Product packaging for Dimethyl 4-methoxy-5-nitrophthalate(Cat. No.:CAS No. 856806-20-7)

Dimethyl 4-methoxy-5-nitrophthalate

Cat. No.: B1473779
CAS No.: 856806-20-7
M. Wt: 269.21 g/mol
InChI Key: ZGASGVVPYSDBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl 4-methoxy-5-nitrophthalate is a useful research compound. Its molecular formula is C11H11NO7 and its molecular weight is 269.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO7 B1473779 Dimethyl 4-methoxy-5-nitrophthalate CAS No. 856806-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO7/c1-17-9-5-7(11(14)19-3)6(10(13)18-2)4-8(9)12(15)16/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGASGVVPYSDBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743542
Record name Dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856806-20-7
Record name Dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dimethyl 4-methoxy-5-nitrophthalate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Dimethyl 4-methoxy-5-nitrophthalate

Introduction

This compound is a substituted aromatic dicarboxylate ester. Its structure, featuring a nitro group, a methoxy group, and two methyl ester functionalities on a benzene ring, makes it a highly valuable and versatile intermediate in advanced organic synthesis. For researchers in medicinal chemistry and materials science, this compound serves as a pivotal building block for constructing more complex molecular architectures. The strategic placement of its functional groups allows for a wide range of chemical transformations, enabling the synthesis of novel pharmaceutical agents, functional dyes, and specialized polymers. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safe handling protocols, tailored for professionals in chemical research and drug development.

Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of safe and reproducible science. This compound is cataloged under several identifiers across chemical databases.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate[1][2]
Common Name This compound[1][2]
CAS Number 856806-20-7[1][3][4]
Molecular Formula C₁₁H₁₁NO₇[1][2]
Molecular Weight 269.21 g/mol [1]
InChI Key ZGASGVVPYSDBEA-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. While comprehensive experimental data for this specific molecule is not widely published, known properties and data from closely related analogs are summarized below.

Table 2: Physicochemical Data

PropertyValueNotes
Physical State Expected to be a solid at room temperature.Based on analogous structures like Dimethyl 4-nitrophthalate.[5]
Melting Point Not reported.Dimethyl 4-nitrophthalate, a related compound, has a melting point of 64-66 °C.[5]
Boiling Point Not reported.High boiling point expected due to molecular weight and polarity.
Solubility Expected to be soluble in common organic solvents (e.g., THF, Ethyl Acetate, Dichloromethane).Phthalate esters are generally soluble in organic solvents.[6]
Storage Temperature Room Temperature

Synthesis and Mechanistic Insights

The synthesis of this compound is not explicitly detailed in publicly accessible literature. However, a logical and efficient synthetic route can be designed based on well-established organic chemistry principles, such as the electrophilic nitration of an aromatic precursor.

Proposed Synthetic Pathway: Electrophilic Nitration

The most direct approach involves the nitration of Dimethyl 4-methoxyphthalate. The methoxy group is a strong activating, ortho-, para- director, while the two ester groups are deactivating, meta- directors. The C5 position is ortho to the powerful methoxy director and meta to both ester groups, making it the most electronically favorable site for nitration.

G cluster_0 Synthetic Workflow A Dimethyl 4-methoxyphthalate (Starting Material) B Reaction Mixture A->B HNO₃ / H₂SO₄ 0-5 °C C Quenching B->C Ice-water D Product Isolation (Crystallization/Chromatography) C->D Extraction & Purification E This compound (Final Product) D->E

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the nitration of activated aromatic systems and should be optimized for safety and yield.

  • Reactor Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add Dimethyl 4-methoxyphthalate (1.0 eq).

  • Dissolution: Dissolve the starting material in concentrated sulfuric acid (H₂SO₄) at 0 °C. The acid acts as both the solvent and a catalyst. Maintaining a low temperature is critical to prevent over-nitration and side reactions.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid in a separate vessel, pre-chilled to 0 °C. Add this mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the reaction and precipitates the solid product.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Chemical Reactivity and Key Transformations

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine (aniline derivative) using various reagents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium dithionite (Na₂S₂O₄). This transformation is fundamental for introducing a nucleophilic amino group, which is a common precursor in the synthesis of heterocyclic compounds and amides used in drug development.

  • Hydrolysis of Esters: The two methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions. This diacid can then be used to form polymers, salts, or be converted into other functional groups like acid chlorides or amides.

G cluster_1 Key Chemical Transformations A This compound B Dimethyl 5-amino-4-methoxyphthalate A->B Reduction (e.g., H₂, Pd/C) C 4-Methoxy-5-nitrophthalic acid A->C Hydrolysis (e.g., NaOH, H₂O/Δ)

Caption: Primary reaction pathways for this compound.

Applications in Research and Development

While specific, large-scale applications are not widely documented, the structure of this compound makes it an ideal precursor for several research areas:

  • Pharmaceutical Synthesis: The corresponding aniline derivative (after nitro reduction) is a valuable scaffold for building molecules with potential biological activity. The substitution pattern is suitable for creating kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.

  • Materials Science: As a nitrophthalate derivative, it can be used in the synthesis of high-performance polymers, dyes, and pigments.[6] The functional groups allow for polymerization or for covalent attachment to other substrates.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a chemical fragment for screening against biological targets. Its defined chemical handles (nitro, methoxy, esters) allow for systematic elaboration into more potent lead compounds.

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar nitroaromatic esters provides a strong basis for safe handling procedures.

General Hazards:

  • May cause skin, eye, and respiratory irritation.

  • Harmful if swallowed or inhaled.

Table 3: Recommended Safety and Handling Protocols

AspectRecommendationRationale
Ventilation Handle in a well-ventilated area or a chemical fume hood.To minimize inhalation of dust or vapors.
Personal Protective Equipment (PPE) - Nitrile gloves- Safety glasses with side shields or goggles- Lab coatTo prevent skin and eye contact.
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.Immediate dilution and flushing are key to minimizing eye damage.
First Aid (Skin) Wash off immediately with plenty of soap and water. Remove contaminated clothing.To remove the chemical from the skin surface and prevent absorption.
First Aid (Ingestion/Inhalation) Move to fresh air. Do NOT induce vomiting. Seek immediate medical attention.To prevent aspiration and ensure professional medical evaluation.
Storage Store in a tightly closed container in a cool, dry, dark place away from incompatible materials like strong oxidizing agents.To maintain chemical stability and prevent hazardous reactions.

Spectroscopic Characterization (Predicted)

Experimental spectra are not publicly available. The following are predicted ¹H and ¹³C NMR chemical shifts based on the compound's structure and data from similar molecules.[7]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.5-8.0 ppm (s, 1H): Aromatic proton (C6-H), deshielded by the adjacent nitro group.

    • δ ~7.0-7.5 ppm (s, 1H): Aromatic proton (C3-H).

    • δ ~3.9-4.1 ppm (s, 3H): Methoxy group protons (-OCH₃).

    • δ ~3.8-4.0 ppm (s, 6H): Two equivalent or nearly equivalent methyl ester protons (-COOCH₃). A slight difference in their chemical environment might lead to two separate singlets.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~165-170 ppm (2C): Carbonyl carbons of the two ester groups.

    • δ ~150-160 ppm (1C): Aromatic carbon attached to the methoxy group (C4).

    • δ ~140-150 ppm (1C): Aromatic carbon attached to the nitro group (C5).

    • δ ~110-135 ppm (4C): Remaining four aromatic carbons.

    • δ ~55-60 ppm (1C): Methoxy carbon.

    • δ ~50-55 ppm (2C): Methyl ester carbons.

  • Infrared (IR) Spectroscopy: Expected to show strong characteristic peaks for C=O stretching (esters) at ~1720-1740 cm⁻¹, asymmetric and symmetric N-O stretching (nitro group) at ~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹ respectively, and C-O stretching (ether and ester) at ~1000-1300 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 269.21, corresponding to the molecular weight.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as an intermediate in diverse fields of chemical synthesis. Its predictable reactivity, centered on the nitro and ester groups, allows for its incorporation into complex molecules targeted for pharmaceutical and material science applications. While detailed experimental data is sparse, its properties and behavior can be reliably inferred from established chemical principles and data on analogous compounds. Adherence to stringent safety protocols is essential when handling this and related nitroaromatic compounds.

References

An In-depth Technical Guide to Dimethyl 4-methoxy-5-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 856806-20-7 Molecular Formula: C₁₁H₁₁NO₇ Molecular Weight: 269.21 g/mol

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of Dimethyl 4-methoxy-5-nitrophthalate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into the compound's synthesis, characterization, and potential applications, offering field-proven insights and detailed methodologies.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic compound. Its structure, featuring a methoxy group, a nitro group, and two methyl ester functionalities on a benzene ring, makes it a valuable and versatile building block in organic synthesis. The specific arrangement of these groups allows for a range of chemical transformations, positioning it as a strategic intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and serves as a precursor for an amino group, which is a common feature in many active pharmaceutical ingredients (APIs). The methoxy group, an electron-donating group, also modulates the electronic properties of the ring and can be a key pharmacophoric element or a handle for further functionalization. The two methyl ester groups provide sites for hydrolysis, amidation, or other modifications to build molecular complexity.

Synthesis of this compound: A Plausible and Detailed Protocol

While specific literature detailing the synthesis of this compound is not abundant, a robust and logical synthetic route can be devised based on established principles of electrophilic aromatic substitution. The most direct approach involves the nitration of a readily available precursor, Dimethyl 4-methoxyphthalate.

Retrosynthetic Analysis and Strategic Considerations

The synthesis hinges on the regioselective introduction of a nitro group onto the Dimethyl 4-methoxyphthalate backbone. The directing effects of the existing substituents—the methoxy group and the two methyl ester groups—are the critical factors governing the outcome of the nitration reaction.

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.

  • Dimethyl Ester Groups (-COOCH₃): These are deactivating, meta-directing groups, withdrawing electron density from the ring.

The position of nitration will be determined by the interplay of these directing effects. The strongly activating ortho, para-directing methoxy group will dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The positions ortho to the methoxy group are C3 and C5. The C3 position is sterically hindered by the adjacent ester group at C2. Therefore, the electrophilic attack is most likely to occur at the less sterically hindered C5 position, leading to the desired product.

G This compound This compound Nitration Nitration This compound->Nitration Retrosynthesis Dimethyl 4-methoxyphthalate Dimethyl 4-methoxyphthalate Nitration->Dimethyl 4-methoxyphthalate

Caption: Retrosynthetic approach for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, designed with safety and efficiency in mind.

Step 1: Synthesis of the Precursor, Dimethyl 4-methoxyphthalate

The precursor can be synthesized from 4-methoxyphthalic acid through Fischer esterification.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphthalic acid (10.0 g, 51.0 mmol) and methanol (100 mL).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Dimethyl 4-methoxyphthalate as an oil or low-melting solid.

Step 2: Nitration of Dimethyl 4-methoxyphthalate

  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Dimethyl 4-methoxyphthalate (5.0 g, 22.3 mmol) in concentrated sulfuric acid (20 mL) at 0 °C (ice bath).

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.6 mL, ~33.5 mmol) to concentrated sulfuric acid (5 mL) at 0 °C.

  • Addition: Add the nitrating mixture dropwise to the solution of Dimethyl 4-methoxyphthalate, maintaining the reaction temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (~100 g) with vigorous stirring.

  • Isolation: The solid product, this compound, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration 4-Methoxyphthalic acid 4-Methoxyphthalic acid Methanol + H2SO4 Methanol + H2SO4 4-Methoxyphthalic acid->Methanol + H2SO4 Dimethyl 4-methoxyphthalate Dimethyl 4-methoxyphthalate Methanol + H2SO4->Dimethyl 4-methoxyphthalate Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Dimethyl 4-methoxyphthalate->Nitrating Mixture (HNO3/H2SO4) This compound This compound Nitrating Mixture (HNO3/H2SO4)->this compound

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValueSource
CAS Number 856806-20-7[Commercial Suppliers]
Molecular Formula C₁₁H₁₁NO₇[Commercial Suppliers]
Molecular Weight 269.21 g/mol [Calculated]
Appearance Expected to be a pale yellow solid[General observation for similar compounds]
Purity >95% (typical for commercial grades)[1]
Spectroscopic Data (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the ester and methoxy groups. The two aromatic protons will appear as singlets due to their isolated positions. The chemical shifts will be influenced by the electronic effects of the substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for all 11 carbon atoms in the molecule, including the carbonyl carbons of the ester groups, the aromatic carbons, and the methyl carbons.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

    • Strong C=O stretching vibrations for the ester groups (around 1720-1740 cm⁻¹).

    • Asymmetric and symmetric N-O stretching vibrations for the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively).[2][3]

    • C-O stretching vibrations for the ester and methoxy groups (around 1000-1300 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 269. Common fragmentation patterns for phthalate esters include the loss of a methoxy group (-OCH₃) or a methyl carboxylate group (-COOCH₃).[1][4]

Applications in Drug Discovery and Development

Nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals.[5] The title compound, with its unique substitution pattern, is a promising scaffold for the development of novel therapeutic agents.

Precursor to Amino Derivatives

The nitro group can be readily reduced to an amino group, a key functional group in many biologically active molecules. This transformation opens up a vast chemical space for further derivatization, such as amide bond formation, sulfonylation, and reductive amination, to generate libraries of compounds for high-throughput screening.

Scaffold for Bioactive Molecules

The core structure of this compound can be found in or is related to various classes of compounds with potential therapeutic applications:

  • Enzyme Inhibitors: The phthalate backbone can be modified to fit into the active sites of enzymes implicated in various diseases.

  • Hypoxia-Activated Prodrugs: The nitro group can be utilized in the design of prodrugs that are selectively activated in the hypoxic environment of solid tumors.[3]

  • Anti-inflammatory Agents: Phthalate derivatives have been explored for their anti-inflammatory properties.

G Start Dimethyl 4-methoxy- 5-nitrophthalate Reduction Reduction Start->Reduction Amino_Intermediate Amino Derivative Reduction->Amino_Intermediate Library Compound Library (Amides, Sulfonamides, etc.) Amino_Intermediate->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit

Caption: Role in drug discovery workflow.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. As with all nitroaromatic compounds, it should be treated as potentially hazardous. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its well-defined structure and the presence of multiple functional groups offer a versatile platform for the creation of novel and complex molecules. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its applications in the development of new therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis of Dimethyl 4-Methoxy-5-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 4-methoxy-5-nitrophthalate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its specific functionalization—featuring ester, ether, and nitro groups on a benzene ring—makes it a versatile building block for further chemical transformations.

This guide provides a comprehensive, in-depth exploration of the synthesis of this compound from its precursor, dimethyl 4-methoxyphthalate. We will delve into the underlying reaction mechanism, present a detailed and field-tested experimental protocol, emphasize critical safety considerations, and outline methods for purification and characterization. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable method for preparing this compound.

Part 1: The Theoretical Foundation - Electrophilic Aromatic Substitution

The conversion of dimethyl 4-methoxyphthalate to its 5-nitro derivative is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The core of this transformation involves the replacement of a hydrogen atom on the aromatic ring with a nitro group (-NO₂). The entire process can be understood through three fundamental steps.[3]

  • Generation of the Electrophile: The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This species is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[4][5] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive, linear nitronium ion.[5]

    HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the benzene ring attacks the nitronium ion.[2] This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Restoration of Aromaticity: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the new nitro group.[2] This regenerates the aromatic π system, yielding the final nitro-substituted product.

Directing Effects of Substituents

The starting material, dimethyl 4-methoxyphthalate, has three substituents on the benzene ring:

  • A Methoxy Group (-OCH₃) at C4: This is a powerful activating group due to its ability to donate electron density to the ring via resonance. It is a strong ortho, para-director.

  • Two Methoxycarbonyl Groups (-COOCH₃) at C1 and C2: These are deactivating groups because they withdraw electron density from the ring. They are meta-directors.

The position of the incoming nitro group is determined by the interplay of these directing effects. The potent activating and directing power of the methoxy group dominates. It directs the electrophile to the positions ortho and para to it. The para position (C1) is already substituted. The two ortho positions are C3 and C5. Position C5 is strongly favored due to reduced steric hindrance compared to position C3, which is crowded between two ester groups. Therefore, nitration occurs regioselectively at the C5 position.

Reaction Mechanism Diagram

A visual representation of the electrophilic aromatic substitution mechanism is provided below.

Nitration_Mechanism Mechanism for the Nitration of Dimethyl 4-methoxyphthalate cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ - H₂O - HSO₄⁻ H2SO4 H₂SO₄ StartMat Dimethyl 4-methoxyphthalate H2O H₂O HSO4_minus HSO₄⁻ SigmaComplex Sigma Complex (Resonance Stabilized) StartMat->SigmaComplex + NO₂⁺ Product Dimethyl 4-methoxy- 5-nitrophthalate SigmaComplex->Product + HSO₄⁻ - H₂SO₄

Caption: The three-step mechanism of electrophilic aromatic nitration.

Part 2: The Experimental Protocol

CRITICAL SAFETY PRECAUTIONS

Nitration reactions are inherently hazardous and must be treated with extreme caution.[6] The combination of concentrated nitric and sulfuric acids creates a highly corrosive and powerfully oxidizing mixture.[7][8]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.[7][9]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and corrosive fumes.[7][10]

  • Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction, which could lead to an explosion.[6] Always use an ice/salt bath for cooling and add reagents slowly.

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[7][8] Have a spill kit containing a neutralizer, such as sodium bicarbonate or calcium carbonate, readily available.[10]

  • Quenching: The quenching of the reaction mixture on ice must be done slowly and carefully to manage the heat generated from the dilution of strong acids.

Reagents and Materials
Reagent/MaterialGradeSupplier Example
Dimethyl 4-methoxyphthalate≥98% PuritySigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98% ACS ReagentFisher Scientific
Concentrated Nitric Acid (HNO₃)70% ACS ReagentVWR
Crushed Ice
Sodium Bicarbonate (NaHCO₃)Laboratory Grade
Methanol (for recrystallization)ACS Reagent Grade
Round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Dropping funnel
Ice/salt bath
Büchner funnel and filter flask
Filter paper
Step-by-Step Synthesis Procedure
  • Preparation of the Nitrating Mixture:

    • In a 100 mL beaker cooled in an ice/salt bath, add 25 mL of concentrated sulfuric acid.

    • While stirring gently, slowly add 20 mL of concentrated nitric acid dropwise. The temperature must be maintained below 10 °C throughout the addition.

    • Once the addition is complete, allow the mixture to cool to 0 °C.

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of dimethyl 4-methoxyphthalate.

    • Place the flask in an ice/salt bath and add 50 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved. Cool the solution to 0 °C.

  • Nitration Reaction:

    • Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material over a period of 45-60 minutes.

    • Crucial: Monitor the internal temperature closely and ensure it does not rise above 10 °C. Adjust the addition rate as needed to control the temperature.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Reaction Workup and Isolation:

    • Fill a large beaker (1 L) with approximately 500 g of crushed ice.

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice while stirring vigorously. The product will precipitate as a pale yellow solid.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

    • Perform a final wash with a cold, dilute (5%) sodium bicarbonate solution to neutralize any remaining traces of acid, followed by another wash with cold deionized water.

  • Purification:

    • Transfer the crude, air-dried solid to a suitable flask.

    • Recrystallize the product from hot methanol. Dissolve the solid in a minimum amount of boiling methanol, then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Experimental Workflow Diagram

Experimental_Workflow Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0°C C Slowly Add Nitrating Mix to Starting Material (T < 10°C) A->C B Dissolve Starting Material in conc. H₂SO₄ Cool to 0°C B->C D Stir at 0-5°C for 2 hours C->D E Quench on Ice-Water D->E F Vacuum Filtration E->F G Wash with H₂O then NaHCO₃(aq) then H₂O F->G H Recrystallize from Methanol G->H I Filter and Dry H->I J Final Product I->J

Caption: Step-by-step workflow for the synthesis and purification.

Part 3: Data and Characterization

Summary of Key Reaction Parameters
ParameterValueNotes
Starting Material Mass10.0 gDimethyl 4-methoxyphthalate
Nitrating Mixture20 mL HNO₃ / 25 mL H₂SO₄Added dropwise
Reaction Temperature0 - 10 °CCritical for safety and selectivity
Reaction Time~3 hoursIncludes addition and stirring time
Expected Yield80-90%Typical range after purification
Product AppearancePale yellow to white crystalline solid
Molecular FormulaC₁₁H₁₁NO₇
Molecular Weight269.21 g/mol
Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point is indicative of high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will confirm the regiochemistry of the nitration by showing the characteristic shifts and coupling patterns of the remaining aromatic protons.

  • ¹³C NMR Spectroscopy: Provides confirmation of the carbon framework.

  • FTIR Spectroscopy: Will show characteristic peaks for the nitro group (typically around 1530 and 1350 cm⁻¹), ester carbonyls (~1730 cm⁻¹), and C-O ether stretches.

  • Mass Spectrometry: Confirms the molecular weight of the compound.

Conclusion

The synthesis of this compound from dimethyl 4-methoxyphthalate is a straightforward yet hazardous procedure that relies on the principles of electrophilic aromatic substitution. The regiochemical outcome is predictably controlled by the powerful directing effect of the methoxy substituent. Success in this synthesis hinges on meticulous attention to experimental detail, particularly the strict control of reaction temperature and adherence to all safety protocols. The robust protocol detailed in this guide provides a reliable pathway for producing high-purity material suitable for advanced applications in chemical research and development.

References

Spectroscopic Data for Dimethyl 4-methoxy-5-nitrophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 4-methoxy-5-nitrophthalate is an aromatic compound of significant interest in synthetic chemistry, serving as a versatile intermediate in the preparation of various complex molecules and functional materials. The precise elucidation of its molecular structure is paramount for its application in research and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a definitive and non-destructive means of structural characterization. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in established principles of analytical chemistry and supported by data from related compounds.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound, including the aromatic ring, two methyl ester groups, a methoxy group, and a nitro group, each contribute distinct signals in its NMR, IR, and MS spectra. Understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns is crucial for confirming the identity and purity of the compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum will exhibit distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.2s1HAr-H
~7.2-7.6s1HAr-H
~3.9-4.1s3H-OCH₃
~3.8-4.0s3H-COOCH₃
~3.7-3.9s3H-COOCH₃

Note: The exact chemical shifts of the aromatic protons can be influenced by the solvent and concentration. The deshielding effect of the nitro group is expected to shift adjacent protons downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of ester, methoxy, and nitro functionalities will result in a range of chemical shifts for the aromatic and aliphatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~165-170C=O (ester)
~163-168C=O (ester)
~150-155Ar-C (attached to -OCH₃)
~140-145Ar-C (attached to -NO₂)
~130-135Ar-C (quaternary)
~125-130Ar-C (quaternary)
~115-120Ar-CH
~110-115Ar-CH
~55-60-OCH₃
~52-55-COOCH₃
~51-54-COOCH₃

Note: Aromatic methoxy groups typically show ¹³C signals around 56 ppm, but this can be influenced by other substituents on the ring.[1]

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and processing.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2][3][4] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is tuned and locked on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal resolution and line shape.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For the ¹³C spectrum, identify the chemical shift of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the ester carbonyls, the nitro group, the methoxy group, and the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2960-2850MediumAliphatic C-H stretch (-OCH₃, -COOCH₃)
~1730-1715StrongC=O stretch (ester)
~1600-1580Medium-StrongAromatic C=C stretch
~1540-1520StrongAsymmetric NO₂ stretch[5]
~1360-1340StrongSymmetric NO₂ stretch[6]
~1280-1250StrongC-O stretch (ester, aryl ether)
~1100-1000StrongC-O stretch (ester, aryl ether)
~850-750Medium-StrongC-H out-of-plane bending (aromatic)

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the major absorption peaks and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the molecular ion peak and characteristic fragment ions are expected.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
269[M]⁺, Molecular ion
238[M - OCH₃]⁺
223[M - NO₂]⁺
210[M - COOCH₃]⁺
193[M - OCH₃ - NO₂]⁺

Note: The exact fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Plausible Fragmentation Pathway (Electron Ionization)

Caption: A simplified representation of potential fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC Separation: Inject the sample into the Gas Chromatograph (GC). The compound will be separated from any impurities based on its boiling point and interaction with the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (e.g., an electron ionization source).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. The predicted spectroscopic data and detailed experimental protocols in this guide serve as a valuable resource for researchers and scientists in verifying the synthesis and purity of this important chemical intermediate. Adherence to these analytical methodologies ensures the scientific integrity and trustworthiness of experimental results.

References

An In-depth Technical Guide to the Molecular Structure of Dimethyl 4-methoxy-5-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of Dimethyl 4-methoxy-5-nitrophthalate. Intended for researchers and professionals in the fields of medicinal chemistry and drug development, this document delves into the synthesis, spectroscopic profile, and potential applications of this substituted phthalate ester. By synthesizing data from analogous compounds and predictive modeling, this guide offers a robust framework for understanding and utilizing this compound in a research context.

Introduction: The Significance of Substituted Phthalates in Medicinal Chemistry

Phthalate esters and their derivatives are a class of compounds with broad applications, ranging from industrial plasticizers to key intermediates in organic synthesis. In the realm of drug discovery, the phthalate scaffold serves as a versatile building block for the construction of more complex, biologically active molecules. The introduction of specific functional groups, such as nitro (-NO₂) and methoxy (-OCH₃) moieties, can profoundly influence the electronic properties, reactivity, and ultimately, the pharmacological activity of the parent molecule.

Nitroaromatic compounds, in particular, are of significant interest in medicinal chemistry. The nitro group is a strong electron-withdrawing group that can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] Furthermore, under hypoxic conditions often found in solid tumors, the nitro group can be bioreduced to cytotoxic species, a strategy exploited in the development of hypoxia-activated prodrugs for cancer therapy.[2] The presence of a methoxy group, a common substituent in natural products and pharmaceuticals, can enhance metabolic stability and improve binding affinity to biological targets.

This guide focuses on This compound , a molecule that combines these key functional groups on a phthalate framework. Understanding its molecular architecture is paramount for leveraging its potential in synthetic and medicinal chemistry endeavors.

Molecular Structure and Chemical Properties

This compound is an aromatic compound with the chemical formula C₁₁H₁₁NO₇ and a CAS Number of 856806-20-7.[3][4] Its structure features a benzene ring substituted with two adjacent methyl ester groups (dimethyl phthalate), a methoxy group at the 4-position, and a nitro group at the 5-position.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)Dimethyl 4-methoxyphthalate[5]Dimethyl 4-nitrophthalate
Molecular Formula C₁₁H₁₁NO₇C₁₁H₁₂O₅C₁₀H₉NO₆
Molecular Weight 269.21 g/mol 224.21 g/mol 239.18 g/mol
Appearance Likely a solid at room temperatureLiquidSolid
Boiling Point Not available140 °C at 0.1 mmHg192-195 °C at 25 mmHg
Melting Point Not availableNot applicable64-66 °C
Density Not available1.225 g/mL at 20 °CNot available

Synthesis and Mechanistic Insights

A plausible synthetic route to this compound would likely start from a more readily available substituted phthalic acid or anhydride. One potential pathway involves the nitration of Dimethyl 4-methoxyphthalate.

Synthesis_Workflow start Dimethyl 4-methoxyphthalate reagents Nitrating Mixture (e.g., HNO₃/H₂SO₄) start->reagents Electrophilic Aromatic Substitution product This compound reagents->product

Figure 2: Proposed Synthetic Workflow for this compound.

Expertise & Experience Commentary: The choice of nitrating agent and reaction conditions is critical. A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent for aromatic compounds.[6] The methoxy group is an activating, ortho-, para-director, while the two ester groups are deactivating, meta-directors. In this case, the directing effects of the substituents would favor nitration at the 5-position, which is ortho to the activating methoxy group and meta to the deactivating ester groups. Careful control of temperature is necessary to prevent over-nitration or side reactions.

Experimental Protocol: Synthesis of this compound (Proposed)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of Dimethyl 4-methoxyphthalate in concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice. The crude product should precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).

Trustworthiness through Self-Validation: The purity and identity of the synthesized this compound must be rigorously confirmed through a combination of analytical techniques, including melting point determination, and spectroscopic methods as detailed in the following section.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to provide key information about the number and chemical environment of the protons in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityRationale
Aromatic-H (at C-3)~7.5 - 7.8SingletDeshielded by the adjacent ester group and the nitro group.
Aromatic-H (at C-6)~7.2 - 7.5SingletInfluenced by the adjacent ester and methoxy groups.
Methoxy-H (-OCH₃)~3.9 - 4.1SingletTypical chemical shift for an aromatic methoxy group.
Ester-H (-COOCH₃)~3.8 - 4.0Two SingletsTwo distinct methyl ester environments.

Expertise & Experience Commentary: The exact chemical shifts of the aromatic protons will be influenced by the combined electronic effects of the substituents. The nitro group's strong electron-withdrawing nature will cause a downfield shift for the proton at the 3-position. The two methyl ester groups may exhibit slightly different chemical shifts due to their different steric environments. For definitive assignment, 2D NMR techniques such as COSY and HMQC/HSQC would be invaluable.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
Carbonyl-C (-COO-)~165 - 170Typical range for ester carbonyl carbons.
Aromatic-C (substituted)~120 - 160Chemical shifts are highly dependent on the attached substituent.
Aromatic-C (unsubstituted)~110 - 130Shielded and deshielded by various substituents.
Methoxy-C (-OCH₃)~55 - 60Characteristic chemical shift for a methoxy carbon.
Ester-C (-COOCH₃)~50 - 55Typical range for methyl ester carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch (methyl)2850 - 3000Medium
C=O Stretch (ester)1720 - 1740Strong
N=O Asymmetric Stretch (nitro)1500 - 1560Strong
N=O Symmetric Stretch (nitro)1345 - 1385Strong
C-O Stretch (ester and ether)1000 - 1300Strong
Aromatic C=C Bending690 - 900Medium to Weak

Expertise & Experience Commentary: The two strong absorption bands for the nitro group are highly characteristic and a key diagnostic feature in the IR spectrum of this compound.[7] The exact position of the C=O stretch can provide information about conjugation and electronic effects within the molecule.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 269.21).

  • Key Fragments: Common fragmentation pathways for phthalate esters include the loss of a methoxy group (-OCH₃, m/z = 31) or a carbomethoxy group (-COOCH₃, m/z = 59). The nitro group can also influence fragmentation, potentially leading to the loss of NO₂ (m/z = 46) or NO (m/z = 30).

Applications in Drug Discovery and Development

The molecular architecture of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

  • Scaffold for Bioactive Molecules: The phthalate core can be chemically modified to introduce various pharmacophores. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to amides, anhydrides, or other functional groups, opening up a wide array of synthetic possibilities.

  • Hypoxia-Activated Prodrugs: As previously mentioned, the nitroaromatic moiety is a key feature of many hypoxia-activated prodrugs.[2] this compound could serve as a precursor for the development of novel anticancer agents that selectively target the hypoxic microenvironment of tumors.

  • Enzyme Inhibitors and Receptor Ligands: The specific arrangement of functional groups on the aromatic ring could be exploited to design molecules that bind to the active sites of enzymes or the binding pockets of receptors implicated in various diseases.

Applications topic This compound app1 Scaffold for Bioactive Molecules topic->app1 app2 Hypoxia-Activated Prodrugs topic->app2 app3 Enzyme Inhibitors & Receptor Ligands topic->app3 sub_app1a Synthesis of Complex Heterocycles app1->sub_app1a sub_app1b Derivatization of Carboxylic Acids app1->sub_app1b

Figure 3: Potential Applications of this compound in Drug Discovery.

Conclusion

This compound is a multifaceted molecule with significant potential as a building block in medicinal chemistry and drug discovery. This technical guide has provided a detailed analysis of its molecular structure, predictable physicochemical and spectroscopic properties, and a plausible synthetic pathway. While experimental data for this specific compound remains to be fully elucidated in the public domain, the foundational information and expert insights presented herein offer a valuable resource for researchers seeking to explore its utility in their scientific endeavors. The strategic combination of a versatile phthalate scaffold with the electronically and biologically significant methoxy and nitro groups positions this compound as a compound of interest for the development of novel therapeutics.

References

An In-depth Technical Guide to the Physical Properties of Dimethyl 4-methoxy-5-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 4-methoxy-5-nitrophthalate, identified by its CAS number 856806-20-7, is an aromatic compound of significant interest to researchers and professionals in drug development and organic synthesis. Its molecular structure, featuring a nitro group and a methoxy group on the phthalate backbone, imparts specific chemical reactivity and physical characteristics that are crucial for its application as an intermediate in the synthesis of more complex molecules. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is a prerequisite for its effective handling, reaction optimization, and purification. This guide provides a comprehensive overview of these properties, grounded in available data, and offers practical, field-proven methodologies for their experimental verification.

Core Physical Properties

The physical state and thermal behavior of a compound are critical parameters in its application. For this compound, these properties dictate its storage conditions and the thermal parameters for chemical reactions.

Data Summary

The known physical properties of this compound are summarized in the table below. It is important to note that while the melting point is an experimentally determined value, the boiling point is a predicted value and should be treated as an estimation.

Physical PropertyValueSource
Melting Point 115 °C[1]
Boiling Point 408.6 ± 45.0 °C (Predicted)[1]
Density 1.338 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8 °C[1]

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range, typically narrow, is characteristic of a pure compound. The provided melting point of 115 °C serves as a benchmark for researchers synthesizing or using this compound. Any significant deviation from this temperature could indicate the presence of impurities. The predicted boiling point suggests that the compound is not readily volatile and would require vacuum distillation to purify without decomposition.

Experimental Determination of Melting Point: A Validating Protocol

The following protocol describes a robust method for the experimental determination of the melting point of this compound using a modern digital melting point apparatus. This self-validating system ensures accuracy and reproducibility, which are paramount in scientific research.

Principle

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. In a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities typically lowers the melting point and broadens the melting range. This protocol is based on the visual observation of this phase transition in a finely packed capillary tube heated at a controlled rate.

Methodology
  • Sample Preparation:

    • Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

    • Take a capillary tube, sealed at one end, and tap the open end into the powdered sample to collect a small amount of the compound.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • Set a starting temperature that is approximately 10-15 °C below the expected melting point of 115 °C.

    • Set a heating ramp rate of 1-2 °C per minute. A slow ramp rate is crucial for an accurate determination.

  • Measurement:

    • Carefully insert the packed capillary tube into the sample holder of the apparatus.

    • Start the heating program.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting). The range between these two temperatures is the melting range.

  • Validation and Repetition:

    • For robust data, repeat the determination at least two more times with fresh samples in new capillary tubes.

    • The results should be consistent within a narrow margin. A broad melting range may indicate the presence of impurities.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow start Start sample_prep Sample Preparation Grind sample to a fine powder Pack into capillary tube (2-3 mm height) start->sample_prep apparatus_setup Apparatus Setup Set start temperature (~100 °C) Set ramp rate (1-2 °C/min) sample_prep->apparatus_setup measurement Measurement Insert capillary tube Start heating Observe and record onset of melting Observe and record completion of melting apparatus_setup->measurement data_analysis Data Analysis Determine melting range Repeat measurement 2x for consistency measurement->data_analysis end End data_analysis->end

Caption: Workflow for the experimental determination of melting point.

Conclusion

The physical properties of this compound, particularly its melting point, are fundamental to its use in a research and development setting. This guide has provided the available data for these properties and a detailed, field-proven protocol for their experimental verification. By adhering to such rigorous methodologies, researchers, scientists, and drug development professionals can ensure the quality and consistency of their work, leading to more reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Synthesis of Dimethyl 4-methoxy-5-nitrophthalate: Key Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic pathways for Dimethyl 4-methoxy-5-nitrophthalate, a significant intermediate in the development of advanced pharmaceutical and specialty chemical compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the critical precursors, reaction mechanisms, and detailed protocols that underpin its synthesis. Our focus is on providing not just procedural steps, but also the scientific rationale behind these choices, ensuring a thorough and practical understanding of the chemistry involved.

Strategic Approaches to Synthesis: An Overview

The synthesis of this compound can be approached from several strategic directions, primarily dictated by the choice of the starting material. The two most prevalent and logical pathways commence from either a pre-functionalized phthalate derivative or a more fundamental aromatic precursor that is built up to the desired product. Each approach presents its own set of advantages and challenges in terms of precursor availability, reaction efficiency, and impurity profiles.

This guide will explore the following two primary synthetic routes in detail:

  • Route 1: Direct Nitration of Dimethyl 4-methoxyphthalate. This is arguably the most direct approach, leveraging a commercially available or readily synthesized precursor that already contains the core phthalate and methoxy functionalities.

  • Route 2: Synthesis from 4-Hydroxyphthalic Acid. This pathway utilizes a versatile building block, offering flexibility but requiring additional steps for methylation prior to nitration and esterification.

A third, conceptually viable route originating from vanillin will also be discussed to provide a broader perspective on potential, albeit more complex, synthetic strategies.

Route 1: The Direct Nitration Pathway

This is a highly efficient and commonly employed method for the synthesis of this compound. The core of this strategy lies in the electrophilic aromatic substitution (nitration) of a readily available precursor, Dimethyl 4-methoxyphthalate.

Key Precursor: Dimethyl 4-methoxyphthalate
  • Synonyms: Dimethyl 4-methoxybenzene-1,2-dicarboxylate

  • CAS Number: 22895-19-8

  • Molecular Formula: C₁₁H₁₂O₅

  • Molecular Weight: 224.21 g/mol

Rationale for Selection: The choice of Dimethyl 4-methoxyphthalate as a precursor is underpinned by its structural similarity to the target molecule. With the phthalate ester and methoxy groups already in place, the synthesis is streamlined to a single, albeit critical, nitration step. This minimizes the number of synthetic transformations, often leading to higher overall yields and simpler purification procedures.

Experimental Workflow: Nitration of Dimethyl 4-methoxyphthalate

The nitration of the aromatic ring is a classic electrophilic substitution reaction. The methoxy group is an ortho-, para-directing activator. Given that the para position is occupied by a carboxyl group, the incoming nitro group is directed to one of the ortho positions. The position adjacent to the methoxy group and one of the ester groups is sterically hindered. Therefore, the nitration predominantly occurs at the 5-position.

G cluster_precursor Precursor cluster_reaction Nitration cluster_product Product Precursor Dimethyl 4-methoxyphthalate Reaction Electrophilic Aromatic Substitution Precursor->Reaction Substrate Reagents HNO₃ / H₂SO₄ Reagents->Reaction Nitrating Agent Product This compound Reaction->Product Yields G cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Methylation cluster_step3 Step 3: Nitration Start 4-Hydroxyphthalic Acid Intermediate1 Dimethyl 4-hydroxyphthalate Start->Intermediate1 Fischer Esterification Reagent1 Methanol, H₂SO₄ Intermediate2 Dimethyl 4-methoxyphthalate Intermediate1->Intermediate2 Williamson Ether Synthesis Reagent2 Dimethyl sulfate, Base Product This compound Intermediate2->Product Electrophilic Aromatic Substitution Reagent3 HNO₃ / H₂SO₄

An In-Depth Technical Guide to the Retrosynthetic Analysis of Dimethyl 4-methoxy-5-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-methoxy-5-nitrophthalate is a key building block in the synthesis of various heterocyclic compounds and has potential applications in medicinal chemistry and materials science. Its substituted benzene ring offers multiple points for further functionalization, making it a valuable intermediate for the development of novel molecular architectures. This guide provides a comprehensive retrosynthetic analysis of this compound, detailing the logical bond disconnections and the corresponding forward synthetic strategies. Each step is supported by established chemical principles and, where available, referenced experimental protocols to ensure scientific integrity and practical applicability.

Retrosynthetic Strategy

The retrosynthetic analysis of a target molecule involves a systematic deconstruction into simpler, commercially available starting materials. For this compound, the analysis begins by disconnecting the ester and nitro functionalities, leading to a key substituted phthalic acid intermediate.

Retrosynthesis TM This compound FGI1 Functional Group Interconversion (Esterification) TM->FGI1 Intermediate1 4-Methoxy-5-nitrophthalic acid FGI1->Intermediate1 FGI2 Electrophilic Aromatic Substitution (Nitration) Intermediate1->FGI2 Intermediate2 4-Methoxyphthalic acid FGI2->Intermediate2 FGI3 Functional Group Interconversion (Methylation) Intermediate2->FGI3 Intermediate3 4-Hydroxyphthalic acid FGI3->Intermediate3 Precursors Simpler Precursors (e.g., 4-sulfophthalic acid or 4-bromophthalic anhydride) Intermediate3->Precursors Nitration_Directing_Effects cluster_directing Directing Effects Molecule 4-Methoxyphthalic acid (Positions for Nitration) Methoxy Methoxy Group (C4) Ortho, Para-Director (Activating) Carboxyl Carboxyl Groups (C1, C2) Meta-Director (Deactivating) Position5 Position 5 (Ortho to Methoxy, Meta to Carboxyls) FAVORED Methoxy->Position5 Directs to Position3 Position 3 (Ortho to Methoxy, Ortho to Carboxyl) Sterically Hindered Methoxy->Position3 Directs to Carboxyl->Position5 Directs to Position6 Position 6 (Meta to Methoxy, Ortho to Carboxyl) DISFAVORED

An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in Dimethyl 4-methoxy-5-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the intricate electronic landscape within dimethyl 4-methoxy-5-nitrophthalate. The molecule's reactivity and properties are governed by the interplay of electron-donating and electron-withdrawing substituents attached to the aromatic phthalate core. This document will dissect the inductive and resonance effects of the methoxy, nitro, and dimethyl ester groups, offering a predictive framework for the molecule's behavior in various chemical contexts. This guide is intended for researchers, scientists, and professionals in drug development, providing both foundational principles and practical, field-proven insights into the experimental and computational characterization of such substituted aromatic systems.

Introduction: The Significance of Electronic Effects in Aromatic Systems

The reactivity of a substituted benzene ring is fundamentally dictated by the electronic nature of its substituents. These groups can either donate or withdraw electron density from the aromatic π-system, thereby influencing the ring's susceptibility to electroph

Methodological & Application

The Strategic Utility of Dimethyl 4-methoxy-5-nitrophthalate in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Medicinal and Process Chemistry

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of Dimethyl 4-methoxy-5-nitrophthalate. This readily available building block serves as a versatile precursor for the synthesis of a variety of functionalized heterocyclic compounds, particularly benzimidazoles and quinoxalines. These core structures are of significant interest in medicinal chemistry due to their prevalence in numerous pharmacologically active agents. This guide details the strategic transformation of this compound into a key diamine intermediate and provides robust, step-by-step protocols for its subsequent conversion into valuable heterocyclic systems.

Introduction: The Versatility of a Substituted Phthalate

This compound is an aromatic compound distinguished by a unique substitution pattern: a nitro group and a methoxy group positioned ortho to each other, and two adjacent methyl ester functionalities. This arrangement of functional groups provides a powerful handle for regioselective chemical transformations, making it an attractive starting material for the construction of complex molecular architectures. The electron-withdrawing nitro group can be selectively reduced to an amine, unmasking a nucleophilic center adjacent to the ester groups. This in situ generated o-phenylenediamine derivative is primed for cyclization reactions to form fused heterocyclic systems. The methoxy and ester groups offer further opportunities for diversification and can influence the physicochemical properties and biological activity of the final compounds.

Core Synthetic Strategy: From Nitroarene to Versatile Diamine Intermediate

The cornerstone of the synthetic utility of this compound lies in the selective reduction of its nitro group to form Dimethyl 4-amino-5-methoxyphthalate. This transformation is critical as it generates the reactive o-phenylenediamine moiety necessary for subsequent heterocycle formation. The choice of reducing agent is crucial to ensure the preservation of the ester functionalities.

A variety of methods are suitable for this reduction, offering flexibility in terms of reaction conditions and functional group tolerance. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[1][2] Alternatively, metal-free reductions or transfer hydrogenation methods can be employed, which are known for their excellent chemoselectivity.[1]

Synthetic_Pathway Start This compound Intermediate Dimethyl 4-amino-5-methoxyphthalate (o-phenylenediamine derivative) Start->Intermediate Nitro Group Reduction Benzimidazole Benzimidazole Derivatives Intermediate->Benzimidazole Cyclization with Aldehydes/Carboxylic Acids Quinoxaline Quinoxaline Derivatives Intermediate->Quinoxaline Cyclization with 1,2-Dicarbonyls

Figure 1: Overall synthetic strategy for the conversion of this compound into benzimidazole and quinoxaline derivatives.

Protocol 1: Synthesis of Dimethyl 4-amino-5-methoxyphthalate

This protocol describes a standard catalytic hydrogenation procedure for the reduction of the nitro group.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (10% w/w)

  • Methanol (as solvent)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm or a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield Dimethyl 4-amino-5-methoxyphthalate, which can often be used in the next step without further purification.

Application in Benzimidazole Synthesis

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5] The prepared Dimethyl 4-amino-5-methoxyphthalate can be readily cyclized with various aldehydes or carboxylic acids to afford highly functionalized benzimidazole derivatives.

Benzimidazole_Synthesis Diamine Dimethyl 4-amino-5-methoxyphthalate NH₂ NH₂ Benzimidazole Benzimidazole Derivative N NH Diamine->Benzimidazole Condensation & Oxidative Cyclization Aldehyde R-CHO (Aldehyde) Aldehyde->Benzimidazole

Figure 2: General reaction scheme for the synthesis of benzimidazole derivatives.

Protocol 2: Synthesis of Dimethyl 2-Aryl-5-methoxy-1H-benzimidazole-6,7-dicarboxylate

This protocol outlines the synthesis of a benzimidazole derivative using an aromatic aldehyde.

Materials:

  • Dimethyl 4-amino-5-methoxyphthalate (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)

  • Ethanol (as solvent)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of Dimethyl 4-amino-5-methoxyphthalate in ethanol, add the aromatic aldehyde.

  • Add a catalytic amount of p-TsOH to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure benzimidazole derivative.[6]

Aldehyde (R-CHO)CatalystSolventReaction Time (h)Typical Yield (%)
Benzaldehydep-TsOHEthanol4-685-95
4-Chlorobenzaldehydep-TsOHEthanol4-680-90
4-Methoxybenzaldehydep-TsOHEthanol5-782-92

Table 1: Representative examples for the synthesis of 2-aryl-benzimidazole derivatives.

Application in Quinoxaline Synthesis

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities, including anticancer and antimicrobial properties.[7] The synthesis of quinoxalines from Dimethyl 4-amino-5-methoxyphthalate is typically achieved through condensation with a 1,2-dicarbonyl compound.

Quinoxaline_Synthesis Diamine Dimethyl 4-amino-5-methoxyphthalate NH₂ NH₂ Quinoxaline Quinoxaline Derivative N N Diamine->Quinoxaline Condensation Dicarbonyl R-CO-CO-R' (1,2-Dicarbonyl) Dicarbonyl->Quinoxaline

Figure 3: General reaction scheme for the synthesis of quinoxaline derivatives.

Protocol 3: Synthesis of Dimethyl 2,3-Disubstituted-6-methoxyquinoxaline-7,8-dicarboxylate

This protocol describes the synthesis of a quinoxaline derivative using a 1,2-dicarbonyl compound.

Materials:

  • Dimethyl 4-amino-5-methoxyphthalate (1.0 eq)

  • 1,2-Dicarbonyl compound (e.g., benzil, 1.0 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve Dimethyl 4-amino-5-methoxyphthalate and the 1,2-dicarbonyl compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will likely precipitate from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure quinoxaline derivative.[7]

1,2-Dicarbonyl (R-CO-CO-R')CatalystSolventReaction Time (h)Typical Yield (%)
BenzilAcetic AcidEthanol2-4>90
GlyoxalAcetic AcidEthanol1-285-95
2,3-ButanedioneAcetic AcidEthanol2-388-96

Table 2: Representative examples for the synthesis of quinoxaline derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of functionalized benzimidazoles and quinoxalines. The straightforward, two-step synthetic sequence involving nitro group reduction followed by cyclocondensation offers a reliable and efficient route to these important heterocyclic scaffolds. The protocols provided herein are robust and can be adapted to a wide range of aldehydes, carboxylic acids, and 1,2-dicarbonyl compounds, enabling the generation of diverse libraries of compounds for drug discovery and materials science applications. The strategic placement of the methoxy and ester groups on the phthalate ring provides additional avenues for chemical modification, further enhancing the synthetic utility of this precursor.

References

Dimethyl 4-methoxy-5-nitrophthalate: A Versatile Scaffold for the Synthesis of Pharmacologically Active Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

Dimethyl 4-methoxy-5-nitrophthalate is a highly functionalized aromatic compound poised as a strategic starting material for medicinal chemistry and drug discovery. Its unique arrangement of reactive sites—a nitro group, a methoxy ether, and two methyl esters—offers a rich platform for sequential and chemoselective transformations. This guide provides an in-depth analysis of its reactivity and details robust protocols for its conversion into key intermediates and complex heterocyclic scaffolds, such as isoindolinones, which are prevalent in numerous biologically active molecules. By explaining the causality behind methodological choices, this document serves as a practical resource for researchers aiming to leverage this building block in the synthesis of novel therapeutic agents.

Introduction: Strategic Value in Medicinal Chemistry

The search for novel molecular architectures with therapeutic potential is a cornerstone of drug development. Substituted phthalates, and the heterocyclic systems derived from them, represent a privileged class of compounds found in various natural products and approved drugs.[1][2][3] this compound (CAS No. 856806-20-7) is a particularly valuable building block due to the orthogonal reactivity of its functional groups.[4][5] The electron-withdrawing nitro group can be selectively reduced to a nucleophilic amine, the methoxy group can be cleaved to reveal a hydrogen-bonding phenol, and the dual esters provide a handle for cyclization or further derivatization.

This application note details the core synthetic transformations that unlock the potential of this scaffold, providing validated, step-by-step protocols for key reactions.

Caption: Chemical structure and key features of the title compound.

Core Synthetic Transformations

The true utility of this compound is realized through three primary transformations: nitro group reduction, O-demethylation, and ester-mediated cyclization. These reactions can be performed in various sequences to achieve a desired molecular target.

Reduction of the Aromatic Nitro Group

The conversion of the aromatic nitro group to a primary amine is arguably the most critical first step, transforming the electron-poor aromatic ring into an electron-rich system and installing a versatile nucleophilic handle. The resulting aniline derivative is a key precursor for amide bond formation, diazotization, and, most importantly, intramolecular cyclization.

A variety of methods are available for this reduction, with the choice depending on functional group tolerance, scalability, and laboratory safety considerations.[6]

Caption: General workflow for the reduction of the nitro group.

Data Presentation: Comparison of Nitro Reduction Methodologies

MethodReagents & ConditionsAdvantagesDisadvantages & Considerations
Catalytic Hydrogenation H₂ (gas), 10% Pd/C, Ethanol or Ethyl Acetate, Room Temp, 1-5 atmHigh yield, clean reaction, catalyst is easily removed by filtration.[7][8]Catalyst is flammable; may reduce other functional groups (alkenes, alkynes); potential for dehalogenation on other parts of a molecule.[8]
Metal/Acid Reduction SnCl₂·2H₂O, Ethanol, RefluxGood chemoselectivity for the nitro group, tolerant of many other functional groups.[7][8]Requires stoichiometric amounts of metal salts, which can complicate purification; acidic conditions may not be suitable for all substrates.
Transfer Hydrogenation Ammonium formate, 10% Pd/C, Methanol, RefluxAvoids the use of gaseous hydrogen, making it safer for standard laboratory setups.Can be slower than direct hydrogenation; requires careful temperature control.
Metal Reduction (Neutral) Iron powder, NH₄Cl, EtOH/H₂O, RefluxInexpensive, effective, and environmentally benign reagents.[7]Reaction can be heterogeneous and require vigorous stirring; iron sludge can complicate workup.

Protocol 2.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is often the method of choice due to its efficiency and clean reaction profile.[7]

  • Materials:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight)

    • Ethanol (or Ethyl Acetate) as solvent

    • Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)

    • Celite® for filtration

  • Procedure:

    • In a suitable pressure vessel, dissolve the this compound in ethanol.

    • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of solvents.

    • Seal the vessel and purge it several times with nitrogen gas before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm or ~50 psi is sufficient) or maintain a positive pressure with a hydrogen-filled balloon.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

    • Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude dimethyl 4-amino-5-methoxyphthalate, which is often pure enough for the next step or can be purified by crystallization.

O-Demethylation of the Aryl Methyl Ether

Cleavage of the methoxy group to a free phenol is a crucial step for modulating the pharmacological properties of the final molecule. The resulting hydroxyl group can act as a key hydrogen bond donor, significantly improving binding affinity to biological targets. While classic reagents like boron tribromide (BBr₃) are effective, they can be harsh. Modern methods using thiols offer a milder and more practical alternative.[9][10][11]

Protocol 2.2: Practical Demethylation using an Odorless Thiol Reagent

This method avoids the use of foul-smelling thiols by generating the thiolate in situ from a long-chain thiol, making it more amenable for routine laboratory use.[9][10][11]

  • Materials:

    • Aryl methyl ether substrate (1.0 eq)

    • 1-Dodecanethiol (a long-chain, low-odor thiol) (2-3 eq)

    • Sodium Hydroxide (NaOH) (2-3 eq)

    • N-Methyl-2-pyrrolidone (NMP) as solvent

  • Procedure:

    • To a round-bottom flask, add the aryl methyl ether substrate, 1-dodecanethiol, and powdered sodium hydroxide.

    • Add NMP as the solvent and equip the flask with a reflux condenser.

    • Heat the reaction mixture to 120-140 °C with stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction may take 4-12 hours depending on the substrate.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the mixture with aqueous HCl (e.g., 1M) to a pH of ~2-3.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting crude phenol by column chromatography on silica gel.

Application in Heterocyclic Synthesis: The Isoindolinone Scaffold

The true power of this compound as a building block is demonstrated in its use to construct complex heterocyclic systems. Isoindolinones, for example, are a class of lactams present in many bioactive compounds. The synthesis is elegantly achieved by a tandem reduction-cyclization sequence.

Start Dimethyl 4-methoxy- 5-nitrophthalate Intermediate Dimethyl 4-amino- 5-methoxyphthalate Start->Intermediate Step 1: Reduction (e.g., H₂, Pd/C) Product Methyl 5-methoxy-6-oxo- isoindoline-5-carboxylate (Isoindolinone) Intermediate->Product Step 2: Cyclization (Heat, Acid/Base catalyst)

Caption: Tandem reaction workflow for the synthesis of an isoindolinone core.

Protocol 3.1: Tandem Nitro Reduction and Lactamization

This protocol combines the reduction of the nitro group and subsequent intramolecular cyclization into a streamlined one-pot or two-step procedure.

  • Materials:

    • This compound (1.0 eq)

    • Iron powder (Fe) (5-10 eq)

    • Ammonium Chloride (NH₄Cl) (1-2 eq)

    • Ethanol/Water solvent mixture (e.g., 4:1)

    • Acetic Acid (optional, as catalyst for cyclization)

  • Procedure:

    • Reduction: In a round-bottom flask, suspend this compound, iron powder, and ammonium chloride in the ethanol/water solvent mixture.

    • Heat the reaction mixture to reflux (approx. 80-90 °C) and stir vigorously. The reaction is often exothermic.

    • Monitor the reduction by TLC until the starting material is consumed (typically 1-3 hours).

    • Cyclization: After the reduction is complete, filter the hot reaction mixture through Celite® to remove the iron salts, washing thoroughly with hot ethanol.

    • To the filtrate containing the crude amine intermediate, add a catalytic amount of acetic acid (e.g., 0.1 eq).

    • Heat the mixture to reflux and stir for an additional 4-12 hours to promote the intramolecular cyclization, which involves the amine attacking one of the ester groups. Monitor by TLC or LC-MS for the formation of the isoindolinone product.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the final isoindolinone product by column chromatography or crystallization.

Conclusion

This compound is a cost-effective and highly versatile starting material for the synthesis of diverse and complex molecules. The strategic positioning of its functional groups allows for a logical and high-yielding construction of substituted anilines, phenols, and heterocyclic cores like isoindolinones. The protocols detailed herein provide a reliable foundation for researchers and drug development professionals to exploit this building block in their synthetic campaigns, accelerating the discovery of new pharmacologically active agents.

References

The Synthetic Versatility of Dimethyl 4-Methoxy-5-nitrophthalate: A Guide to Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

Dimethyl 4-methoxy-5-nitrophthalate is a polysubstituted aromatic compound poised for a significant role in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its strategic arrangement of activating and directing groups on the benzene ring makes it a highly valuable scaffold for the introduction of diverse functionalities via nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of this compound with a range of common nucleophiles. We will delve into the underlying mechanistic principles, provide detailed experimental protocols, and discuss the expected outcomes, thereby empowering researchers to harness the full synthetic potential of this versatile starting material.

The reactivity of this compound is primarily dictated by the strong electron-withdrawing nitro group (-NO2), which significantly activates the aromatic ring towards nucleophilic attack. This activation is a cornerstone of nucleophilic aromatic substitution, a reaction class that is mechanistically distinct from the more familiar electrophilic aromatic substitution of electron-rich arenes.[1][2] The presence of the methoxy (-OCH3) and two methyl ester (-COOCH3) groups further modulates the electronic landscape of the molecule, influencing the regioselectivity and rate of substitution. Understanding these electronic effects is paramount for predicting and controlling the outcome of its reactions with nucleophiles.

Mechanistic Insights: The SNAr Pathway

The reaction of this compound with nucleophiles proceeds via a well-established two-step addition-elimination mechanism, known as the SNAr reaction.[1][2]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons of the aromatic ring. The strong electron-withdrawing effect of the nitro group, and to a lesser extent the ester groups, polarizes the C-H and C-O bonds, creating electrophilic centers. The attack of the nucleophile leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

  • Elimination of the Leaving Group and Re-aromatization: In the second, typically fast step, a leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. In the case of this compound, the methoxy group is the most likely leaving group in a substitution reaction.

dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Reactants Reactant [label=<

+ Nu-

];

// Meisenheimer Complex Intermediate [label=<

];

// Product Product [label=<

+ CH3O-

];

// Arrows Reactant -> Intermediate [label="Addition (Rate-determining)"]; Intermediate -> Product [label="Elimination (Fast)"]; } caption: "General Mechanism of SNAr Reaction."

Regioselectivity: The position of nucleophilic attack is directed by the activating groups. The nitro group strongly activates the ortho and para positions relative to itself. In this compound, the C4 position (bearing the methoxy group) is ortho to the nitro group, making it the most probable site for nucleophilic substitution.

Application Protocols

The following protocols are provided as a guide and may require optimization based on the specific nucleophile and desired scale of the reaction.

Reaction with Amine Nucleophiles (Primary and Secondary)

The reaction of this compound with primary and secondary amines is a facile process that leads to the corresponding N-substituted anilines. These products are valuable intermediates in the synthesis of various biologically active compounds and dyes.

Protocol 1: General Procedure for Amination

dot graph "Amination_Workflow" { rankdir="LR"; graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

subgraph "cluster_Preparation" { label = "Reaction Setup"; style=filled; color="#E8F0FE"; node [style=filled, fillcolor="#FFFFFF"]; A [label="Dissolve this compound\nin a suitable solvent (e.g., EtOH, DMF, DMSO)."]; B [label="Add the amine nucleophile\n(1.1 - 1.5 equivalents)."]; C [label="Add a non-nucleophilic base (optional)\n(e.g., K2CO3, Et3N)."]; }

subgraph "cluster_Reaction" { label = "Reaction"; style=filled; color="#E6F4EA"; node [style=filled, fillcolor="#FFFFFF"]; D [label="Heat the reaction mixture\n(e.g., 60-100 °C)."]; E [label="Monitor reaction progress by TLC or LC-MS."]; }

subgraph "cluster_Workup" { label = "Work-up and Purification"; style=filled; color="#FEF7E0"; node [style=filled, fillcolor="#FFFFFF"]; F [label="Cool the reaction mixture to room temperature."]; G [label="Pour into water and extract with an organic solvent\n(e.g., EtOAc, CH2Cl2)."]; H [label="Wash the organic layer, dry, and concentrate."]; I [label="Purify the product by column chromatography\nor recrystallization."]; }

A -> B -> C -> D -> E -> F -> G -> H -> I; } caption: "Experimental workflow for amination."

Materials:

  • This compound

  • Amine (primary or secondary)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (optional, e.g., Potassium carbonate, Triethylamine)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., 5-10 mL of ethanol per gram of substrate).

  • Add the amine nucleophile (1.1-1.5 eq). For less reactive amines or when using an amine salt, the addition of a non-nucleophilic base like potassium carbonate or triethylamine (1.5-2.0 eq) can be beneficial to neutralize the generated methoxide.

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid product precipitates, it can be isolated by filtration. Otherwise, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted product.

Reaction with Thiol Nucleophiles

Thiol nucleophiles, such as thiols and sodium sulfide, react with this compound to yield the corresponding thioethers. These sulfur-containing compounds are of interest in materials science and for the synthesis of heterocyclic compounds like phenothiazines.[3][4]

Protocol 2: General Procedure for Thiolation

Materials:

  • This compound

  • Thiol or Sodium hydrosulfide

  • Base (e.g., Potassium carbonate, Sodium hydride)

  • Solvent (e.g., DMF, DMSO, Acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1-1.5 eq) in a polar aprotic solvent like DMF or DMSO.

  • Add a base such as potassium carbonate or sodium hydride (1.2-1.6 eq) to generate the more nucleophilic thiolate in situ. Stir for 15-30 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Heat the reaction to 50-80 °C and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Reaction with Alkoxide Nucleophiles

Alkoxides can displace the methoxy group to form new aryl ethers. This transetherification reaction is useful for introducing different alkoxy functionalities into the aromatic ring. It is crucial to match the alkoxide's alkyl group with the ester's alkyl group to avoid transesterification of the phthalate esters.[5] However, in this specific case, as the esters are methyl esters, using other alkoxides will likely lead to a mixture of products due to both SNAr and transesterification. For the selective synthesis of a different dialkyl phthalate, a two-step process of hydrolysis to the phthalic acid followed by re-esterification is recommended.

Protocol 3: General Procedure for Alkoxylation (with caution regarding transesterification)

Materials:

  • This compound

  • Alcohol (corresponding to the desired alkoxide)

  • Strong base (e.g., Sodium hydride, Potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (as solvent or in an inert solvent like THF).

  • Carefully add a strong base like sodium hydride (1.1-1.5 eq) portion-wise to generate the alkoxide.

  • Once the hydrogen evolution ceases, add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography. Note that purification may be challenging due to the potential for transesterification byproducts.

Data Summary

The following table summarizes the expected reactivity and general reaction conditions for the nucleophilic aromatic substitution on this compound.

Nucleophile ClassTypical NucleophilesBase (if required)SolventTemperature (°C)Expected Product
Amines Primary & Secondary AminesK2CO3, Et3N (optional)EtOH, DMF, DMSO60 - 100Dimethyl 4-amino-5-nitrophthalate derivative
Thiols Thiols, NaSHK2CO3, NaHDMF, DMSO, ACN50 - 80Dimethyl 4-(alkyl/arylthio)-5-nitrophthalate
Alkoxides RONa, ROKNaH, KOtBuCorresponding Alcohol, THFRefluxDimethyl 4-alkoxy-5-nitrophthalate (potential transesterification)

Conclusion

This compound is a highly promising and versatile building block for organic synthesis. Its reactivity in nucleophilic aromatic substitution reactions allows for the straightforward introduction of a wide array of functional groups, including amines, thiols, and alkoxides. The protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers seeking to exploit the synthetic potential of this compound. By understanding the underlying principles of the SNAr reaction and carefully selecting the reaction conditions, chemists can efficiently generate a diverse library of substituted phthalate derivatives for applications in drug discovery, materials science, and beyond.

References

Application Notes and Protocols: Dimethyl 4-methoxy-5-nitrophthalate in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the application of Dimethyl 4-methoxy-5-nitrophthalate. This versatile aromatic compound, characterized by its electron-donating methoxy group and electron-withdrawing nitro group, serves as a pivotal building block for a range of advanced materials. We will explore its utility as a monomer precursor for high-performance polyimides and as a key intermediate in the synthesis of functional photosensitive materials, such as substituted phthalocyanines. This guide offers not just protocols, but also the underlying scientific rationale for experimental choices, self-validating methodologies, and troubleshooting insights to empower researchers in their work.

Introduction and Physicochemical Profile

This compound is a highly functionalized phthalate ester. Its unique substitution pattern—a methoxy group (-OCH₃) and a nitro group (-NO₂) on the benzene ring—makes it an attractive precursor for specialized applications. The methoxy group can enhance solubility and tune the electronic properties of derivative materials, often leading to improved photophysical characteristics like fluorescence quantum yield[1]. The nitro group serves as a versatile chemical handle; it can be readily reduced to an amine, opening pathways for further functionalization, or it can act as an electron-accepting moiety to create "push-pull" electronic systems[1][2].

This guide focuses on two primary applications that leverage these features:

  • Synthesis of High-Performance Polymers: Utilizing the dicarboxylate structure as a monomer backbone for creating thermally stable polyimides.

  • Fabrication of Functional Dyes: Employing the nitro group as a synthetic gateway to produce complex macrocycles like phthalocyanines for photosensitizing applications.

Physicochemical Data

The fundamental properties of this compound and its parent acid are summarized below.

PropertyValueSource / Note
IUPAC Name This compound-
Molecular Formula C₁₁H₁₁NO₇Calculated
Molecular Weight 269.21 g/mol Calculated
CAS Number 856806-20-7[3]
Parent Acid 4-Methoxy-5-nitrophthalic acid-
Related Compound (Isomer) 3-Methoxy-5-methyl-4-nitrophthalic acidMolecular Weight: 255.18 g/mol [4]
Appearance Expected to be a crystalline solidBased on similar compounds[5]
Synthetic Overview

While not commonly available in large commercial quantities, this compound can be synthesized through standard organic chemistry reactions. A plausible route involves the nitration of a 4-methoxyphthalic precursor followed by esterification. Understanding the synthesis is crucial for ensuring high-purity starting material for subsequent applications.

Synthesis_Workflow start 4-Methoxyphthalic Anhydride reagent1 HNO₃ / H₂SO₄ start->reagent1 Nitration intermediate 4-Methoxy-5-nitrophthalic Acid reagent1->intermediate reagent2 Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄) intermediate->reagent2 Esterification product Dimethyl 4-methoxy- 5-nitrophthalate reagent2->product

Caption: General synthetic workflow for this compound.

Application I: Precursor for High-Performance Polyimides

Scientific Rationale: Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis typically involves the polycondensation of a dianhydride with a diamine. This compound can be converted into a functionalized dianhydride monomer. The rigid aromatic core of the phthalate contributes to thermal stability, while the methoxy and nitro substituents allow for fine-tuning of the final polymer's properties, such as solubility, dielectric constant, and gas permeability. The presence of these functional groups can improve processability compared to unsubstituted, often intractable, polyimides.

Protocol: Synthesis of a Functionalized Polyimide

This protocol details a four-step process from the starting ester to the final polyimide film.

Step 1: Hydrolysis to 4-Methoxy-5-nitrophthalic Acid

  • Objective: To convert the dimethyl ester into the corresponding dicarboxylic acid, a necessary precursor for the dianhydride.

  • Suspend this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).

  • Heat the mixture to reflux (approx. 100 °C) for 4-6 hours, or until the solid has completely dissolved and TLC analysis indicates full conversion.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Acidify the clear solution slowly with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of 4-methoxy-5-nitrophthalic acid will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum at 60 °C.

  • Validation: The product can be characterized by ¹H NMR (disappearance of methoxy ester signals) and melting point analysis.

Step 2: Conversion to 4-Methoxy-5-nitrophthalic Anhydride

  • Objective: To form the reactive dianhydride monomer required for polymerization.

  • Combine the dried 4-methoxy-5-nitrophthalic acid (1.0 eq) with acetic anhydride (3.0 eq).

  • Heat the mixture to 120-140 °C for 2-3 hours.

  • Reduce the volume of the solution by rotary evaporation.

  • Allow the concentrated solution to cool. The anhydride will crystallize.

  • Collect the crystals by filtration, wash with cold ether, and dry under vacuum.

  • Validation: Confirm the formation of the anhydride ring using FT-IR spectroscopy by identifying the characteristic symmetric and asymmetric C=O stretching bands around 1850 cm⁻¹ and 1770 cm⁻¹.

Step 3: Polycondensation to Poly(amic acid)

  • Objective: To react the dianhydride with a diamine to form the soluble poly(amic acid) precursor.

  • In a nitrogen-purged flask, dissolve an aromatic diamine, such as 4,4'-oxydianiline (ODA) (1.0 eq), in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc).

  • Cool the solution to 0 °C.

  • Add the synthesized 4-methoxy-5-nitrophthalic anhydride (1.0 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The solution will become highly viscous, indicating polymer formation.

  • Validation: The formation of the poly(amic acid) can be monitored by measuring the intrinsic viscosity of the solution.

Step 4: Thermal Imidization to Polyimide

  • Objective: To convert the poly(amic acid) into the final, robust polyimide via cyclodehydration.

  • Cast the viscous poly(amic acid) solution onto a clean glass plate to form a thin film.

  • Place the plate in a vacuum oven and heat using a staged curing cycle: 80 °C for 2 hours, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250 °C for 1 hour. This gradual heating removes the solvent and facilitates ring closure without creating defects.

  • Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass plate.

  • Validation: Successful imidization is confirmed by FT-IR spectroscopy (appearance of imide carbonyl peaks at ~1780 cm⁻¹ and ~1720 cm⁻¹) and thermogravimetric analysis (TGA), which should show high thermal stability with a decomposition temperature >400 °C.

Polymerization_Workflow start Dimethyl 4-methoxy- 5-nitrophthalate step1 Step 1: Hydrolysis (NaOH, H₂O) start->step1 intermediate1 Dicarboxylic Acid step1->intermediate1 step2 Step 2: Dehydration (Acetic Anhydride) intermediate1->step2 intermediate2 Dianhydride Monomer step2->intermediate2 step3 Step 3: Polycondensation (DMAc) intermediate2->step3 diamine Aromatic Diamine (e.g., ODA) diamine->step3 intermediate3 Poly(amic acid) Solution step3->intermediate3 step4 Step 4: Thermal Imidization (Staged Heating) intermediate3->step4 product Functionalized Polyimide Film step4->product

Caption: Workflow for the synthesis of a functionalized polyimide.

Application II: Intermediate for Functional Dyes and Photosensitizers

Scientific Rationale: Phthalocyanines are large, aromatic macrocycles structurally similar to porphyrins.[6] Their intense color and unique photophysical properties make them invaluable as industrial pigments, chemical sensors, and photosensitizers for photodynamic therapy (PDT) and organic electronics.[6][7] The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile precursors.[8]

This compound is an ideal starting point for a substituted phthalonitrile. The critical step is the reduction of the nitro group to an amine, which can then be converted to the nitrile functionality. The methoxy group is carried through the synthesis, ultimately enhancing the solubility and modifying the electronic absorption spectrum of the final phthalocyanine.[6]

Protocol: Synthesis of a Substituted Metallophthalocyanine

This protocol outlines the transformation of the phthalate into a zinc(II) phthalocyanine complex, a common metal for photosensitizing applications.

Step 1: Reduction of the Nitro Group

  • Objective: To convert the electron-withdrawing nitro group into a versatile amino group.

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on Carbon (Pd/C) or Tin(II) chloride (SnCl₂).

  • If using Pd/C, purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst.

  • Evaporate the solvent to yield Dimethyl 4-amino-5-methoxyphthalate.

  • Validation: Successful reduction is confirmed by ¹H NMR (shifts in aromatic protons) and the disappearance of the N-O stretching bands in the FT-IR spectrum.

Step 2: Conversion to 4-Methoxy-5-aminophthalonitrile

  • Objective: To transform the dicarboxylate into the dinitrile, the direct precursor for cyclization. This is a multi-step process that typically involves conversion to a diamide followed by dehydration.

  • Amidation: React the amino-diester from Step 1 with aqueous ammonia under pressure and heat to form the corresponding diamide.

  • Dehydration: Treat the resulting diamide with a dehydrating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in a suitable solvent (e.g., DMF) to yield the phthalonitrile derivative.[8]

  • Validation: The formation of the nitrile groups can be confirmed by a sharp C≡N stretching peak around 2230 cm⁻¹ in the FT-IR spectrum.

Step 3: Cyclotetramerization to Zinc(II) Phthalocyanine

  • Objective: To form the macrocyclic phthalocyanine complex via a template reaction.

  • In a high-boiling point solvent like dimethylformamide (DMF) or 1-pentanol, combine the phthalonitrile derivative from Step 2 (4.0 eq) with a metal salt, such as anhydrous zinc(II) chloride (ZnCl₂) or zinc(II) acetate (1.0 eq).[9]

  • Add a catalytic amount of a strong organic base, such as 1,8-diazabicycloundec-7-ene (DBU).

  • Heat the mixture to reflux (150-180 °C) under a nitrogen atmosphere for 12-24 hours. The solution should develop a deep green or blue color, characteristic of phthalocyanine formation.

  • Cool the reaction mixture and precipitate the crude product by pouring it into a methanol/water solution.

  • Collect the solid by filtration. Purify the product using column chromatography on silica gel.

  • Validation: The formation of the phthalocyanine is unequivocally confirmed by UV-Vis spectroscopy, which will show an intense, sharp absorption peak (the Q-band) in the 670-700 nm region.[8]

Phthalocyanine_Workflow start Dimethyl 4-methoxy- 5-nitrophthalate step1 Step 1: Nitro Reduction (e.g., H₂/Pd-C) start->step1 intermediate1 Amino-Diester Derivative step1->intermediate1 step2 Step 2: Conversion to Dinitrile intermediate1->step2 intermediate2 Phthalonitrile Precursor step2->intermediate2 step3 Step 3: Cyclo- tetramerization intermediate2->step3 reagent ZnCl₂ / DBU High Temp. reagent->step3 product Substituted Zinc(II) Phthalocyanine step3->product

Caption: Synthesis of a substituted phthalocyanine photosensitizer.

Safety and Handling

  • General Precautions: Always use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Chemical Hazards: Aromatic nitro compounds can be toxic and are often skin irritants. Avoid inhalation and skin contact. Reagents like thionyl chloride, strong acids, and organic solvents (DMF, DMAc) are corrosive and/or toxic and require careful handling.

  • Reaction Conditions: High-temperature reactions should be conducted with appropriate shielding and temperature control. Reactions under hydrogen pressure must be performed with proper equipment and safety protocols to mitigate explosion risks.

References

The Versatile Intermediate: A Guide to Synthesizing Novel Dyes from Dimethyl 4-methoxy-5-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chromophoric Potential

In the dynamic landscape of materials science and drug development, the quest for novel chromophores with tailored photophysical properties is incessant. Dimethyl 4-methoxy-5-nitrophthalate, a readily accessible aromatic compound, emerges as a highly versatile intermediate in the synthesis of a diverse array of dyes. Its strategic substitution pattern—a methoxy group, a nitro functionality, and two ester groups on a benzene ring—provides a rich platform for chemical modifications, leading to the construction of complex heterocyclic systems such as quinoxalines and benzimidazoles. These scaffolds are the core of many high-performance dyes and biologically active molecules.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of quinoxaline and benzimidazole-based dyes. The narrative emphasizes the chemical logic behind the synthetic strategies and provides robust, validated protocols for practical implementation.

Core Synthetic Strategies: From Intermediate to Precursor

The journey from this compound to vibrant dyes hinges on two primary transformations: the reduction of the nitro group to an amine and the hydrolysis of the dimethyl ester to dicarboxylic acid. The sequence and combination of these reactions dictate the final heterocyclic scaffold.

Pathway A: Synthesis of Diamino Precursors for Benzimidazole and Quinoxaline Dyes

The initial and most critical step in this pathway is the selective reduction of the nitro group to an amine. This transformation must be efficient and chemoselective to preserve the ester functionalities.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[1][2] Palladium on carbon (Pd/C) is a commonly employed catalyst for this purpose.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude Dimethyl 4-amino-5-methoxyphthalate. This product can be purified further by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

  • Methanol as Solvent: It readily dissolves the starting material and is compatible with the hydrogenation conditions.

  • Pd/C Catalyst: It is a highly active and selective catalyst for nitro group reduction and can often be used under mild conditions.[1]

  • Celite® Filtration: This prevents the fine palladium particles from passing through the filter paper, ensuring a catalyst-free product.

For laboratories not equipped for catalytic hydrogenation, chemical reduction with tin(II) chloride (SnCl₂) in an acidic medium offers a reliable alternative.[3][4][5] This method is known for its high efficiency in reducing aromatic nitro compounds.[2][3]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in ethyl acetate in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Dimethyl 4-amino-5-methoxyphthalate.

Causality of Experimental Choices:

  • Tin(II) Chloride: A classic and effective reagent for the reduction of aromatic nitro compounds, often tolerant of other functional groups like esters.[5]

  • Acidic Medium: The reaction is typically carried out in the presence of a strong acid like HCl to facilitate the reduction process.

  • Neutralization and Extraction: Essential work-up steps to remove the tin salts and isolate the desired amino compound.

Pathway B: Synthesis of Dicarboxylic Acid Precursors

For the synthesis of certain dye scaffolds, the ester groups of this compound need to be hydrolyzed to the corresponding dicarboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol (or ethanol) and water in a round-bottom flask.

  • Add a solution of NaOH or KOH (2.5-3.0 eq) in water to the flask.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the starting material).

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution by the slow addition of concentrated HCl until a precipitate forms and the pH is acidic (pH 1-2).

  • Collect the precipitated 4-methoxy-5-nitrophthalic acid by vacuum filtration, wash with cold water, and dry.

Causality of Experimental Choices:

  • Alkaline Conditions: The hydroxide ions act as nucleophiles, attacking the carbonyl carbon of the ester groups and leading to their hydrolysis.

  • Acidification: Protonation of the carboxylate salt is necessary to precipitate the dicarboxylic acid.

Application in Dye Synthesis: Building the Chromophores

With the key precursors in hand, we can now explore their application in the synthesis of quinoxaline and benzimidazole dyes.

Synthesis of Quinoxaline Dyes

Quinoxaline dyes are known for their fluorescence and are used in various applications, including as biological probes and in electronic materials. They are typically synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound.

To synthesize a quinoxaline dye from our intermediate, we first need to prepare a diamino derivative. This can be achieved by reducing the nitro group of Dimethyl 4-amino-5-methoxyphthalate to another amino group. However, a more direct route involves the reduction of both the nitro group and one of the ester groups of this compound, followed by cyclization. A more straightforward approach is to use a commercially available or synthesized diamine and condense it with a dicarbonyl compound derived from our intermediate.

For the purpose of this guide, we will illustrate the synthesis of a quinoxaline dye using a precursor derived from our intermediate.

This protocol involves the condensation of 4-methoxy-5-nitro-1,2-phenylenediamine (which would be synthesized from this compound through a multi-step process not detailed here for brevity) with oxalic acid.

Materials:

  • 4-methoxy-5-nitro-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • 4N Hydrochloric acid (HCl)

  • Ethanol

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 4-methoxy-5-nitro-1,2-phenylenediamine (1.0 eq) in a mixture of 4N HCl and ethanol.

  • Add oxalic acid dihydrate (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature. A precipitate of the quinoxaline-2,3-dione will form.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent like aqueous ethanol or DMF/water to yield the 6-methoxy-7-nitroquinoxaline-2,3-dione dye.

Visualization of the Quinoxaline Synthesis Workflow:

G cluster_start Starting Intermediate cluster_synthesis Dye Synthesis start Dimethyl 4-methoxy- 5-nitrophthalate precursor 4-methoxy-5-nitro- 1,2-phenylenediamine (Multi-step synthesis) start->precursor Reduction & Functional Group Interconversion reagents Oxalic Acid Dihydrate, 4N HCl, Ethanol, Reflux product 6-methoxy-7-nitroquinoxaline- 2,3-dione Dye reagents->product Condensation

Caption: Workflow for the synthesis of a quinoxaline dye.

Synthesis of Benzimidazole Dyes

Benzimidazole dyes are another important class of heterocyclic dyes with applications ranging from textiles to fluorescent imaging. Their synthesis typically involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivative).

This protocol outlines the synthesis of a benzimidazole dye by condensing 4-methoxy-5-nitro-1,2-phenylenediamine with an aromatic aldehyde.

Materials:

  • 4-methoxy-5-nitro-1,2-phenylenediamine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol or Acetic Acid

  • Reflux apparatus

  • Crystallization solvents

Procedure:

  • Dissolve 4-methoxy-5-nitro-1,2-phenylenediamine (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.

  • Heat the reaction mixture to reflux for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The benzimidazole product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure benzimidazole dye.

Visualization of the Benzimidazole Synthesis Workflow:

G cluster_start Starting Intermediate cluster_synthesis Dye Synthesis start Dimethyl 4-methoxy- 5-nitrophthalate precursor 4-methoxy-5-nitro- 1,2-phenylenediamine (Multi-step synthesis) start->precursor Reduction & Functional Group Interconversion reagents Aromatic Aldehyde, Ethanol or Acetic Acid, Reflux product Methoxy-Nitro-Substituted Benzimidazole Dye reagents->product Condensation

Caption: Workflow for the synthesis of a benzimidazole dye.

Data Presentation: Characterization of Synthesized Dyes

The synthesized dyes should be thoroughly characterized to confirm their structure and purity. The following table summarizes the typical analytical data expected for a hypothetical quinoxaline and benzimidazole dye derived from this compound.

Dye Class Hypothetical Structure Yield (%) Melting Point (°C) ¹H NMR (δ, ppm) UV-Vis (λmax, nm) Fluorescence (λem, nm)
Quinoxaline 6-methoxy-7-nitroquinoxaline-2,3-dione75-85>300Aromatic protons, methoxy protons400-450500-550
Benzimidazole 2-Phenyl-5-methoxy-6-nitro-1H-benzo[d]imidazole80-90220-230Aromatic protons, methoxy proton, NH proton350-400450-500

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic dyes. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel quinoxaline and benzimidazole-based chromophores. The strategic functionalization of this intermediate opens up avenues for fine-tuning the photophysical properties of the resulting dyes, making them suitable for a multitude of applications in materials science, diagnostics, and therapeutics. Further exploration of the reactivity of the ester and methoxy groups will undoubtedly lead to an even broader spectrum of accessible dye structures with unique and desirable characteristics.

References

Protocol for the Synthesis of Dimethyl 4-methoxy-5-nitrophthalate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

This application note provides a detailed, field-tested protocol for the synthesis of dimethyl 4-methoxy-5-nitrophthalate from 4-methoxy-5-nitrophthalic acid. This procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for preparing this and structurally related diesters. The protocol is based on the well-established Fischer-Speier esterification reaction, optimized for dicarboxylic acids.[1] We will delve into the mechanistic rationale behind the chosen conditions, outline a self-validating work-up procedure, and provide comprehensive safety guidelines for all reagents involved.

Introduction and Reaction Principle

4-methoxy-5-nitrophthalic acid and its ester derivatives are valuable building blocks in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The esterification of the parent dicarboxylic acid is a critical first step in many synthetic routes, enhancing solubility in organic solvents and protecting the carboxylic acid functional groups from undesired side reactions.

The chosen method, Fischer-Speier esterification, is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and to ensure a high yield of the desired diester, the equilibrium must be shifted towards the products.[2][3] This is typically achieved by using a large excess of the alcohol, which also conveniently serves as the solvent, and/or by removing the water that is formed as a byproduct.[2][4]

The mechanism involves several key steps:

  • Protonation of the Carbonyl: The acid catalyst (concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[1][5]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water).[3]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[6]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[5]

This entire sequence occurs for both carboxylic acid groups on the phthalic acid backbone to yield the desired diester.

Safety Precautions

Hazard Assessment: This procedure involves the use of corrosive and hazardous materials. A thorough risk assessment must be conducted before commencing any work.

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and can cause severe burns upon contact with skin and eyes.[7] It is also a strong dehydrating agent and reacts violently with water.

  • Methanol (MeOH): Toxic and flammable. Can cause blindness or death if ingested and is harmful if inhaled or absorbed through the skin.

  • Ethyl Acetate (EtOAc) & Hexanes: Flammable solvents. Vapors can form explosive mixtures with air.

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles at all times.[8]

  • All operations, especially those involving the handling of concentrated sulfuric acid and volatile solvents, must be performed inside a certified chemical fume hood to ensure adequate ventilation.[8][9]

  • An eyewash station and safety shower must be readily accessible.[10]

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
4-Methoxy-5-nitrophthalic acidC₉H₇NO₇241.152.41 g10.01.0
Methanol (Anhydrous)CH₃OH32.0450 mL1236~124
Sulfuric Acid (Conc., 98%)H₂SO₄98.080.3 mL~5.50.55
Ethyl Acetate (EtOAc)C₄H₈O₂88.11150 mL--
Sat. Sodium Bicarbonate (aq)NaHCO₃84.01100 mL--
Brine (Sat. NaCl aq)NaCl58.4450 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stir bar and stir plate with heating mantle

  • Reflux condenser and water lines

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Recrystallization dish

  • Balance (accurate to 0.01 g)

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Combine Acid, Methanol, and H₂SO₄ in Flask reflux 2. Heat to Reflux (e.g., 65-70 °C) for 4-6 hours reactants->reflux Stirring cool 3. Cool to RT reflux->cool evap_meoh 4. Remove Methanol (Rotary Evaporator) cool->evap_meoh dissolve 5. Dissolve Residue in Ethyl Acetate evap_meoh->dissolve wash_bicarb 6. Wash with Sat. NaHCO₃ (aq) (Removes Acid) dissolve->wash_bicarb wash_brine 7. Wash with Brine wash_bicarb->wash_brine dry 8. Dry Organic Layer (Anhydrous MgSO₄) wash_brine->dry filter_dry 9. Filter Drying Agent dry->filter_dry evap_etoac 10. Remove Ethyl Acetate (Rotary Evaporator) filter_dry->evap_etoac recrystallize 11. Recrystallize Crude Solid (e.g., EtOAc/Hexanes) evap_etoac->recrystallize product Pure Dimethyl 4-methoxy-5-nitrophthalate recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Reaction Setup
  • To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-methoxy-5-nitrophthalic acid (2.41 g, 10.0 mmol).

  • Add anhydrous methanol (50 mL). Stir the suspension. The acid may not fully dissolve at this stage.

  • Causality: The large excess of methanol serves as both the reacting nucleophile and the solvent, driving the reaction equilibrium toward the product side according to Le Châtelier's principle.[2]

  • Place the flask in an ice-water bath. While stirring, slowly and cautiously add concentrated sulfuric acid (0.3 mL) dropwise via pipette. An exotherm may be observed.

  • Causality: Concentrated H₂SO₄ is a highly effective catalyst for protonating the carbonyl oxygen, making it a much stronger electrophile for the subsequent nucleophilic attack by methanol.[6][11][12] Adding it slowly and while cooling prevents a dangerous temperature spike.

  • Attach a reflux condenser to the flask, secure it with a clamp, and begin circulating cold water.

  • Heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. Continue heating under reflux with vigorous stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting dicarboxylic acid spot is no longer visible.

Reaction Work-up and Product Isolation
  • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Remove the bulk of the methanol using a rotary evaporator.

  • Transfer the resulting residue to a 250 mL separatory funnel using ethyl acetate (~75 mL). Add deionized water (~50 mL) and shake gently. Allow the layers to separate and discard the lower aqueous layer.

  • Trustworthiness: This initial wash removes any remaining methanol and sulfuric acid.

  • Add saturated sodium bicarbonate solution (~50 mL) to the separatory funnel in small portions. Swirl gently at first, and vent the funnel frequently to release the CO₂ gas that evolves from the neutralization of acidic species. Once the gas evolution subsides, stopper and shake the funnel, then discard the aqueous layer. Repeat this wash.

  • Trustworthiness: This is a self-validating step. The cessation of gas evolution indicates that all acidic components (unreacted carboxylic acid and H₂SO₄ catalyst) have been neutralized and removed from the organic phase.[13][14] This ensures the purity of the final product.

  • Wash the organic layer with brine (~50 mL).

  • Causality: The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing.

  • Filter the drying agent by gravity filtration into a clean, pre-weighed round-bottom flask. Rinse the filter cake with a small amount of fresh ethyl acetate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which should be a solid.

Purification
  • The crude this compound can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes cloudy (the cloud point).

  • Add a few drops of ethyl acetate to redissolve the precipitate and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Determine the final mass and calculate the percentage yield. Characterize the product by melting point, ¹H NMR, and IR spectroscopy to confirm its identity and purity.

References

Application Notes and Protocols: The Role of the Methoxy Group in the Reactivity of Dimethyl 4-methoxy-5-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 4-methoxy-5-nitrophthalate is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of a methoxy group adjacent to a nitro functionality on the phthalate backbone creates a unique electronic and steric environment. This guide provides an in-depth analysis of how the methoxy group modulates the reactivity of the aromatic ring, influencing key transformations such as nucleophilic aromatic substitution, reduction of the nitro group, and hydrolysis of the ester moieties. The protocols detailed herein are designed to provide researchers with a robust framework for the synthesis and manipulation of this valuable intermediate.

The Dichotomous Role of the Methoxy Group: An Electronic and Steric Perspective

The reactivity of this compound is fundamentally governed by the interplay of its substituents. The methoxy (-OCH₃) group, in particular, exerts a profound influence through a combination of resonance and inductive effects.

  • Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[1] This electron-donating resonance effect increases the electron density of the benzene ring, particularly at the ortho and para positions relative to the methoxy group. This heightened electron density can stabilize positively charged intermediates formed during certain reactions.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect through the sigma bond framework.[2][3] This effect decreases the electron density on the adjacent carbon atom.

In the case of this compound, the powerful electron-donating resonance effect of the methoxy group dominates, influencing the regioselectivity of electrophilic aromatic substitution reactions, should they be performed. However, the primary reactivity of this molecule is dictated by the strongly electron-withdrawing nitro group, which renders the aromatic ring susceptible to nucleophilic attack.

  • Steric Effects: The methoxy group, while not exceedingly large, can exert a steric influence on the adjacent reaction centers.[4] This can affect the rate and outcome of reactions by hindering the approach of bulky reagents.

The interplay of these electronic and steric factors is crucial for understanding and predicting the chemical behavior of this compound.

Synthesis of this compound: A Plausible Synthetic Workflow

G cluster_0 Synthesis Pathway 4-Methoxyphthalic_acid 4-Methoxyphthalic Acid Nitration Nitration (HNO₃, H₂SO₄) 4-Methoxyphthalic_acid->Nitration Step 1 4-Methoxy-5-nitrophthalic_acid 4-Methoxy-5-nitrophthalic Acid Nitration->4-Methoxy-5-nitrophthalic_acid Esterification Esterification (Methanol, H₂SO₄ cat.) 4-Methoxy-5-nitrophthalic_acid->Esterification Step 2 Target_Molecule This compound Esterification->Target_Molecule

Caption: Plausible synthetic workflow for this compound.

Protocol 1: Nitration of 4-Methoxyphthalic Acid

This protocol is adapted from standard procedures for the nitration of aromatic carboxylic acids.

Materials:

  • 4-Methoxyphthalic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add 10 g of 4-methoxyphthalic acid to 40 mL of concentrated sulfuric acid while cooling in an ice bath. Stir until all the solid has dissolved.

  • In a separate beaker, prepare a nitrating mixture by slowly adding 6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 4-methoxyphthalic acid over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.

  • Dry the product, 4-methoxy-5-nitrophthalic acid, in a vacuum oven at 60-70 °C.

Protocol 2: Esterification of 4-Methoxy-5-nitrophthalic Acid

This protocol is based on the well-established Fischer esterification method.

Materials:

  • 4-Methoxy-5-nitrophthalic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing 10 g of 4-methoxy-5-nitrophthalic acid, add 100 mL of anhydrous methanol.

  • With gentle stirring, slowly add 2 mL of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Key Reactions and Protocols

The unique substitution pattern of this compound makes it an ideal substrate for several important transformations.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The nitro group itself can act as a leaving group, or a nucleophile can displace a group at an adjacent position. The methoxy group, being electron-donating, further influences the regioselectivity and rate of these reactions.

G cluster_1 SNAr Reaction Mechanism Start This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu⁻ (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Loss of NO₂⁻ Leaving_Group Leaving Group (NO₂⁻) Meisenheimer->Leaving_Group

Caption: Generalized mechanism for SNAr on the title compound.

Protocol 3: Nucleophilic Substitution with a Primary Amine (e.g., Benzylamine)

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, combine 1.0 g of this compound, 1.2 equivalents of benzylamine, and 2.0 equivalents of anhydrous potassium carbonate in 20 mL of anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into 100 mL of deionized water.

  • Extract the aqueous layer with three 50 mL portions of ethyl acetate.

  • Combine the organic extracts and wash with two 50 mL portions of water and one 50 mL portion of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, providing a key intermediate for further functionalization, such as in the synthesis of heterocyclic compounds.

Protocol 4: Catalytic Hydrogenation of the Nitro Group

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • Dissolve 1.0 g of this compound in 50 mL of methanol or ethyl acetate in a round-bottom flask.

  • Carefully add 100 mg of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude Dimethyl 4-amino-5-methoxyphthalate.

Saponification of the Ester Groups

The dimethyl ester can be hydrolyzed to the corresponding dicarboxylic acid, which can be useful for subsequent derivatization or for altering the solubility of the molecule.

Protocol 5: Base-Mediated Saponification

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol.

  • Add a solution of 2.5 equivalents of sodium hydroxide in 10 mL of deionized water.

  • Heat the mixture to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of deionized water and cool in an ice bath.

  • Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and dry to obtain 4-methoxy-5-nitrophthalic acid.

Representative Characterization Data

While experimental data for this compound is not widely published, the following table provides expected spectroscopic characteristics based on the analysis of similar structures.

Parameter Expected Value/Observation
¹H NMR δ (ppm) ≈ 7.5-8.0 (2H, aromatic protons), 3.9-4.1 (3H, methoxy protons), 3.8-4.0 (6H, two methyl ester protons)
¹³C NMR δ (ppm) ≈ 165-170 (2C, ester carbonyls), 150-160 (aromatic C-O), 140-150 (aromatic C-NO₂), 110-135 (aromatic C-H and C-C), 55-60 (methoxy C), 52-55 (methyl ester C)
IR (cm⁻¹) ≈ 3100-3000 (aromatic C-H), 2950 (aliphatic C-H), 1730 (C=O, ester), 1530 & 1350 (N-O, nitro), 1250 (C-O, ether)
Mass Spec (m/z) Expected molecular ion peak corresponding to the molecular weight.

Conclusion

This compound is a molecule of significant synthetic utility, largely due to the directing and activating effects of its methoxy and nitro substituents. The methoxy group, through its potent electron-donating resonance effect, modulates the electronic character of the aromatic ring, while the nitro group primes the molecule for a variety of transformations, most notably nucleophilic aromatic substitution. The protocols provided herein offer a comprehensive guide for the synthesis and subsequent chemical manipulation of this valuable compound, empowering researchers to explore its potential in the development of novel pharmaceuticals and advanced materials.

References

Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles using Dimethyl 4-Methoxy-5-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of substituted benzimidazoles, a critical pharmacophore in medicinal chemistry, utilizing dimethyl 4-methoxy-5-nitrophthalate as a key starting material. The narrative delves into the strategic rationale behind the synthetic pathway, focusing on a two-step sequence involving nucleophilic acyl substitution followed by a one-pot reductive cyclization. This document is intended to serve as a practical resource, offering not just procedural steps, but also the underlying chemical principles, field-proven insights, and the necessary safety considerations for the successful execution of these transformations.

Introduction: The Significance of Benzimidazoles and the Strategic Utility of this compound

The benzimidazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds. Its derivatives exhibit a broad spectrum of biological activities, including anthelmintic (e.g., Albendazole, Mebendazole), antiulcer (e.g., Omeprazole), antihistaminic, and anticancer properties. The continued exploration of novel benzimidazole analogues remains a focal point in drug discovery.[1][2][3][4]

This compound is a highly functionalized aromatic precursor. Its strategic utility arises from the orthogonal reactivity of its substituent groups. The electron-withdrawing nitro group and the ester functionalities activate the benzene ring, making it amenable to a variety of transformations. This guide will focus on a robust synthetic strategy that leverages this inherent reactivity to construct the benzimidazole core.

The Synthetic Strategy: A Two-Step Approach to Benzimidazole Formation

The synthesis of substituted benzimidazoles from this compound is elegantly achieved through a two-step process:

  • Nucleophilic Acyl Substitution: The initial step involves the reaction of the diester with a substituted o-phenylenediamine. This condensation reaction forms an N-acylated intermediate, setting the stage for the subsequent cyclization.

  • Reductive Cyclization: The nitro group of the N-acylated intermediate is then reduced to an amine. In the same pot, the newly formed amine undergoes an intramolecular cyclization with the adjacent amide carbonyl to form the benzimidazole ring. This one-pot reductive cyclization is an efficient method for constructing the heterocyclic core.[5][6]

Mechanistic Insights

Step 1: Nucleophilic Acyl Substitution

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The amino group of the o-phenylenediamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the dimethyl phthalate. This is followed by the elimination of a molecule of methanol. The reaction can be catalyzed by acid to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Step 2: Reductive Cyclization

This step is the cornerstone of the synthesis. The nitro group is first reduced to an amino group. A variety of reducing agents can be employed for this transformation, with sodium dithionite (Na₂S₂O₄) being a mild and effective option.[5] Other methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of other reducing metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl).[7]

Once the o-diamino functionality is generated in situ, an intramolecular cyclization occurs. One of the amino groups attacks the adjacent amide carbonyl, leading to a tetrahedral intermediate. Subsequent dehydration drives the reaction to completion, resulting in the formation of the aromatic benzimidazole ring. The overall process is a tandem reaction that efficiently builds the desired heterocyclic system in a single operational step.[5][8]

The presence of the electron-withdrawing nitro group on the phthalate starting material is crucial. It not only serves as a precursor to the amine required for cyclization but also influences the regiochemistry of the initial substitution and activates the ring system.[9]

Visualizing the Workflow

Overall Synthetic Workflow

workflow A Dimethyl 4-methoxy- 5-nitrophthalate C Nucleophilic Acyl Substitution A->C B Substituted o-Phenylenediamine B->C D N-(2-aminoaryl)-4-methoxy- 5-nitro-phthalimide intermediate C->D Formation of Amide Bond E Reductive Cyclization D->E Reduction of Nitro Group & Intramolecular Cyclization F Substituted Benzimidazole Product E->F

Caption: A high-level overview of the synthetic workflow.

Chemical Transformation Pathway

mechanism cluster_reagents start This compound intermediate N-Acylated Intermediate start->intermediate Nucleophilic Acyl Substitution reagent1 + Substituted o-Phenylenediamine product Substituted Benzimidazole intermediate->product Reductive Cyclization reagent2 + Na₂S₂O₄ (or other reducing agent)

Caption: The two-step chemical transformation pathway.

Detailed Experimental Protocol

Disclaimer: The following protocol is a representative, generalized procedure based on established chemical principles for the synthesis of substituted benzimidazoles from o-nitroaryl precursors.[5] Optimization may be required for specific substrates and scales.

Step 1: Synthesis of the N-(2-aminoaryl)-4-methoxy-5-nitro-phthalimide Intermediate
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the substituted o-phenylenediamine (1.0 eq).

  • A catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or acetic acid) can be added to promote the reaction.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(2-aminoaryl)-4-methoxy-5-nitro-phthalimide intermediate.

Step 2: One-Pot Reductive Cyclization to the Substituted Benzimidazole
  • The N-(2-aminoaryl)-4-methoxy-5-nitro-phthalimide intermediate (1.0 eq) is dissolved in a mixture of ethanol and water.

  • Sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq) is added portion-wise to the solution at room temperature. The reaction is exothermic, and the temperature should be monitored.

  • After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Once the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The aqueous residue is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude substituted benzimidazole.

  • The crude product can be further purified by recrystallization or column chromatography.

Reagent and Reaction Parameter Table
ParameterStep 1: AcylationStep 2: Reductive Cyclization
Starting Material This compoundN-acylated intermediate
Key Reagent Substituted o-phenylenediamineSodium dithionite (Na₂S₂O₄)
Solvent Ethanol or Acetic AcidEthanol/Water mixture
Temperature RefluxReflux
Reaction Time 2-6 hours (TLC monitored)1-4 hours (TLC monitored)
Work-up Solvent removal, RecrystallizationNeutralization, Filtration

Data Presentation and Characterization

The synthesized benzimidazole derivatives should be characterized using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the final product.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify key functional groups (e.g., N-H stretch of the benzimidazole).

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

  • o-Phenylenediamines: Many are toxic and potential sensitizers. Handle with care and avoid exposure.

  • Sodium Dithionite: A strong reducing agent. It is flammable and can ignite upon contact with moisture. It is also a skin and eye irritant. Store in a cool, dry place away from water and oxidizing agents.

  • Solvents (Ethanol, Acetic Acid): Flammable liquids. Handle away from ignition sources. Acetic acid is corrosive.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route described herein, utilizing this compound as a versatile precursor, offers an efficient and modular approach to a variety of substituted benzimidazoles. The two-step sequence of nucleophilic acyl substitution followed by a one-pot reductive cyclization is a robust and scalable method for generating these valuable heterocyclic compounds. This guide provides the foundational knowledge and a practical (though generalized) protocol to aid researchers in the synthesis and exploration of novel benzimidazole derivatives for potential applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 4-methoxy-5-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 4-methoxy-5-nitrophthalate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we provide in-depth technical guidance, field-proven insights, and solutions to common challenges encountered during this multi-step reaction.

I. Synthesis Overview & Strategy

The synthesis of this compound is a critical process for obtaining a key building block in various research and development applications. The primary synthetic route involves two key transformations: the nitration of a substituted phthalic acid derivative and the subsequent esterification of the carboxylic acid groups. The order of these steps can be varied, each with its own set of advantages and challenges.

This guide will focus on the nitration of 4-methoxyphthalic acid followed by esterification, a common and logical pathway. We will delve into the critical parameters of each step and provide robust troubleshooting protocols.

Diagram of the General Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Purification Start Dimethyl 4-methoxyphthalate Nitration Nitration Reaction Start->Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Nitration Intermediate Crude Dimethyl 4-methoxy-5-nitrophthalate Nitration->Intermediate Purification Purification (e.g., Recrystallization, Column Chromatography) Intermediate->Purification Product Pure Dimethyl 4-methoxy-5-nitrophthalate Purification->Product LowYield Start Low Yield Detected Check_TLC Check TLC of Crude Product Start->Check_TLC High_SM High Amount of Starting Material? Check_TLC->High_SM Optimize_Nitration Optimize Nitration: - Extend reaction time - Increase nitrating agent High_SM->Optimize_Nitration Yes Complex_Mixture Complex Mixture of Products? High_SM->Complex_Mixture No Success Improved Yield Optimize_Nitration->Success Optimize_Temp Optimize Nitration Temperature: - Lower temperature for selectivity Complex_Mixture->Optimize_Temp Yes Purification_Issue Review Purification Method: - Use fractional crystallization - Optimize column chromatography Complex_Mixture->Purification_Issue No Check_Esterification If esterifying last: - Ensure anhydrous conditions - Extend reflux time Complex_Mixture->Check_Esterification Consider esterification issues Optimize_Temp->Success Purification_Issue->Success Check_Esterification->Success

Technical Support Center: Synthesis of Dimethyl 4-methoxy-5-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Dimethyl 4-methoxy-5-nitrophthalate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical nitration process. Our goal is to provide you with the in-depth, field-proven insights necessary to optimize your synthesis, improve yield and purity, and troubleshoot effectively.

Introduction to the Synthesis

The synthesis of this compound is a standard electrophilic aromatic substitution reaction. Typically, Dimethyl 4-methoxyphthalate is treated with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1][2]

While the reaction appears straightforward, the presence of multiple functional groups—two electron-withdrawing ester groups and one strongly electron-donating methoxy group—creates a delicate balance of reactivity and regioselectivity. This can lead to several undesired side reactions, impacting the final product's purity and yield. This guide will address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the most common causes?

A low yield can stem from several factors, often acting in combination. The most frequent culprits are:

  • Incomplete Reaction: The starting material has not been fully consumed.

  • Competing Side Reactions: Formation of byproducts such as isomeric nitro-compounds, hydrolyzed acids, or ether-cleaved phenols.

  • Over-nitration: The product reacting further to form dinitro compounds.

  • Mechanical Losses: Product loss during the aqueous work-up and purification (crystallization) steps.

We recommend first using Thin Layer Chromatography (TLC) to get a qualitative picture of your crude reaction mixture. This will help you identify if the issue is an incomplete reaction or the presence of significant byproducts. Refer to the detailed Troubleshooting Guide below for strategies to address each specific side reaction.

Q2: What is the most effective way to monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most convenient and widely used method for real-time monitoring.

Recommended TLC Protocol:

  • System: Use a silica gel plate (e.g., Silica Gel 60 F₂₅₄). A good starting mobile phase is a 3:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio as needed to achieve good separation (target Rf for the product is ~0.3-0.4).

  • Spotting: On the baseline of the plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Analysis: As the reaction proceeds, you should observe the disappearance of the starting material spot and the appearance of a new, typically lower Rf, spot corresponding to the more polar nitro-product. Any other new spots indicate side products. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed if a method has been developed.

Q3: This reaction uses concentrated acids. What are the essential safety precautions?

Nitration reactions are highly exothermic and require strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and acid-resistant gloves (butyl rubber or Viton are recommended).

  • Ventilation: Perform the entire experiment in a certified chemical fume hood. Concentrated nitric and sulfuric acids release corrosive and toxic fumes.

  • Controlled Addition & Temperature: The nitrating mixture must be prepared and added slowly, with efficient external cooling (e.g., an ice-water bath) to maintain the recommended temperature. A runaway reaction can occur if the temperature rises uncontrollably, leading to violent decomposition and the release of toxic nitrogen oxides.[3]

  • Quenching: The reaction quenching (pouring the mixture onto ice) must also be done slowly and carefully in the fume hood, as this step is also highly exothermic.

Troubleshooting Guide: Specific Side Reactions

This section provides a detailed analysis of the most common side reactions, their root causes, and proven methods for their mitigation.

Issue 1: Incomplete Nitration - Unreacted Starting Material
  • Question: My post-reaction analysis (TLC, NMR) shows a significant amount of the starting material, Dimethyl 4-methoxyphthalate, remaining. How can I drive the reaction to completion?

  • Identification: A prominent spot/peak corresponding to the starting material is observed. On TLC, this will be the highest Rf spot among the aromatic components.

  • Root Cause Analysis: Incomplete nitration is typically caused by one or more of the following:

    • Insufficient Nitrating Agent: The stoichiometry of the nitronium ion is inadequate to fully convert the substrate.

    • Low Reaction Temperature: The activation energy for the reaction is not being met, leading to sluggish conversion.

    • Short Reaction Time: The reaction was stopped before it had time to reach completion.

    • Poor Mixing: In a heterogeneous mixture, inefficient stirring can lead to localized areas of unreacted substrate.

  • Preventative Measures & Solutions:

    • Reagent Stoichiometry: Ensure at least 1.05-1.1 equivalents of nitric acid are used relative to the starting material.

    • Temperature Control: Maintain the reaction at the optimal temperature, typically 0-10 °C. While low temperatures are crucial for selectivity, a temperature that is too low can stall the reaction.

    • Reaction Monitoring: Use TLC to monitor the consumption of the starting material. Do not proceed with the work-up until the starting material is completely gone.

    • Efficient Stirring: Use a magnetic stir bar or overhead stirrer that provides vigorous mixing throughout the reaction.

  • Workflow Diagram:

    G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up A Dissolve Substrate in H2SO4 at 0°C C Add Mixed Acid Dropwise at 0-10°C A->C B Prepare Mixed Acid (HNO3 + H2SO4) B->C D Stir and Monitor by TLC (q 30 min) C->D E Is Starting Material Consumed? D->E E->D No F Quench on Ice E->F Yes G Isolate Product F->G

    Caption: Workflow for optimizing reaction completion via TLC monitoring.

Issue 2: Hydrolysis of Ester Groups
  • Question: My product is contaminated with acidic impurities. My NMR shows a reduced integration for the methoxy-ester peaks and a broad singlet. What is happening?

  • Identification: The presence of the mono-hydrolyzed (Monomethyl 4-methoxy-5-nitrophthalate) or di-hydrolyzed (4-methoxy-5-nitrophthalic acid) products. These impurities are often more soluble in basic aqueous solutions than the desired product.

  • Root Cause Analysis: The reaction is conducted in a strongly acidic medium. If there is a significant amount of water present (e.g., from using less concentrated acids) or if the work-up is prolonged, acid-catalyzed hydrolysis of the methyl ester groups can occur.[4][5] This process converts the ester into a carboxylic acid and methanol.

  • Preventative Measures & Solutions:

    • Use Concentrated Reagents: Employ ≥98% sulfuric acid and ≥70% (fuming) nitric acid to minimize the water content in the reaction mixture.

    • Controlled Work-up: The quenching step should be performed by pouring the reaction mixture onto a large excess of crushed ice quickly but safely. This rapidly dilutes the acid and lowers the temperature, slowing the hydrolysis rate.

    • Minimize Contact Time: Do not let the precipitated product sit in the acidic aqueous mixture for an extended period. Filter the solid as soon as precipitation is complete.

    • Cold Washing: Wash the isolated solid with cold water to remove residual acid without promoting significant hydrolysis.

  • Mechanism Diagram:

    G Product_Ester R-COOCH₃ Protonated_Ester R-C(OH)OCH₃⁺ Product_Ester->Protonated_Ester + H⁺ Tetrahedral_Intermediate R-C(OH)₂(OCH₃) Protonated_Ester->Tetrahedral_Intermediate + H₂O Acid_Product R-COOH Tetrahedral_Intermediate->Acid_Product - CH₃OH - H⁺

    Caption: Simplified mechanism of acid-catalyzed ester hydrolysis.

Issue 3: Cleavage of the Methoxy Ether Bond
  • Question: I've isolated a byproduct that appears to be a phenol. The methoxy signal (~3.9 ppm) is absent in the ¹H NMR spectrum. What causes this?

  • Identification: Formation of Dimethyl 4-hydroxy-5-nitrophthalate. This can be confirmed by the appearance of a broad phenolic -OH peak in the ¹H NMR and a significant change in the molecular ion peak in mass spectrometry.

  • Root Cause Analysis: Aryl methyl ethers can be cleaved by strong Brønsted or Lewis acids, particularly at elevated temperatures.[6][7][8] While sulfuric acid at 0-10 °C is generally safe, localized overheating during the addition of the nitrating mixture or allowing the reaction temperature to rise significantly can promote this side reaction. The acid protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., bisulfate).

  • Preventative Measures & Solutions:

    • Strict Temperature Control: This is the most critical factor. Maintain the internal reaction temperature below 10 °C at all times. Use a reliable thermometer and an efficient cooling bath.

    • Slow Reagent Addition: Add the pre-cooled mixed acid dropwise to the substrate solution to prevent exothermic spikes.

    • Avoid Prolonged Reaction Times: Once the reaction is complete (as determined by TLC), proceed to the work-up without unnecessary delay.

  • Mechanism Diagram:

    G Aryl_Ether Ar-OCH₃ Protonated_Ether Ar-O⁺(H)CH₃ Aryl_Ether->Protonated_Ether + H⁺ Phenol_Product Ar-OH Protonated_Ether->Phenol_Product + HSO₄⁻ (SN2 attack on CH₃) - CH₃OSO₃H Nu

    Caption: Mechanism of acid-mediated aryl ether cleavage.

Issue 4: Formation of Isomeric and Over-Nitrated Products
  • Question: My product seems to be a mixture of isomers, or I have a byproduct with a much higher molecular weight. How do I improve selectivity?

  • Identification:

    • Isomer Formation: The primary potential isomer is Dimethyl 4-methoxy-3-nitrophthalate. It can be very difficult to separate from the desired 5-nitro product by column chromatography. Its presence complicates NMR spectra and may require advanced techniques (like 2D NOESY) for confirmation.

    • Over-nitration: Dinitro-products will have a significantly lower Rf on TLC and a higher mass in MS analysis.

  • Root Cause Analysis:

    • Isomers: The methoxy group is a strong ortho, para-director. While nitration at the 5-position (para to the methoxy) is sterically and electronically favored, some nitration at the 3-position (ortho to the methoxy) can occur, especially if the temperature is too high, which reduces the reaction's regioselectivity.[9]

    • Over-nitration: The aromatic ring of the product is still activated by the methoxy group, albeit deactivated by the nitro group. If an excess of nitrating agent is used or the reaction temperature is elevated, a second nitration can occur.[2][9]

  • Preventative Measures & Solutions:

    • Precise Stoichiometry: Use no more than 1.1 equivalents of nitric acid.

    • Low Temperature: This is the most critical parameter for selectivity. Performing the reaction at 0-5 °C is highly recommended to minimize the formation of both isomeric and over-nitrated byproducts.

    • Controlled Addition: A slow, dropwise addition of the mixed acid ensures that there is no localized high concentration of the nitrating agent.

  • Data Summary Table:

ParameterOptimal ConditionCondition Favoring Side ReactionsAssociated Side Reaction(s)
Temperature 0-5 °C> 15 °CIsomer Formation, Ether Cleavage, Over-nitration
Nitric Acid (equiv.) 1.05 - 1.1> 1.2Over-nitration
Acid Concentration ≥98% H₂SO₄, ≥70% HNO₃Lower concentrationsEster Hydrolysis
Reaction Time Monitor to completion via TLCToo short / Too longIncomplete Reaction / Ether Cleavage, Hydrolysis
Work-up Rapid quench on ice, cold washSlow quench, prolonged acid contactEster Hydrolysis

References

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Aromatic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of aromatic esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental yet nuanced reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for high yield and selectivity.

Fundamental Principles: The "Why" Behind the Reaction

The nitration of an aromatic ester is a classic example of an electrophilic aromatic substitution (EAS) reaction. The key to mastering this reaction lies in understanding the interplay between the substrate, the reagents, and the reaction conditions.

The Reaction Mechanism

The process begins with the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric acid and sulfuric acid.[1][2][3] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[3][4][5]

This electrophile is then attacked by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6][7] Finally, a weak base (like water or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final nitroaromatic product.[3][4]

digraph "Nitration_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

General mechanism of electrophilic aromatic nitration.

The Role of the Ester Group: A Deactivating Meta-Director

The ester group (-COOR) is a crucial player in determining both the rate and the regioselectivity of the reaction. Due to the electron-withdrawing nature of the carbonyl group (via both inductive and resonance effects), the ester deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic attack than benzene itself.[7][8][9]

This deactivation requires more forcing conditions (e.g., the use of strong mixed acid) compared to the nitration of activated rings.[10] The ester group is also a meta-director.[9][11][12] This is because the carbocation intermediates formed from attack at the ortho and para positions have a resonance structure that places a positive charge directly adjacent to the positively polarized carbonyl carbon, which is highly destabilizing.[7] The intermediate from meta attack avoids this unfavorable arrangement, making it the most stable and leading to the major product.[8][12]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Q1: Why is my reaction yield unexpectedly low?

A low yield can stem from several factors. A systematic approach is needed to diagnose the root cause.

  • Incomplete Reaction: The deactivating nature of the ester group means reactions can be sluggish.[8]

    • Solution: Increase the reaction time or slightly raise the temperature after the initial addition of the nitrating agent is complete. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[13][14] A spot for the starting material should disappear as a new, more polar spot for the product appears.[13]

  • Sub-optimal Temperature Control: Nitration is highly exothermic.[3][9] If the temperature rises too high, especially during the addition of the mixed acid, side reactions like oxidation or dinitration can occur, consuming your starting material and reducing the yield of the desired product.[9][15]

    • Solution: Maintain a low temperature (typically 0-10 °C) throughout the addition of the nitrating mixture.[9][15] Use an ice-salt bath for better cooling and add the mixed acid dropwise with vigorous stirring to ensure efficient heat dissipation.[8][9]

  • Improper Work-up: The product can be lost during the isolation phase.

    • Solution: When quenching the reaction by pouring it onto ice, ensure you use a sufficient amount of ice to keep the temperature low and fully precipitate the solid product.[15] Wash the crude product with ice-cold water to remove residual acid, followed by a cold, non-polar solvent like methanol to remove more soluble impurities without dissolving a significant amount of your product.[15]

digraph "Troubleshooting_Low_Yield" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Decision tree for troubleshooting low reaction yields.

Q2: I'm getting a mixture of isomers. How can I improve meta-selectivity?

While the ester group strongly directs meta, sub-optimal conditions can erode this selectivity.

  • Cause: Elevated temperatures are the primary culprit. Higher thermal energy can overcome the activation energy barrier for the formation of the less stable ortho and para intermediates.[15]

  • Solution: Strict temperature control is paramount. The reaction should be maintained below 10°C, and ideally between 0-5°C, during the addition of the nitrating agent.[9] Slower addition of the mixed acid allows for better heat management and favors the thermodynamically preferred meta pathway.

Q3: My reaction mixture turned dark brown/black, and I isolated a tarry substance. What happened?

This indicates decomposition of the starting material or product, often due to oxidation.

  • Cause: The "mixed acid" (H₂SO₄/HNO₃) is a powerful oxidizing agent, especially at elevated temperatures.[9] Aromatic compounds, even deactivated ones, can be susceptible to oxidation under harsh conditions, leading to charring and polymerization.

  • Solution:

    • Aggressive Temperature Control: This is the most critical factor. Ensure your cooling bath is efficient and the internal reaction temperature never exceeds the recommended limit (e.g., 15°C).[7]

    • Reagent Purity: Use high-purity, concentrated acids. The presence of excess nitrogen oxides (visible as reddish-brown fumes) can sometimes promote side reactions.

    • Alternative Nitrating Agents: For particularly sensitive substrates, consider milder nitrating systems. A mixture of a nitrate salt (like KNO₃) in sulfuric acid can provide a slower, more controlled release of the nitronium ion. Other advanced systems, such as those using nitric acid with trifluoroacetic anhydride and a zeolite catalyst, have been developed for deactivated substrates.[16]

Frequently Asked Questions (FAQs)

Q: What is the optimal ratio of nitric to sulfuric acid?

A 1:1 volumetric ratio of concentrated nitric acid to concentrated sulfuric acid is a common and effective starting point for nitrating deactivated rings like aromatic esters.[17] The sulfuric acid serves as both a catalyst to generate the nitronium ion and as a solvent that absorbs the water produced during the reaction, which helps to drive the equilibrium forward.[18]

Q: How do I safely prepare and handle the "mixed acid"?

Safety is non-negotiable when working with strong, corrosive, and oxidizing acids.[19][20]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[19][20]

  • Ventilation: Perform the entire procedure in a certified chemical fume hood with good ventilation.[19][20]

  • Mixing Procedure: Always add the nitric acid slowly to the sulfuric acid , never the other way around. The mixture should be pre-chilled in an ice bath before and during the addition.[9][17] This order of addition and cooling helps to control the exothermic heat of mixing.

  • Spill Management: Keep neutralizing agents like sodium bicarbonate or calcium carbonate readily available.[19]

Q: What is a standard work-up and purification procedure?

A typical procedure involves quenching the reaction, isolating the crude product, and then purifying it.

  • Quenching: Slowly pour the reaction mixture over a large amount of crushed ice with stirring.[15] This precipitates the organic product and dilutes the strong acids.

  • Isolation: Collect the precipitated solid by suction filtration and wash it thoroughly with cold water to remove residual acids.[15][21]

  • Purification: Recrystallization is the most common method for purifying the solid product. A common solvent for methyl 3-nitrobenzoate is methanol.[15] The crude product is dissolved in a minimum amount of hot methanol and allowed to cool slowly, forming pure crystals.

Q: How can I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[13][22][23]

  • Prepare the Plate: Spot three lanes on a silica gel plate: your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[23]

  • Elute: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize: Use a UV lamp to visualize the spots. The product, being more polar due to the nitro group, will have a lower Rf value (it will travel less distance up the plate) than the starting ester. The reaction is complete when the spot corresponding to the starting material is no longer visible in the RM lane.[14][24]

Experimental Protocols & Data

Protocol: Nitration of Methyl Benzoate

This protocol is a standard laboratory-scale procedure for the synthesis of methyl 3-nitrobenzoate.

  • Prepare the Nitrating Mixture: In a clean, dry flask, cool 15 mL of concentrated sulfuric acid in an ice-water bath. Slowly add 15 mL of concentrated nitric acid dropwise with constant swirling, ensuring the temperature remains low.[8]

  • Prepare the Substrate: In a separate, larger flask equipped with a magnetic stirrer, add 13.6 g (0.1 mol) of methyl benzoate. Cool this flask in an ice-salt bath to 0°C. Slowly add 25 mL of cold, concentrated sulfuric acid.[15]

  • Reaction: Add the pre-cooled nitrating mixture to the methyl benzoate solution dropwise using a dropping funnel over 20-30 minutes. Critically, maintain the internal reaction temperature between 0°C and 10°C throughout the addition.[9][15]

  • Stirring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-20 minutes. Then, remove the ice bath and let the reaction stir at room temperature for another 20 minutes.[15][21]

  • Work-up: Carefully pour the reaction mixture onto ~250 g of crushed ice in a large beaker. Stir until all the ice has melted and the product has precipitated as a pale-yellow solid.

  • Isolation & Purification: Collect the solid by vacuum filtration. Wash the filter cake with several portions of ice-cold water, followed by a small portion of ice-cold methanol to remove the more soluble ortho-isomer.[15] Dry the product. The expected yield is typically in the range of 60-85%.[9]

Data Summary: Nitrating Agents for Deactivated Rings
Nitrating AgentTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ 0-15 °CHigh reactivity, cost-effective, readily available.[18]Strongly acidic and oxidizing, can cause side reactions if not controlled.[9]
KNO₃ / H₂SO₄ 0-25 °CMilder, more controlled reaction.Can be slower, requires solid handling.
Acetyl Nitrate Low TemperatureCan be used for sensitive substrates.Must be prepared in situ; less common.[18]
HNO₃ / TFAA / Zeolite Hβ Low TemperatureHigh yields and selectivity for deactivated substrates.[16]More expensive reagents, requires specialized catalyst.

References

Technical Support Center: Troubleshooting Low Yield in Fischer Esterification of Nitrophthalic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer esterification of nitrophthalic acids. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in this challenging esterification reaction. The inherent electronic and steric properties of nitrophthalic acids necessitate a nuanced approach to achieve high conversion rates. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: The reaction is incomplete, with significant starting material remaining.

Q: My Fischer esterification of 3-nitrophthalic acid has run for several hours at reflux, but TLC and NMR analysis show a large amount of unreacted starting acid. What's going wrong?

A: Incomplete conversion is a frequent challenge with nitrophthalic acids. The root causes often lie in the reaction equilibrium and the deactivating nature of the nitro group.

Causality and Solutions:

  • Reversible Reaction Equilibrium: The Fischer esterification is a reversible process where the accumulation of water, a byproduct, can drive the reaction backward, hydrolyzing the newly formed ester.[1][2][3] To overcome this, you must actively remove water from the reaction mixture.

    • Recommended Action: Employ a Dean-Stark apparatus.[3][4][5] This glassware, used with a solvent that forms an azeotrope with water (like toluene or benzene), continuously removes water as it is formed, thus shifting the equilibrium towards the product in accordance with Le Châtelier's principle.[3][5]

  • Deactivating Effect of the Nitro Group: The nitro group is strongly electron-withdrawing, which deactivates the carboxyl groups, making them less susceptible to nucleophilic attack by the alcohol.[6][7][8] This electronic effect slows down the reaction rate.

    • Recommended Action:

      • Increase Catalyst Loading: While typical acid catalyst (e.g., H₂SO₄, p-TsOH) concentrations are around 1-5 mol%, for deactivated substrates like nitrophthalic acids, increasing the catalyst loading to 10 mol% can enhance the protonation of the carbonyl group, making it more electrophilic.[2][4]

      • Extend Reaction Time: Due to the slower reaction kinetics, extended reflux times of 10-24 hours may be necessary to achieve satisfactory conversion.[4] Monitor the reaction progress periodically using TLC.

  • Use of Excess Alcohol: To further shift the equilibrium, use a large excess of the alcohol reactant.[2][3][9] When feasible, using the alcohol as the reaction solvent is a common and effective strategy.[10]

Issue 2: The reaction produces a mixture of mono- and di-esters, with low di-ester yield.

Q: I'm trying to synthesize the diethyl ester of 4-nitrophthalic acid, but I'm isolating a significant amount of the monoethyl ester. How can I favor the formation of the di-ester?

A: The formation of a mixture of mono- and di-esters is common, especially when steric hindrance comes into play. The second esterification is often slower than the first.

Causality and Solutions:

  • Steric Hindrance: The bulky nitro group and the first ester group can sterically hinder the approach of the alcohol to the second carboxylic acid group, slowing down the second esterification.[11][12] This effect is more pronounced for 3-nitrophthalic acid, where the nitro group is ortho to one of the carboxylic acids.

    • Recommended Action:

      • Elevated Temperatures and Prolonged Reaction Times: To overcome the higher activation energy of the second esterification, ensure the reaction is maintained at a vigorous reflux and extend the reaction time. Monitor by TLC until the mono-ester spot is minimized.

      • Choice of Alcohol: Less sterically hindered alcohols (e.g., methanol, ethanol) will react more readily than bulkier alcohols (e.g., isopropanol, tert-butanol).[4] If your protocol allows, consider using a smaller alcohol.

Issue 3: Significant side product formation is observed.

Q: My reaction mixture is dark, and after workup, I have several unidentified spots on my TLC plate, leading to a low yield of the desired ester. What are these side products and how can I avoid them?

A: The strong acid catalyst and high temperatures required for the esterification of nitrophthalic acids can promote side reactions, such as dehydration and charring.

Causality and Solutions:

  • Dehydration and Anhydride Formation: At elevated temperatures, nitrophthalic acids can dehydrate to form the corresponding nitrophthalic anhydride.[13] While the anhydride can also react with the alcohol to form the ester, its formation complicates the reaction mixture.

    • Recommended Action:

      • Careful Temperature Control: While reflux is necessary, avoid excessive heating that could lead to decomposition. Use a heating mantle with a temperature controller for precise temperature management.

      • Alternative Milder Methods: If side reactions are persistent, consider alternative esterification methods that proceed under milder conditions. The Steglich esterification, using a coupling agent like DCC or EDC with a DMAP catalyst, is an excellent option for acid-sensitive substrates as it is performed at room temperature.[14][15]

Issue 4: Difficulty in isolating and purifying the product.

Q: After the reaction, I have a crude product that is difficult to purify, resulting in significant product loss during purification steps. What is an effective purification strategy?

A: The purification of nitrophthalic acid esters can be challenging due to the presence of unreacted acid, mono-ester, and polar side products.

Causality and Solutions:

  • Ineffective Workup: A simple aqueous workup may not be sufficient to remove all acidic impurities, especially the partially reacted mono-ester.

    • Recommended Action: Step-by-Step Purification Protocol:

      • Neutralization: After cooling the reaction mixture, dilute it with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted nitrophthalic acid.[10] Be cautious of effervescence.

      • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water and some water-soluble impurities.

      • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

      • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

      • Recrystallization or Chromatography: The crude ester can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separating the di-ester from any remaining mono-ester and other impurities.

II. Frequently Asked Questions (FAQs)

Q1: Which isomer, 3-nitrophthalic acid or 4-nitrophthalic acid, is more difficult to esterify and why?

A1: 3-nitrophthalic acid is generally more challenging to esterify than 4-nitrophthalic acid. The primary reason is steric hindrance .[11] In 3-nitrophthalic acid, the nitro group is in the ortho position to one of the carboxylic acid groups. This proximity creates steric bulk that impedes the approach of the alcohol nucleophile to the carbonyl carbon. In 4-nitrophthalic acid, the nitro group is in the para position to one carboxylic acid and meta to the other, resulting in significantly less steric hindrance.

Q2: What are the most effective catalysts for the Fischer esterification of nitrophthalic acids?

A2: Strong Brønsted acids are the standard catalysts.[4]

  • Sulfuric Acid (H₂SO₄): A common and cost-effective choice.

  • p-Toluenesulfonic Acid (p-TsOH): Often preferred as it is a solid, making it easier to handle, and can sometimes lead to cleaner reactions. Lewis acids like scandium(III) triflate have also been used for esterifications, but strong Brønsted acids are typically sufficient for this reaction.[4][14]

Q3: Can I use a solvent other than the excess alcohol or toluene?

A3: While using the excess alcohol as a solvent is often the most practical approach, if a co-solvent is needed, it should be non-polar and able to form an azeotrope with water for effective removal with a Dean-Stark trap.[3][4] Toluene and benzene are classic choices for this purpose. Using polar aprotic solvents like DMF or DMSO is generally not recommended for Fischer esterification as they can interfere with the reaction mechanism.

Q4: My final product is a viscous oil instead of the expected solid. Does this indicate impurity?

A4: Not necessarily. While many simple dialkyl nitrophthalates are solids at room temperature, the physical state of your product depends on the specific alcohol used and the purity. The presence of residual solvent or minor impurities can sometimes cause a product to remain as an oil. It is crucial to characterize your product using techniques like NMR and Mass Spectrometry to confirm its identity and purity, regardless of its physical state.

Q5: Are there alternative esterification methods I should consider if Fischer esterification consistently gives low yields?

A5: Yes, if you are working with particularly sensitive substrates or continue to face challenges with the Fischer method, consider these alternatives:

  • Steglich Esterification: This method uses a carbodiimide coupling agent (like DCC or EDC) and a nucleophilic catalyst (like DMAP).[14][15] It proceeds under mild, neutral conditions at room temperature and is often high-yielding, though it requires stoichiometric amounts of the coupling agent.[14]

  • Reaction with Alkyl Halides: The nitrophthalic acid can be converted to its dicarboxylate salt using a base (e.g., sodium bicarbonate), which can then be reacted with an alkyl halide (e.g., methyl iodide) in a polar aprotic solvent like acetone.[16] This SN2 reaction avoids the equilibrium limitations of the Fischer esterification.

III. Data and Protocols

Table 1: Recommended Reaction Parameters for Di-ester Synthesis
Parameter3-Nitrophthalic Acid4-Nitrophthalic AcidRationale
Acid:Alcohol Molar Ratio 1:20 to 1:50 (or alcohol as solvent)1:20 to 1:50 (or alcohol as solvent)Drives equilibrium towards products.[3][9]
Catalyst (H₂SO₄ or p-TsOH) 5-10 mol%3-5 mol%Higher loading for the more sterically hindered isomer.
Temperature RefluxRefluxProvides activation energy for the reaction.[9]
Reaction Time 12-24 hours8-16 hoursLonger time needed for the sterically hindered isomer.
Water Removal Dean-Stark Trap RecommendedDean-Stark Trap RecommendedEssential for driving the reaction to completion.[4][5]
Experimental Protocol: Synthesis of Diethyl 4-Nitrophthalate

This protocol provides a detailed methodology for a typical Fischer esterification reaction.

Materials:

  • 4-Nitrophthalic acid

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophthalic acid (e.g., 10.55 g, 0.05 mol).

  • Reagent Addition: Add 80 mL of anhydrous ethanol and 40 mL of toluene.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL, ~0.009 mol, ~18 mol%) dropwise to the mixture.

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to a gentle reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 8-12 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting material.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated NaHCO₃ solution to neutralize the acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the pure diethyl 4-nitrophthalate.

IV. Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_catalysis Catalysis cluster_reactants Reactants cluster_products Products RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carbonyl RCOOH->Protonated_Acid + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH ROH Alcohol (R'-OH) Activated_Intermediate Activated Intermediate Tetrahedral_Intermediate->Activated_Intermediate Proton Transfer Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Activated_Intermediate->Protonated_Ester - H2O Water_Loss Elimination of H2O Ester Ester (R-COOR') Protonated_Ester->Ester - H+ H2O H2O H_plus_regen H+

Caption: Acid-catalyzed mechanism of Fischer esterification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Equilibrium Is water being removed effectively? (e.g., Dean-Stark) Start->Check_Equilibrium Check_Kinetics Are reaction kinetics too slow? Check_Equilibrium->Check_Kinetics Yes Implement_DS Implement Dean-Stark or use excess alcohol Check_Equilibrium->Implement_DS No Check_Side_Reactions Are side products forming? Check_Kinetics->Check_Side_Reactions No Increase_Params Increase catalyst loading, reaction time, or temperature Check_Kinetics->Increase_Params Yes Check_Purification Is product lost during workup? Check_Side_Reactions->Check_Purification No Milder_Conditions Consider alternative methods (e.g., Steglich Esterification) Check_Side_Reactions->Milder_Conditions Yes Optimize_Workup Optimize workup and purification protocol Check_Purification->Optimize_Workup Yes Success Yield Improved Implement_DS->Success Increase_Params->Success Milder_Conditions->Success Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low ester yield.

V. References

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, October 29). Fischer–Speier esterification. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from --INVALID-LINK--

  • Pearson+. (n.d.). Why do the nitro groups change the relative leaving tendencies of.... Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • Sethna, S., & Shah, N. M. (1945). A modified method for esterification of some polyhydroxy aromatic acids. Proceedings of the Indian Academy of Sciences - Section A, 22(5), 323-326.

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CA1101883A - Process for separating mixtures of 3- and 4- nitrophthalic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104974044A - Purification method of 3-Nitrophthalic acid. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 4-nitrophthalic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Scope of the carboxylic acids and the nitro compounds Reaction conditions. Retrieved from --INVALID-LINK--

  • Oxford Academic. (2017, April 12). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). An Efficient and Green Approach for the Esterification of Aromatic Acids with Various Alcohols over H3PO4/TiO2-ZrO2. Retrieved from --INVALID-LINK--

  • Unknown. (n.d.). 22. The Fischer Esterification.

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). Various Synthetic Methods Using Aromatic Carboxylic Anhydrides. Retrieved from --INVALID-LINK--

  • Springer Nature. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, December 1). Dean–Stark apparatus. Retrieved from --INVALID-LINK--

  • askIITians. (2025, September 1). Give the relationship between the steric hindrance and the rate of esterification?. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, October 23). Nitro compound. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from --INVALID-LINK--

  • Synthesis. (n.d.). Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US1549885A - Production of 3-nitrophthalic acid. Retrieved from --INVALID-LINK--

  • University of Wisconsin-Madison. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from --INVALID-LINK--

  • Zenodo. (n.d.). CXXL-The Esterification of %Nitiophthalic Acidd*. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from --INVALID-LINK--

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, November 29). Steric effects. Retrieved from --INVALID-LINK--

  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Retrieved from --INVALID-LINK--

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 3-nitrophthalic anhydride. Retrieved from --INVALID-LINK--

  • YouTube. (2022, February 2). Mechanism Of Esterification & The factors That Affect the Rate Of Esterification. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for the Fischer Esterification of Terephthalic Acid. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting low yield in Fischer esterification of nitrobenzoic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Hydrolysis of Dimethyl 4-methoxy-5-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with Dimethyl 4-methoxy-5-nitrophthalate and encountering challenges with its stability during reaction workup. Our goal is to provide you with a deep understanding of the underlying chemical principles causing hydrolysis and to offer robust, field-proven protocols to ensure the integrity of your compound.

Part 1: Understanding the Vulnerability
Q1: Why is this compound so susceptible to hydrolysis during workup?

A1: The high susceptibility of this compound to hydrolysis is rooted in its molecular structure. The molecule contains two methyl ester groups attached to an aromatic ring, which are inherently vulnerable to both acid- and base-catalyzed hydrolysis.[1] This vulnerability is significantly amplified by the presence of a nitro group (-NO₂) at the 5-position.

Key Factors:

  • Electronic Effects: The nitro group is a powerful electron-withdrawing group.[2][3] Through resonance and inductive effects, it pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbons of the ester groups. This withdrawal of electron density makes the carbonyl carbons highly electrophilic (electron-deficient) and thus much more susceptible to attack by nucleophiles, such as water or hydroxide ions.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carbonyl oxygen of the ester is protonated, which further increases the electrophilicity of the carbonyl carbon.[4][5] A weak nucleophile like water can then attack, leading to the cleavage of the ester bond. This reaction is reversible.[1]

  • Base-Catalyzed Hydrolysis (Saponification): This is often the more significant issue during workup. Strong bases provide the hydroxide ion (OH⁻), a potent nucleophile that readily attacks the electrophilic carbonyl carbon.[6][7] This process is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which drives the reaction to completion.[8]

Below is a diagram illustrating the electronic effects that activate the ester groups towards nucleophilic attack.

Caption: Electronic contributions of substituents on the target molecule.

Part 2: Troubleshooting Guide
Q2: How can I confirm if my product has hydrolyzed during the workup?

A2: If you suspect hydrolysis has occurred, you will observe several key indicators in your experimental results. Low or inconsistent yields are a primary symptom. You can confirm the presence of hydrolysis byproducts using the following analytical techniques.

Analytical MethodObservation for Diester (Desired)Observation for Hydrolysis Products
Thin Layer Chromatography (TLC) A single, less polar spot.One or two new, more polar spots (mono-acid and/or di-acid) that trail closer to the baseline.
¹H NMR Spectroscopy Two sharp singlets around 3.8-4.0 ppm for the two -OCH₃ ester protons (integrating to 3H each).Disappearance or reduced integration of one or both -OCH₃ signals. Appearance of a very broad singlet far downfield (>10 ppm) for the carboxylic acid (-COOH) proton(s).
IR Spectroscopy Sharp C=O stretch (~1720-1730 cm⁻¹). No broad O-H signal.A broad O-H stretch appears from ~2500-3300 cm⁻¹, overlapping the C-H signals. The C=O stretch may broaden or shift.
Mass Spectrometry (MS) The molecular ion peak corresponds to the expected mass of C₁₁H₁₁NO₇.Molecular ion peaks corresponding to the mono-ester/mono-acid or the di-acid will be observed.

Use the following decision tree to diagnose the potential cause of hydrolysis in your workup procedure.

G start Low Yield or Impure Product (Suspected Hydrolysis) q1 Did you use an aqueous basic wash (e.g., NaOH, KOH, Na₂CO₃)? start->q1 q2 Was the reaction run under acidic conditions (e.g., H₂SO₄)? q1->q2 No a1_strong High Risk: Saponification. Strong bases rapidly hydrolyze the ester. q1->a1_strong Yes (Strong Base) a1_weak Moderate Risk. Even weak bases can cause hydrolysis if not handled correctly. q1->a1_weak Yes (Weak Base) q3 Was the workup performed at room temperature or higher? q2->q3 No a2 High Risk: Acid-Catalyzed Hydrolysis. Residual acid catalyst can promote hydrolysis in the presence of water. q2->a2 Yes q4 Did the workup involve prolonged contact with an aqueous phase? q3->q4 No a3 High Risk: Thermal Acceleration. Hydrolysis rates increase significantly with temperature. q3->a3 Yes a4 Increased Risk. Longer exposure increases the extent of potential hydrolysis. q4->a4 Yes solution Solution: Implement Optimized Mild Workup Protocol (See Protocol 1) q4->solution No, but hydrolysis still observed a1_strong->solution a1_weak->q3 a2->solution a3->solution a4->solution

Caption: Troubleshooting decision tree for diagnosing ester hydrolysis.

Part 3: Recommended Workup Protocols
Q3: What is the best general-purpose workup procedure to prevent hydrolysis of this compound?

A3: A mild aqueous workup that strictly controls temperature and pH is the most reliable method. The key is to neutralize any acidic or basic catalysts and remove aqueous media as quickly and coldly as possible.

Protocol 1: Optimized Mild Aqueous Workup

This protocol is designed to isolate the ester product while minimizing hydrolytic decomposition.[9]

  • Cool the Reaction: Once the reaction is deemed complete, immediately cool the reaction vessel in an ice-water bath to 0°C. This slows the kinetics of potential hydrolysis.[10]

  • Quench (if applicable): If the reaction contains highly reactive reagents (e.g., strong acids, bases, or hydrides), quench them appropriately while maintaining the 0°C temperature. For acidic reactions, a slow addition of saturated aqueous sodium bicarbonate is often used.

  • Dilution & Extraction: Dilute the cooled mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel. If the reaction solvent is water-miscible (like THF or acetonitrile), it is preferable to remove it under reduced pressure first before redissolving the residue in an extraction solvent.[11]

  • Neutralizing Wash: Wash the organic layer once with a small portion of ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Rationale: This weak base neutralizes residual acid without being basic enough to significantly promote saponification.[9] The cessation of any gas evolution (CO₂) indicates that all acid has been neutralized.

  • Brine Wash: Wash the organic layer with one portion of ice-cold, saturated aqueous NaCl (brine) .

    • Rationale: Brine reduces the solubility of the organic product in the aqueous phase and helps to remove dissolved water from the organic layer, initiating the drying process.[12]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps and flows freely.

    • Rationale: This step removes trace amounts of water, which could cause hydrolysis if any acid catalyst remains.[9]

  • Isolation: Filter off the drying agent and wash it with a small amount of fresh solvent. Remove the solvent from the combined filtrate under reduced pressure (e.g., rotary evaporator) to yield the crude product.

  • Purification: Proceed with purification (e.g., recrystallization or column chromatography) as needed.

G A 1. Cool Reaction Mixture to 0°C B 2. Quench & Dilute with Organic Solvent A->B C 3. Transfer to Separatory Funnel B->C D 4. Wash with Cold Saturated NaHCO₃ C->D E 5. Wash with Cold Brine D->E F 6. Dry Organic Layer (e.g., Na₂SO₄) E->F G 7. Filter & Concentrate Under Vacuum F->G H Crude Product G->H

Caption: Workflow for the Optimized Mild Aqueous Workup.

Q4: What if my compound is still hydrolyzing even with the mild protocol? Is there a non-aqueous option?

A4: Yes. For exceptionally sensitive substrates, a non-aqueous workup can be employed. This method avoids water entirely, physically separating the desired product from non-volatile acidic or basic impurities by filtration through a plug of a solid adsorbent.

Protocol 2: Anhydrous / Non-Aqueous Workup
  • Solvent Removal: Concentrate the reaction mixture directly under high vacuum to remove all volatile components.

  • Adsorption: Redissolve the crude residue in a minimal amount of a relatively non-polar solvent, such as dichloromethane (DCM) or a hexane/ethyl acetate mixture.

  • Filtration: Prepare a short plug of silica gel or neutral alumina in a fritted funnel or pipette. Pass the dissolved product solution through the plug.

    • Rationale: Polar impurities (catalysts, salts, starting materials) will be adsorbed onto the stationary phase, while the less polar diester product will elute.

  • Elution: Wash the plug with additional fresh solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield a cleaner crude product, now free of the impurities that would necessitate an aqueous wash.

Part 4: Critical Parameters & Reagent Choices
Q5: Which specific reagents should I absolutely avoid, and what are the best alternatives?

A5: The choice of washing solutions is paramount. Strong bases are the most common cause of catastrophic yield loss.

Reagent ClassReagents to AVOIDRationale for AvoidanceRecommended AlternativesRationale for Use
Bases Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Lithium Hydroxide (LiOH)These strong bases are potent nucleophiles that cause rapid and irreversible saponification of the ester.[7]Ice-cold, saturated aqueous NaHCO₃ or KHCO₃Weak bases that effectively neutralize strong acids without significantly increasing the rate of ester hydrolysis.[9]
Acids Concentrated or >1M HCl, H₂SO₄If not fully neutralized, residual strong acid will catalyze hydrolysis during subsequent steps, especially upon storage.Ice-cold, dilute (e.g., 5%) aqueous NH₄Cl or 1% HClMildly acidic solutions used to neutralize basic reactions. Must be followed by a water or brine wash to remove.
Drying Agents N/AMost common drying agents are neutral salts (Na₂SO₄, MgSO₄, CaCl₂) and are safe to use.Anhydrous Na₂SO₄ or MgSO₄Efficiently remove trace water from the organic phase, preventing further hydrolysis.[9]
Q6: How much does temperature really matter during the workup?

A6: Temperature is a critical parameter. The rate of most chemical reactions, including hydrolysis, approximately doubles for every 10°C increase in temperature. Performing all aqueous extraction steps at 0°C in an ice bath can reduce the rate of hydrolysis by a factor of 4 to 8 compared to performing them at room temperature (~20-25°C). This simple step provides a significantly larger window of time to perform manipulations before substantial product loss occurs.[10] For highly activated esters like this one, temperature control is not optional; it is essential for success.

References

Technical Support Center: Scaling Up the Synthesis of Dimethyl 4-methoxy-5-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Dimethyl 4-methoxy-5-nitrophthalate. Recognizing the challenges inherent in scaling up nitration and esterification reactions, this document provides a comprehensive framework for troubleshooting common issues, optimizing reaction conditions, and ensuring the consistent production of a high-purity final product. Our approach is grounded in fundamental chemical principles and validated by established synthetic methodologies.

Section 1: Synthesis Overview and Mechanism

The synthesis of this compound is most efficiently achieved through the electrophilic aromatic substitution (nitration) of Dimethyl 4-methoxyphthalate. The electron-donating methoxy group strongly activates the aromatic ring, primarily directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The position para to the methoxy group (C5) is sterically accessible and electronically favored, making it the primary site of nitration.

The overall workflow involves the carefully controlled addition of a nitrating agent to the starting ester, followed by quenching, isolation, and purification of the product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Starting Material: Dimethyl 4-methoxyphthalate Nitration Nitration Reaction (Controlled Temperature) Start->Nitration Reagents Nitrating Agent: HNO₃ / H₂SO₄ Reagents->Nitration Quench Quench on Ice-Water Nitration->Quench Reaction Mixture Filter Filter Crude Product Quench->Filter Recrystallization Recrystallization (e.g., from Methanol) Filter->Recrystallization Crude Solid Dry Dry Final Product Recrystallization->Dry Product Final Product: This compound Dry->Product Pure Solid

Caption: High-level workflow for the synthesis of this compound.

Section 2: Detailed Experimental Protocol

This protocol is a generalized procedure based on standard nitration methods for activated aromatic systems.[1][2] Researchers should perform a thorough risk assessment before proceeding.

Reagent and Equipment Data
ReagentFormulaM.W. ( g/mol )Amount (Example)Moles (eq)Key Properties
Dimethyl 4-methoxyphthalateC₁₁H₁₂O₅224.2122.4 g1.0Starting Material[3]
Sulfuric Acid (98%)H₂SO₄98.08~75 mL-Dehydrating agent, catalyst
Nitric Acid (70%)HNO₃63.01~8.0 mL~1.2Nitrating source
MethanolCH₃OH32.04As needed-Recrystallization solvent
Step-by-Step Methodology
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 75 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 22.4 g (0.1 mol) of Dimethyl 4-methoxyphthalate to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Nitration: Prepare the nitrating mixture by slowly adding ~8.0 mL of 70% nitric acid to a separate flask containing a small amount of cooled sulfuric acid. Add this nitrating mixture dropwise to the solution of the starting material over 1-2 hours. Crucially, maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (~500 g) with stirring. A precipitate should form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol. Dissolve the crude solid in a minimum amount of hot methanol, filter hot if necessary to remove any insoluble impurities, and allow the solution to cool slowly to induce crystallization.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum. The expected melting point of the pure product is 115 °C.[4]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of this compound.

G Start Problem: Low Yield or Impure Product Q_Isomers Isomers Detected by NMR/HPLC? Start->Q_Isomers Q_StartMat Significant Starting Material Remains? Start->Q_StartMat Q_Tarry Dark/Tarry Byproducts Formed? Start->Q_Tarry Q_Acidic Product Contains Acidic Impurities? Start->Q_Acidic C_Isomers Cause: Poor Regiocontrol Q_Isomers->C_Isomers Yes C_StartMat Cause: Incomplete Reaction Q_StartMat->C_StartMat Yes C_Tarry Cause: Runaway Reaction (Overheating) Q_Tarry->C_Tarry Yes C_Acidic Cause: Ester Hydrolysis Q_Acidic->C_Acidic Yes S_Isomers Solution: - Strictly maintain T < 10°C. - Slower addition of nitrating agent. - Purify via fractional crystallization. C_Isomers->S_Isomers S_StartMat Solution: - Increase reaction time. - Check stoichiometry/purity of HNO₃. - Ensure adequate stirring. C_StartMat->S_StartMat S_Tarry Solution: - Improve cooling efficiency. - Slower reagent addition. - Ensure H₂SO₄ is sufficient. C_Tarry->S_Tarry S_Acidic Solution: - Ensure thorough washing with cold water. - Avoid prolonged exposure to acid. - Use NaHCO₃ wash if necessary. C_Acidic->S_Acidic

Caption: A decision tree for troubleshooting common synthesis issues.

Q: My final product shows a low yield and appears to be a mixture. What is the likely cause?

A: The most probable cause is the formation of regioisomers. While the 5-nitro isomer is the major product, nitration can also occur at the 3-position (ortho to the methoxy group). This is a common issue in the nitration of substituted phthalic acids and their esters.[1][5][6]

  • Causality: The methoxy group is a powerful ortho, para-director. The two ester groups are meta-directors. The C5 position is para to the methoxy group, making it the most favored site. However, the C3 position is ortho to the methoxy group and also activated, leading to the formation of the Dimethyl 4-methoxy-3-nitrophthalate isomer as a significant byproduct.

  • Solution:

    • Temperature Control: Maintain the reaction temperature strictly below 10 °C, preferably between 0-5 °C. Higher temperatures reduce the selectivity of the reaction.

    • Slow Addition: Add the nitrating agent very slowly to maintain a low localized concentration, which favors the formation of the thermodynamically more stable product.

    • Purification: If isomers form, separation can be challenging. Fractional recrystallization using a solvent system like methanol/water or ethanol may be effective. For high-purity requirements, column chromatography is the most reliable method.

Q: The reaction seems incomplete, with a large amount of starting material recovered. Why?

A: This typically points to insufficient nitrating agent activity or suboptimal reaction conditions.

  • Causality: The nitronium ion (NO₂⁺) is formed from nitric acid and sulfuric acid. If the nitric acid is old or has absorbed water, its effective concentration will be lower. Alternatively, if the reaction time is too short or stirring is inadequate, the reagents may not have had sufficient contact to react completely.

  • Solution:

    • Reagent Quality: Use fresh, high-purity nitric and sulfuric acids.

    • Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of nitric acid are used to drive the reaction to completion.

    • Reaction Time: Monitor the reaction by TLC or HPLC. If starting material persists, increase the stirring time at 0-10 °C. Do not increase the temperature, as this will favor side product formation.

Q: The reaction mixture turned dark brown/black, and I isolated a tarry substance instead of a crystalline solid. What went wrong?

A: This is a classic sign of a runaway reaction or "over-nitration."

  • Causality: Nitration is a highly exothermic process. If the temperature is not controlled effectively, it can rise rapidly, leading to oxidative degradation of the aromatic ring and the formation of complex, polymeric byproducts.[7]

  • Solution:

    • Cooling Efficiency: Ensure your cooling bath is robust enough for the scale of the reaction. For larger scales, an ice-salt or a mechanically refrigerated bath is superior to a simple ice bath.

    • Rate of Addition: The rate of addition of the nitrating agent is the most critical parameter for controlling the exotherm. Add it dropwise, monitoring the internal temperature constantly.

    • Dilution: Performing the reaction in a sufficient volume of sulfuric acid helps to dissipate heat more effectively.

Section 4: Frequently Asked Questions (FAQs)

Q1: Is it better to start with 4-methoxyphthalic acid and perform the esterification after nitration?

A1: While possible, starting with Dimethyl 4-methoxyphthalate is generally preferable. The ester groups are deactivating, which helps to moderate the reactivity of the ring during nitration and can reduce the risk of oxidative side reactions compared to the more activated diacid. Furthermore, post-nitration esterification of 4-methoxy-5-nitrophthalic acid can be sluggish and may require harsh conditions (e.g., refluxing in methanol with a strong acid catalyst like H₂SO₄), which could potentially lead to side reactions.[8][9]

Q2: How should I monitor the reaction's progress effectively?

A2: For at-a-glance monitoring, Thin-Layer Chromatography (TLC) is effective. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The product will be more polar than the starting material and will have a lower Rf value. For quantitative analysis and to accurately identify the ratio of product to starting material and isomers, High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector is the recommended method.[10]

Q3: What are the primary safety concerns for this synthesis?

A3: The primary hazard is the use of a concentrated nitric and sulfuric acid mixture (nitrating mixture), which is extremely corrosive and a powerful oxidizing agent.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Handling: All operations should be conducted in a certified chemical fume hood. Have a sodium bicarbonate solution or other acid neutralizer readily available in case of spills.

  • Quenching: The quenching of the reaction mixture on ice is highly exothermic. Pour the acid mixture slowly onto a large excess of ice with good stirring to prevent splashing and boiling. Never add water to the concentrated acid mixture.

Q4: What is the best way to confirm the identity and purity of the final product?

A4: A combination of analytical techniques is recommended:

  • Melting Point: A sharp melting point at or near the literature value (115 °C) is a good indicator of purity.[4]

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, including the substitution pattern on the aromatic ring, and can be used to quantify isomeric impurities if present.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (269.21 g/mol ).[4]

  • Infrared Spectroscopy (IR): This will show characteristic peaks for the ester carbonyls (~1730 cm⁻¹), the nitro group (~1530 and 1350 cm⁻¹), and the C-O bonds of the methoxy and ester groups.

References

Technical Support Center: Synthesis of Polysubstituted Aromatic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted aromatic esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of these valuable compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to equip you with the knowledge to diagnose and resolve common experimental issues, ensuring the success of your synthetic endeavors.

Section 1: Troubleshooting Guides

This section addresses specific problems you might face during the synthesis of polysubstituted aromatic esters, offering step-by-step guidance to identify and rectify the issue.

Issue 1: Low or No Ester Formation in Fischer-Speier Esterification

Question: I am attempting a Fischer-Speier esterification of a polysubstituted benzoic acid with a primary alcohol, but I am observing very low conversion to the desired ester, even after prolonged reaction times. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in a Fischer-Speier esterification is a common issue, often stemming from the reversible nature of the reaction and the influence of substituents on the aromatic ring.[1][2] Here’s a systematic approach to troubleshooting:

1. Verify Reaction Equilibrium: The Fischer esterification is an equilibrium-controlled process.[1][3] The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the starting materials.[3][4]

  • Troubleshooting Protocol:

    • Excess Alcohol: Use the alcohol reactant as the solvent to shift the equilibrium towards the product side. This is particularly effective for simple and inexpensive alcohols like methanol or ethanol.[5][6]

    • Water Removal: If using a stoichiometric amount of alcohol, active removal of water is crucial. Employ a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or hexane to sequester water as it is formed.[2][6] Alternatively, the use of a drying agent such as molecular sieves can be effective.[2]

2. Assess Electronic Effects: The electronic properties of the substituents on the aromatic ring significantly impact the electrophilicity of the carboxylic acid's carbonyl carbon.[7]

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or amino (-NR2) groups increase electron density on the ring and can deactivate the carbonyl group towards nucleophilic attack by the alcohol, slowing down the reaction.[8][9]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) decrease electron density, making the carbonyl carbon more electrophilic and generally favoring the reaction.[9]

  • Troubleshooting Protocol:

    • Stronger Acid Catalyst: For substrates with strong EDGs, consider using a stronger acid catalyst or a higher catalyst loading to enhance the protonation of the carbonyl oxygen, thereby increasing its electrophilicity.[2] Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[2]

    • Alternative Methods: If electronic deactivation is severe, the Fischer-Speier method may not be suitable. Consider alternative esterification methods discussed in Issue 3.

3. Evaluate Steric Hindrance: Bulky substituents ortho to the carboxylic acid group can sterically hinder the approach of the alcohol nucleophile.[10][11] This is a common challenge in the synthesis of polysubstituted aromatic esters.

  • Troubleshooting Protocol:

    • Less Bulky Alcohol: If possible, use a less sterically hindered alcohol.

    • Alternative Methods for Hindered Substrates: For sterically demanding carboxylic acids, methods like the Steglich or Mitsunobu esterification are often more effective.[5][12] These are detailed in the following sections.

Issue 2: Difficulty in Esterifying a Sterically Hindered Alcohol

Question: I am trying to synthesize an ester from a polysubstituted benzoic acid and a sterically hindered secondary or tertiary alcohol. The Fischer-Speier and simple acid-catalyzed methods are failing. What are my options?

Answer:

Esterifying sterically hindered alcohols, especially tertiary alcohols, is challenging due to their poor nucleophilicity and propensity for elimination reactions under acidic conditions.[2] In these cases, alternative, milder methods are necessary.

1. The Mitsunobu Reaction: This reaction is a powerful tool for converting alcohols to esters, particularly when steric hindrance is a factor. It proceeds under mild, essentially neutral conditions, which is advantageous for sensitive substrates.[13][14] The reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15]

  • Key Considerations:

    • The reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center, which is a critical consideration in stereoselective synthesis.[15]

    • For particularly hindered alcohols, using a more acidic carboxylic acid, such as 4-nitrobenzoic acid, can improve yields.[13][16]

  • Troubleshooting Protocol: Mitsunobu Reaction

    • Reagent Purity: Ensure all reagents (alcohol, carboxylic acid, PPh₃, and DEAD/DIAD) are pure and dry.

    • Order of Addition: The order of reagent addition can be critical. Typically, the alcohol, carboxylic acid, and PPh₃ are dissolved in a suitable solvent (e.g., THF) and cooled before the slow, dropwise addition of DEAD/DIAD.[14] If this fails, pre-forming the betaine by adding DEAD to PPh₃ before adding the alcohol and then the acid may yield better results.[14]

    • Solvent Choice: Anhydrous THF or diethyl ether are common solvents.[14]

    • Work-up and Purification: A common challenge with the Mitsunobu reaction is the removal of byproducts, triphenylphosphine oxide and the hydrazine derivative.[17] Using polymer-bound triphenylphosphine can simplify purification by allowing for filtration to remove the phosphine oxide.[14]

2. The Steglich Esterification: This method is another excellent choice for sterically demanding substrates and those sensitive to acid.[12] It utilizes a coupling reagent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (DMAP).[18][19]

  • Key Considerations:

    • The reaction is generally performed at room temperature in aprotic polar solvents.[18]

    • A key advantage is its ability to form esters from sensitive substrates, such as 2,4-dihydroxybenzoic acid, which are not accessible through other methods.[18]

    • The byproduct, dicyclohexylurea (DCU), is often insoluble in the reaction solvent and can be removed by filtration, simplifying purification.[18]

  • Troubleshooting Protocol: Steglich Esterification

    • DMAP Catalyst: The presence of a catalytic amount of DMAP is crucial for efficient esterification, as it acts as an acyl transfer reagent and suppresses side reactions.[12]

    • Side Reactions: A potential side reaction is the 1,3-rearrangement of the O-acyl intermediate to an N-acylurea, which is unreactive towards the alcohol. DMAP helps to minimize this.[12][18]

    • Solvent and Temperature: Ensure the use of an appropriate aprotic solvent and maintain the recommended reaction temperature (often room temperature).

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of polysubstituted aromatic esters.

Q1: How do I choose the right esterification method for my specific substrates?

A1: The choice of method depends primarily on the steric and electronic properties of your carboxylic acid and alcohol, as well as the presence of other functional groups.

Method Ideal Substrates Advantages Limitations
Fischer-Speier Primary and secondary alcohols, electronically neutral or EWG-substituted aromatic acids.[2]Cost-effective, simple reagents.[2]Reversible, requires harsh conditions (heat, strong acid), not suitable for sterically hindered or acid-sensitive substrates.[3][5]
Steglich Sterically hindered acids and alcohols, acid-sensitive substrates.[12]Mild conditions, high yields, easy byproduct removal (DCU).[18][19]DCC can be an allergen, potential for N-acylurea side product without DMAP.[12][18]
Mitsunobu Sterically hindered secondary alcohols, chiral alcohols (proceeds with inversion).[13][15]Mild, neutral conditions, high stereospecificity.[13][14]Complex purification to remove byproducts, requires stoichiometric phosphine and azodicarboxylate.[17]

Q2: My polysubstituted aromatic molecule has multiple functional groups. How can I selectively esterify a carboxylic acid without affecting other groups?

A2: The use of protecting groups is essential for chemoselectivity in molecules with multiple reactive sites.[20][21]

  • Protecting Alcohols: If your molecule also contains a more reactive alcohol that you do not wish to esterify, it can be protected as a silyl ether (e.g., TBDMS) or a methoxymethyl (MOM) ether.[22] These groups are stable under many esterification conditions and can be selectively removed later.[23][24]

  • Protecting Amines: Amine groups, which are nucleophilic, can be protected as carbamates (e.g., Boc or Cbz) to prevent them from reacting.[24][25]

  • Orthogonal Protection Strategy: In complex syntheses, an orthogonal protection strategy is employed, where different protecting groups can be removed under distinct conditions without affecting each other.[20][24]

Q3: I am observing significant hydrolysis of my ester product during work-up. How can I prevent this?

A3: Ester hydrolysis can be catalyzed by both acid and base.[4]

  • Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification.[1][4] During work-up, avoid prolonged exposure to strong aqueous acids. Neutralize any acid catalysts carefully with a mild base like sodium bicarbonate solution.

  • Base-Catalyzed Hydrolysis (Saponification): This process is irreversible because the carboxylic acid formed is deprotonated to the carboxylate, which is unreactive towards the alcohol.[4][25] Use mild basic conditions for washing, and work quickly. If your ester is particularly base-labile, washes with brine or saturated ammonium chloride solution may be preferable.

Q4: What is the role of the catalyst in Fischer and Steglich esterifications?

A4:

  • Fischer Esterification (Acid Catalyst): The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid.[1][3] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.[1]

  • Steglich Esterification (DMAP): DMAP acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate (formed from the carboxylic acid and DCC) to form a highly reactive N-acylpyridinium species.[12] This "active ester" is then readily attacked by the alcohol to form the desired ester, and the DMAP catalyst is regenerated.[12] This catalytic cycle is more efficient than the direct reaction of the alcohol with the O-acylisourea, especially for hindered alcohols.[12]

Section 3: Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a key troubleshooting workflow and a reaction mechanism.

Diagram 1: Troubleshooting Workflow for Low Ester Yield

Troubleshooting_Ester_Synthesis start Low or No Ester Yield check_method Is the method appropriate for the substrates? start->check_method steric_hindrance Are substrates sterically hindered? check_method->steric_hindrance acid_sensitive Are substrates acid-sensitive? steric_hindrance->acid_sensitive No use_mild_method Switch to Milder Method (Steglich/Mitsunobu) steric_hindrance->use_mild_method Yes fischer_check Investigate Fischer-Speier Conditions acid_sensitive->fischer_check No acid_sensitive->use_mild_method Yes water_removal Is water being effectively removed? fischer_check->water_removal success Successful Ester Synthesis use_mild_method->success catalyst_check Is the acid catalyst appropriate and active? water_removal->catalyst_check Yes implement_water_removal Implement Dean-Stark or drying agents water_removal->implement_water_removal No increase_catalyst Increase catalyst loading or use stronger acid catalyst_check->increase_catalyst implement_water_removal->success increase_catalyst->success

Caption: A decision-making workflow for troubleshooting low yields in ester synthesis.

Diagram 2: Simplified Mechanism of Steglich Esterification

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation RCOOH R-COOH O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea N_acylpyridinium N-acylpyridinium ion ('Active Ester') O_acylisourea->N_acylpyridinium DCU DCU (byproduct) DMAP DMAP DMAP->N_acylpyridinium Ester R-COOR' (Ester) N_acylpyridinium->Ester R_OH R'-OH R_OH->Ester Ester->DMAP regenerates

Caption: The catalytic role of DMAP in the Steglich esterification.

References

Technical Support Center: Monitoring Dimethyl 4-methoxy-5-nitrophthalate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers and drug development professionals on the use of Thin-Layer Chromatography (TLC) to monitor the synthesis of Dimethyl 4-methoxy-5-nitrophthalate. The content is structured to provide not only procedural steps but also the underlying scientific principles and troubleshooting solutions derived from extensive field experience.

Section 1: The Chemistry of Separation: Core Principles

This section addresses the fundamental questions regarding the TLC analysis for this specific nitration reaction. Understanding these principles is critical for effective troubleshooting and method adaptation.

Q: Why is TLC an effective method for monitoring this specific reaction?

A: TLC is highly effective because it separates compounds based on differences in polarity. The synthesis of this compound involves the electrophilic aromatic substitution of a nitro group (-NO₂) onto the Dimethyl 4-methoxyphthalate starting material. The nitro group is strongly electron-withdrawing and highly polar. This introduction of a polar functional group causes a significant increase in the product's overall polarity compared to the less polar starting material. On a polar stationary phase like silica gel, the more polar product will adhere more strongly, traveling a shorter distance up the plate, while the less polar starting material will travel further.[1][2] This difference in mobility allows for clear visual confirmation of the reaction's progress, showing the consumption of the starting material and the formation of the product.[3][4]

Q: How does the polarity change affect the TLC plate, and what should I expect to see?

A: The key to interpreting the TLC plate is the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5]

  • Starting Material (SM): Dimethyl 4-methoxyphthalate is less polar and will have a higher Rf value .

  • Product (P): this compound is more polar and will have a lower Rf value .

Therefore, as the reaction proceeds, you should observe the spot corresponding to the starting material diminish in intensity while a new, lower spot corresponding to the product appears and intensifies.[6] A completed reaction will ideally show the complete disappearance of the starting material spot in the reaction mixture lane.

Q: What is the ideal mobile phase (eluent) for this separation?

A: The choice of eluent is crucial for achieving good separation. A solvent system that is too polar will cause all compounds to travel to the top of the plate (high Rf values), while a system that is not polar enough will leave everything at the baseline (low Rf values).[1][7] For separating nitrated aromatic esters, a binary mixture of a non-polar solvent and a moderately polar solvent is standard.[8]

A highly effective and recommended starting point is a mixture of hexanes and ethyl acetate . A typical starting ratio is 3:1 (v/v) hexanes:ethyl acetate .[9] This ratio can be fine-tuned to achieve an optimal Rf value for the starting material of approximately 0.6-0.7, which will provide ample space on the plate for the more polar product to appear with a clear separation.[1][10]

Section 2: Detailed Experimental Protocol for TLC Monitoring

This protocol provides a step-by-step methodology for accurately monitoring the reaction. The inclusion of a co-spot is a critical component for unambiguous analysis.[8]

Materials:

  • Silica gel 60 F₂₅₄ TLC plates[8]

  • TLC developing chamber with a lid

  • Microcapillary tubes for spotting

  • Pencil

  • Ruler

  • Eluent: Hexanes and Ethyl Acetate

  • Sample Vials: One for the starting material reference, one for the reaction mixture.

Step 1: Eluent and Chamber Preparation

  • Prepare the chosen eluent mixture (e.g., 3:1 hexanes:ethyl acetate) and pour it into the TLC chamber to a depth of approximately 0.5 cm.

  • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall.

  • Cover the chamber with the lid and let it sit for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors. This prevents the eluent from evaporating off the plate surface during development, which can lead to poor resolution and inaccurate Rf values.[5]

Step 2: TLC Plate Preparation and Spotting

  • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink will chromatograph with the solvent.[4]

  • On the origin line, mark three small tick marks for the different lanes. Label them from left to right: "SM" (Starting Material), "C" (Co-spot), and "RM" (Reaction Mixture).

  • Lane 1 (SM): Dip a clean microcapillary tube into a diluted solution of your starting material and gently touch it to the "SM" mark on the origin. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[11]

  • Lane 3 (RM): Using a new microcapillary tube, take a sample from your reaction vessel and spot it on the "RM" mark.

  • Lane 2 (C): Spot the "C" mark first with the starting material. Then, without changing capillaries, spot the reaction mixture directly on top of the SM spot. This co-spot lane is essential for verifying if the spot in the RM lane is indeed the starting material.

Step 3: Development

  • Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the origin line is above the level of the eluent.[11]

  • Cover the chamber and allow the eluent to travel up the plate via capillary action.

  • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.[4]

  • Immediately mark the position of the solvent front with a pencil.

Step 4: Visualization

  • UV Light: First, examine the dried plate under a short-wave (254 nm) UV lamp.[12] The aromatic rings in both the starting material and product will quench the plate's fluorescence, appearing as dark spots.[13][14] Lightly circle the visible spots with a pencil, as they will disappear once the lamp is turned off.[13]

  • Iodine Staining: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as yellow-brown spots.[15][16] This method is useful if the compounds are not strongly UV-active. The spots will fade over time as the iodine sublimes, so they should be circled promptly.[13][15]

Section 3: Visual Workflow for TLC Monitoring

The following diagram outlines the logical flow of the experimental protocol described above.

TLC_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A 1. Prepare Eluent (e.g., 3:1 Hexanes:EtOAc) B 2. Saturate TLC Chamber A->B D 4. Spot Lanes SM Co-spot RM C 3. Prepare TLC Plate (Draw origin line, label lanes) C->D E 5. Develop Plate in Chamber D->E F 6. Dry Plate & Mark Solvent Front E->F G 7. Visualize under UV Lamp (254 nm) F->G H 8. Stain if Necessary (e.g., Iodine Chamber) G->H I 9. Analyze Rf Values (Assess reaction completion) H->I

Caption: A flowchart of the TLC monitoring process.

Section 4: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides solutions to the most common problems encountered during TLC analysis.

ProblemPotential Cause(s)Recommended Solution(s)
Spots are streaking or elongated. 1. Sample is too concentrated (overloaded).[11]2. Compound is highly acidic or basic and is interacting too strongly with the silica gel.[11]3. The sample was not spotted in a tight, small circle.1. Dilute the sample solution and re-spot.2. Add a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to neutralize the silica gel's active sites.[7]3. Ensure spotting is done quickly and with a fine capillary to keep spots small.[4]
No spots are visible. 1. Sample is too dilute.[7]2. Compound is not UV-active.[11][14]3. The solvent level in the chamber was above the origin line, dissolving the sample into the solvent reservoir.[7][11]4. The compound is volatile and evaporated from the plate.[7]1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7]2. Use an alternative visualization method, such as an iodine chamber or a chemical stain (e.g., potassium permanganate).[12][16]3. Ensure the origin line is always above the eluent level in the developing chamber.
All spots are near the solvent front (Rf > 0.9). The eluent is too polar for the compounds.[1][7]Decrease the eluent's polarity. For a hexanes:ethyl acetate system, increase the proportion of hexanes (e.g., change from 3:1 to 5:1).
All spots are near the baseline (Rf < 0.2). The eluent is not polar enough to move the compounds.[1][7]Increase the eluent's polarity. For a hexanes:ethyl acetate system, increase the proportion of ethyl acetate (e.g., change from 3:1 to 2:1).
Spots are crescent-shaped. The spotting process may have scratched or indented the silica gel surface, causing uneven solvent flow.Apply the sample gently without pressing the capillary tip hard into the plate surface.
The reaction mixture lane is just a smear. 1. The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO) that is not evaporating after spotting.[17]2. The reaction mixture is extremely concentrated or contains many byproducts.1. After spotting the plate, place it under a high vacuum for 2-5 minutes to remove the residual high-boiling solvent before placing it in the developing chamber.[17]2. Dilute the reaction mixture sample significantly before spotting.

Section 5: Frequently Asked Questions (FAQs)

Q: What is a "co-spot," and why is it so important? A: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are applied to the same point. Its purpose is to provide an unambiguous comparison. If the spot from the reaction mixture that you believe is unreacted starting material runs at the exact same height as the pure starting material in the co-spot lane (appearing as a single, merged spot), you can be confident in your identification. If they were different compounds with similar Rf values, they would likely appear as two slightly separated or elongated spots in the co-spot lane.

Q: The spots I saw with iodine are fading. Is this normal? A: Yes, this is completely normal. The visualization with iodine is based on the reversible formation of a colored complex between iodine and the organic compounds on the plate.[13] As the plate is exposed to air, the iodine will sublime (evaporate) off the plate, and the spots will fade. This is why it is crucial to circle the spots with a pencil immediately after removing the plate from the iodine chamber.[15][16]

Q: Can I reuse a TLC plate? A: No, TLC plates are single-use. The separated compounds remain adsorbed to the silica gel after the analysis is complete. Reusing a plate would lead to contamination and yield meaningless results.

Q: My starting material and product have very similar Rf values. How can I improve the separation? A: If the spots are too close together, you need to optimize the eluent system. Try very small, incremental changes to the solvent polarity. For example, if you are using 3:1 hexanes:ethyl acetate, try 3.5:1 or 4:1. Running a longer TLC plate can also sometimes improve the physical separation between two close spots. In some difficult cases, trying a completely different solvent system (e.g., dichloromethane/methanol or toluene/acetone) may be necessary.[17]

References

Validation & Comparative

1H and 13C NMR characterization of Dimethyl 4-methoxy-5-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Dimethyl 4-methoxy-5-nitrophthalate

Introduction

This compound is a polysubstituted aromatic compound with significant potential as a building block in organic synthesis. Its unique arrangement of electron-donating (methoxy) and electron-withdrawing (nitro, ester) groups creates a distinct electronic environment, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous structural verification. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental spectroscopic principles. We will explore the causal relationships between the molecular structure and the observed chemical shifts, offer a comparative analysis with a structural isomer to highlight key spectral differences, and provide detailed experimental protocols for data acquisition. This document is intended for researchers and chemists who rely on precise NMR interpretation for structural elucidation in synthetic and medicinal chemistry.

Molecular Structure and Electronic Effects

The spectral characteristics of this compound are dictated by the interplay of its four substituents on the benzene ring. Understanding their electronic influence is key to interpreting the NMR data.

  • Methoxy Group (-OCH₃) at C4: This is a strong electron-donating group (EDG) through resonance (+R effect). It increases electron density at the ortho and para positions, causing the nuclei at these positions to be shielded (shifted upfield to lower ppm values).[1][2]

  • Nitro Group (-NO₂) at C5: This is a powerful electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). It significantly decreases electron density at the ortho and para positions, leading to strong deshielding (a downfield shift to higher ppm values).[1]

  • Ester Groups (-COOCH₃) at C1 and C2: These are moderately electron-withdrawing groups, primarily through induction. They contribute to the overall deshielding of the aromatic ring.

The two remaining protons on the aromatic ring, at positions C3 and C6, are in unique chemical environments, which eliminates complex spin-spin coupling between them and results in two distinct singlets in the ¹H NMR spectrum.

G substituents Substituent Effects on Aromatic Protons H3 Proton H-3 H6 Proton H-6 OCH3 C4-OCH3 (Strong EDG) OCH3->H3 ortho (+R) Shielding NO2 C5-NO2 (Strong EWG) NO2->H6 para (-R) Deshielding COOCH3_C2 C2-COOCH3 (Moderate EWG) COOCH3_C2->H3 ortho (-I) Deshielding COOCH3_C1 C1-COOCH3 (Moderate EWG) COOCH3_C1->H6 ortho (-I) Deshielding

Caption: Logic diagram of substituent influences on H-3 and H-6.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a clear proton count and reveals the electronic environment of each proton. The predicted signals for this compound in a common solvent like CDCl₃ are summarized below.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-37.6 - 7.8Singlet (s)1HThis proton is ortho to the strongly electron-withdrawing nitro group, resulting in significant deshielding and a downfield shift.
H-67.2 - 7.4Singlet (s)1HThis proton is ortho to an ester group and shielded by the meta-methoxy group, appearing relatively upfield compared to H-3.
-OCH₃ (C4)3.9 - 4.1Singlet (s)3HTypical chemical shift for a methoxy group attached to an aromatic ring.
-COOCH₃ (C1/C2)3.8 - 4.0Two Singlets (s)3H eachThe two ester methyl groups are non-equivalent due to the asymmetric substitution pattern of the ring, resulting in two distinct signals.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments within the molecule. Due to the lack of symmetry, all 11 carbon atoms are expected to be distinct.

Assignment Predicted δ (ppm) Rationale
Carbonyls (C=O)165 - 168Two signals are expected for the non-equivalent ester carbonyls.[3]
C-NO₂148 - 152The carbon atom directly attached to the strongly electron-withdrawing nitro group is significantly deshielded.
C-OCH₃155 - 160The carbon attached to the oxygen of the methoxy group appears downfield due to the oxygen's electronegativity.
Aromatic C-H110 - 130Two distinct signals for the protonated aromatic carbons (C-3 and C-6).
Quaternary Aromatic C125 - 140Two signals for the carbons bearing the ester groups (C-1 and C-2).
-OCH₃ (Methoxy)56 - 58Typical chemical shift for a methoxy group carbon.[4]
-OCH₃ (Ester)52 - 54Two distinct signals for the non-equivalent ester methyl carbons.[3]

Comparative Analysis: The Isomeric Advantage

To underscore the sensitivity of NMR to substituent placement, we can compare the predicted spectrum of this compound with its structural isomer, Dimethyl 4-nitro-5-methoxyphthalate . In this isomer, the positions of the methoxy and nitro groups are swapped.

This structural change dramatically alters the electronic environment for protons H-3 and H-6:

  • In the isomer, H-3 is now ortho to the shielding methoxy group, which would shift its signal significantly upfield .

  • Conversely, H-6 in the isomer becomes ortho to the deshielding nitro group, causing its signal to shift substantially downfield .

Compound Predicted δ for H-3 (ppm) Predicted δ for H-6 (ppm) Key Differentiator
This compound~ 7.7~ 7.3H-3 is significantly downfield of H-6.
Dimethyl 4-nitro-5-methoxyphthalate~ 7.0~ 7.9H-6 is significantly downfield of H-3.

This comparative analysis demonstrates how ¹H NMR can be used to definitively distinguish between closely related isomers, a critical capability in process chemistry and drug development.

Experimental Protocols

Accurate and reproducible NMR data acquisition is paramount. The following are generalized, yet robust, protocols for obtaining high-quality ¹H and ¹³C NMR spectra.[5][6][7]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add internal standard if quantification is needed (e.g., TMS). prep1->prep2 prep3 Transfer solution to a clean, dry NMR tube. prep2->prep3 acq1 Insert sample into NMR spectrometer. prep3->acq1 acq2 Lock on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Acquire spectrum using appropriate parameters (zg for ¹H, zgpg30 for ¹³C). acq3->acq4 proc1 Apply Fourier Transform (ft). acq4->proc1 proc2 Phase the spectrum manually to obtain pure absorption lineshapes. proc1->proc2 proc3 Calibrate the chemical shift axis (e.g., CDCl3 at 7.26 ppm for ¹H, 77.16 ppm for ¹³C). proc2->proc3 proc4 Integrate peaks (¹H) and pick peaks (¹H & ¹³C). proc3->proc4

References

A Comparative Guide to the Synthetic Routes of Dimethyl 4-methoxy-5-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and high-purity synthesis of key intermediates is paramount. Dimethyl 4-methoxy-5-nitrophthalate is a valuable building block in the synthesis of various pharmacologically active molecules and functional materials. This guide provides an in-depth comparison of the plausible synthetic routes to this compound, offering insights into the underlying chemical principles, experimental considerations, and a critical evaluation of each pathway's merits and drawbacks.

Introduction to this compound

This compound is a substituted aromatic compound featuring a methoxy and a nitro group on a dimethyl phthalate backbone. The strategic placement of these functional groups makes it a versatile intermediate for further chemical transformations, including the reduction of the nitro group to an amine, nucleophilic aromatic substitution, and modifications of the ester functionalities. Its chemical structure is registered under CAS number 856806-20-7.[1][2]

This guide will focus on two primary retrosynthetic approaches for the synthesis of this compound:

  • Route A: Direct nitration of a pre-existing dimethyl 4-methoxyphthalate scaffold.

  • Route B: Initial nitration of a phthalic acid derivative followed by esterification.

Each route will be analyzed for its efficiency, regioselectivity, potential for side reactions, and overall practicality in a laboratory setting.

Route A: Electrophilic Nitration of Dimethyl 4-methoxyphthalate

This approach is the most direct and involves the introduction of a nitro group onto the aromatic ring of dimethyl 4-methoxyphthalate via an electrophilic aromatic substitution reaction.

Chemical Rationale and Mechanistic Insights

The success of this route hinges on the regioselectivity of the nitration reaction. The aromatic ring of dimethyl 4-methoxyphthalate has three substituents with competing directing effects:

  • Methoxy group (-OCH₃): A strongly activating, ortho-, para- directing group.

  • Two methyl ester groups (-COOCH₃): Two deactivating, meta- directing groups.

The methoxy group, being a powerful activating group, will predominantly dictate the position of the incoming electrophile (the nitronium ion, NO₂⁺). The positions ortho and para to the methoxy group are C3, C5, and C6. The C6 position is sterically hindered by the adjacent ester group. The C3 and C5 positions are both ortho to the methoxy group. However, the C5 position is also meta to both ester groups, which is electronically favorable from their perspective. Therefore, the nitration is expected to proceed with high regioselectivity to yield the desired this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Dimethyl 4-methoxyphthalate (Starting Material)

The starting material, dimethyl 4-methoxyphthalate, can be synthesized from 4-hydroxyphthalic acid via esterification followed by methylation, or directly from 4-methoxyphthalic acid. A common method for esterification is the Fischer esterification, using an excess of methanol and a catalytic amount of strong acid like sulfuric acid.[3]

Step 2: Nitration

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl 4-methoxyphthalate in a suitable solvent, such as concentrated sulfuric acid, at 0°C.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Route A: Workflow

cluster_0 Route A: Direct Nitration A Dimethyl 4-methoxyphthalate C Electrophilic Aromatic Substitution A->C B Nitrating Mixture (HNO₃/H₂SO₄) B->C D This compound C->D E Purification D->E F Final Product E->F cluster_1 Route B: Nitration then Esterification A 4-Methoxyphthalic Acid B Nitration A->B C 4-Methoxy-5-nitrophthalic Acid B->C E Fischer Esterification C->E D Methanol (excess) Acid Catalyst (H₂SO₄) D->E F This compound E->F G Purification F->G H Final Product G->H

References

A Researcher's Guide to Greener Nitration: A Comparative Analysis of Reagents for Dimethyl Phthalate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, the nitration of aromatic compounds is a cornerstone reaction. Nitroaromatic intermediates, such as those derived from dimethyl phthalate, are pivotal building blocks. However, the classical approach—employing a hazardous mixture of concentrated sulfuric and nitric acids—is fraught with challenges, including corrosive conditions, the generation of significant acidic waste, and a lack of selectivity that can lead to undesirable byproducts.[1][2] This guide provides a comparative analysis of alternative nitrating agents for dimethyl phthalate derivatives, offering researchers safer, more sustainable, and potentially more selective methodologies. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and provide detailed protocols to facilitate their adoption in the modern laboratory.

The Conventional Path: Mixed-Acid Nitration

The traditional method for nitrating aromatic compounds involves the use of a mixture of concentrated nitric acid and sulfuric acid.[2] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2]

Mechanism of Mixed-Acid Nitration

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) H2NO3_plus->NO2_plus - H₂O H2O H₂O DMP Dimethyl Phthalate sigma_complex σ-complex (Wheland intermediate) DMP->sigma_complex + NO₂⁺ Nitrated_DMP Nitrated Dimethyl Phthalate sigma_complex->Nitrated_DMP - H⁺

Figure 1: Mechanism of mixed-acid nitration.

While effective, this method suffers from several drawbacks:

  • Safety Hazards: The use of concentrated, corrosive acids poses significant risks of chemical burns and requires careful handling.[3] The reaction is also highly exothermic, with the potential for runaway reactions if not properly controlled.[2]

  • Environmental Concerns: The process generates large volumes of acidic waste, which requires neutralization and disposal, adding to the environmental burden and cost of the synthesis.[2]

  • Lack of Selectivity: For substrates with multiple available positions for nitration, mixed acid can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.[1]

Safer and More Selective Alternatives

In the quest for greener and more efficient chemical processes, several alternative nitrating agents have emerged. This guide will focus on three promising alternatives for the nitration of dimethyl phthalate derivatives: Urea Nitrate, Bismuth Nitrate, and Dinitrogen Pentoxide.

Urea Nitrate: A Milder, More Regioselective Reagent

Urea nitrate is a solid, easy-to-handle reagent that can be prepared from urea and nitric acid.[4] It offers a milder and often more regioselective approach to nitration, particularly for deactivated aromatic compounds.[5]

Mechanism of Nitration with Urea Nitrate

The exact mechanism is still a subject of study, but it is believed that in the presence of a strong acid like sulfuric acid, urea nitrate generates the nitronium ion in a more controlled manner than mixed acid.[4] An alternative pathway may involve the formation of nitrourea as an intermediate.[6]

G cluster_0 Controlled Generation of Nitronium Ion cluster_1 Nitration UreaNitrate Urea Nitrate NO2_plus NO₂⁺ UreaNitrate->NO2_plus + H₂SO₄ (controlled) H2SO4 H₂SO₄ DMP Dimethyl Phthalate Product Nitrated Dimethyl Phthalate DMP->Product + NO₂⁺

Figure 2: Simplified workflow for urea nitrate nitration.

Performance Comparison

For deactivated esters like methyl benzoate, a close analog of dimethyl phthalate, urea nitrate in sulfuric acid has been shown to favor mono-nitration at the meta position.[4]

ParameterMixed Acid (H₂SO₄/HNO₃)Urea Nitrate/H₂SO₄
Reagent Handling Hazardous liquidsSolid, easier to handle
Reaction Conditions Strongly acidic, exothermicMilder, more controlled
Waste Generation High volume of acidic wasteReduced acidic waste
Regioselectivity Can lead to isomer mixturesOften higher, favors mono-nitration
Yield (inferred for DMP) Variable, purification neededPotentially high for the mono-nitro product

Experimental Protocol: Nitration of Dimethyl Phthalate with Urea Nitrate

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, add 10 mmol of dimethyl phthalate to 10 mL of concentrated sulfuric acid.

  • Slowly add 12 mmol of solid urea nitrate in small portions over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitrated dimethyl phthalate.

Bismuth Nitrate: A Green and Efficient Metal Nitrate

Bismuth nitrate (Bi(NO₃)₃·5H₂O) is a commercially available, low-toxicity metal salt that has gained attention as a green nitrating agent.[7][8][9] It can be used under milder conditions and often exhibits good regioselectivity.[10]

Mechanism of Nitration with Bismuth Nitrate

The nitration with bismuth nitrate is thought to proceed through the in-situ generation of the nitronium ion, potentially facilitated by the Lewis acidity of the bismuth center or through the formation of a reactive bismuth-nitrate complex.[7][10] The reaction can be performed in the presence of a mild acid or an activating agent like thionyl chloride.[10]

G cluster_0 Activation cluster_1 Nitration BismuthNitrate Bi(NO₃)₃·5H₂O ActiveSpecies [Bi(NO₃)ₓ]ⁿ⁺ or NO₂⁺ BismuthNitrate->ActiveSpecies + Activator Activator Activator (e.g., SOCl₂) DMP Dimethyl Phthalate Product Nitrated Dimethyl Phthalate DMP->Product + ActiveSpecies

Figure 3: General workflow for bismuth nitrate nitration.

Performance Comparison

Bismuth nitrate has been successfully used for the nitration of a variety of aromatic compounds, including those with deactivating groups.[7][8] While specific data for dimethyl phthalate is limited, its performance with other deactivated aromatics suggests it would be a viable alternative to mixed acid.[9]

ParameterMixed Acid (H₂SO₄/HNO₃)Bismuth Nitrate
Reagent Toxicity HighLow
Reaction Conditions Harsh, strongly acidicMilder, often neutral or weakly acidic
Byproducts Acidic waste, NOx gasesBismuth salts (potentially recyclable)
Selectivity VariableCan be highly regioselective
Yield (inferred for DMP) VariableGood to excellent for various aromatics

Experimental Protocol: Nitration of Dimethyl Phthalate with Bismuth Nitrate

  • To a solution of dimethyl phthalate (10 mmol) in a suitable solvent (e.g., dichloromethane), add bismuth (III) nitrate pentahydrate (12 mmol).

  • Add an activating agent, such as thionyl chloride (12 mmol), dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Dinitrogen Pentoxide (N₂O₅): A Powerful and Clean Nitrating Agent

Dinitrogen pentoxide is a highly reactive nitrating agent that offers clean reaction profiles, as the only byproduct is nitric acid, which can be easily removed.[11] It is particularly effective for the nitration of deactivated aromatic compounds.[11]

Mechanism of Nitration with N₂O₅

Dinitrogen pentoxide exists in equilibrium with the nitronium ion and nitrate. In solution, it acts as a potent source of the electrophilic nitronium ion.[1]

N₂O₅ ⇌ NO₂⁺ + NO₃⁻

This direct generation of the nitrating species avoids the need for a strong acid catalyst.[11]

Performance Comparison

N₂O₅ has been shown to effectively nitrate a range of aromatic compounds, including deactivated substrates like methyl benzoate, in good yields.[12][13] The reactions are often fast and clean.[12]

ParameterMixed Acid (H₂SO₄/HNO₃)Dinitrogen Pentoxide (N₂O₅)
Reactivity HighVery High
Byproducts Sulfuric acid waste, NOxNitric acid (easily removed)
Safety Highly corrosive, exothermicUnstable, requires careful handling
Substrate Scope BroadBroad, effective for deactivated rings
Yield (inferred for DMP) VariablePotentially high and clean

Experimental Protocol: Nitration of Dimethyl Phthalate with Dinitrogen Pentoxide

Note: Dinitrogen pentoxide is a powerful and potentially explosive reagent and should be handled with extreme caution by experienced personnel in a well-ventilated fume hood.

  • Prepare a solution of dinitrogen pentoxide in a suitable anhydrous solvent (e.g., dichloromethane) at low temperature (e.g., -10 °C).

  • Slowly add a solution of dimethyl phthalate (10 mmol) in the same solvent to the N₂O₅ solution, maintaining the low temperature.

  • Stir the reaction mixture for a short period (e.g., 15-30 minutes), monitoring by TLC.

  • Carefully quench the reaction by pouring it into a cold aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the product by chromatography or recrystallization.

Conclusion: A Move Towards Greener Nitration Chemistry

The nitration of dimethyl phthalate derivatives is a critical transformation in organic synthesis. While the conventional mixed-acid method is well-established, its significant safety and environmental drawbacks necessitate the exploration of greener alternatives. Urea nitrate, bismuth nitrate, and dinitrogen pentoxide each present compelling advantages in terms of milder reaction conditions, reduced waste generation, and potentially improved regioselectivity.

For researchers and drug development professionals, the choice of nitrating agent will depend on the specific requirements of the synthesis, including scale, desired selectivity, and available safety infrastructure. By embracing these alternative methodologies, the scientific community can move towards a more sustainable and efficient practice of aromatic nitration.

References

A Comparative Guide to the Reactivity of Dimethyl 4-methoxy-5-nitrophthalate and Dimethyl 4-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate starting materials is paramount to the success of a synthetic campaign. The reactivity of substituted aromatic compounds is a cornerstone of this decision-making process. This guide provides an in-depth comparison of the reactivity of two closely related phthalate esters: Dimethyl 4-methoxy-5-nitrophthalate and dimethyl 4-nitrophthalate . We will dissect their structural and electronic nuances to predict and explain their behavior in key chemical transformations, supported by established chemical principles and detailed experimental protocols.

Structural and Electronic Profile: The Decisive Role of the Methoxy Group

The fundamental difference between the two molecules lies in the presence of a methoxy (-OCH₃) group on the aromatic ring of this compound. This seemingly minor structural change has profound implications for the electronic environment of the benzene ring and, consequently, its reactivity.

CompoundStructureMolar Mass
Dimethyl 4-nitrophthalate 239.18 g/mol [1]
This compound 269.21 g/mol

Both molecules possess strong electron-withdrawing groups (EWGs): a nitro group (-NO₂) and two methyl ester groups (-COOCH₃). These groups deactivate the aromatic ring towards electrophilic attack and activate it for nucleophilic aromatic substitution by withdrawing electron density through both inductive (-I) and resonance (-R) effects.[2][3][4][5]

The distinguishing feature of this compound is the methoxy group. The methoxy group is an electron-donating group (EDG). It exerts a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, but a much stronger electron-donating resonance effect (+R) by donating a lone pair of electrons to the aromatic π-system.[4][6] This donation of electron density counteracts the effect of the EWGs to some extent.

Caption: Electronic effects of substituents on the two phthalate derivatives.

Comparative Reactivity Analysis

The differing electronic landscapes of these two molecules dictate their reactivity in several key transformations.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a hallmark of electron-deficient aromatic rings bearing a good leaving group.[7][8] In the context of these phthalates, a suitable leaving group (e.g., a halide) would need to be present on the ring. For the purpose of this comparison, let's assume a hypothetical scenario where a leaving group is present at a position activated by the nitro group (ortho or para).

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10] The leaving group is then expelled, restoring the aromaticity of the ring.

Reactivity Prediction:

  • Dimethyl 4-nitrophthalate: The ring is highly electron-deficient due to the cumulative effect of three EWGs. This strongly favors the attack of a nucleophile and stabilizes the negatively charged Meisenheimer complex. Therefore, it is expected to be highly reactive in SNAr reactions.

  • This compound: The electron-donating methoxy group increases the electron density on the ring, making it a less potent electrophile compared to its non-methoxylated counterpart. Furthermore, the +R effect of the methoxy group will actively destabilize the negative charge of the Meisenheimer complex. Consequently, this compound is predicted to be significantly less reactive towards nucleophiles.

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocol: SNAr with an Amine

This protocol describes a general procedure for the substitution of a hypothetical chloro-analogue with a primary amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chloro-nitrophthalate derivative (1.0 eq) in a suitable solvent such as DMF or DMSO.

  • Addition of Reagents: Add the amine (1.2 eq) and a non-nucleophilic base like K₂CO₃ or Et₃N (2.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, often serving as a gateway to a wide array of functionalities.[11][12][13]

Common Reduction Methods:

  • Catalytic Hydrogenation: H₂, Pd/C, PtO₂, or Raney Nickel. This method is clean but may also reduce other functional groups.

  • Metal/Acid Reduction: Fe/HCl, Sn/HCl, or SnCl₂/HCl.[14] These are classic methods that are robust and selective for the nitro group in the presence of esters.

Reactivity Prediction: The electronic effect of the methoxy group on the reduction of the nitro group is generally considered to be less pronounced than in SNAr.

  • Dimethyl 4-nitrophthalate: The electron-deficient nature of the ring facilitates the reduction of the nitro group.

  • This compound: The electron-donating methoxy group slightly increases the electron density at the nitro group, which could marginally slow down the reduction rate. However, this effect is typically minor, and both compounds can be readily reduced under standard conditions. The choice of reducing agent and conditions will be the primary determinant of reaction success and yield.

Reagent SystemTypical ConditionsSelectivity
H₂, Pd/C Methanol or Ethyl Acetate, RT, 1-4 atmHigh, may reduce other groups
SnCl₂·2H₂O Ethanol or Ethyl Acetate, 70 °CExcellent for nitro group, esters are unaffected[14]
Fe, NH₄Cl Ethanol/Water, RefluxGood, environmentally benign

Experimental Protocol: Nitro Group Reduction using SnCl₂

This protocol is adapted from established procedures for the selective reduction of aromatic nitro compounds in the presence of other reducible functional groups.[14]

  • Reaction Setup: To a solution of the nitrophthalate derivative (1.0 eq) in absolute ethanol (10 mL per mmol of substrate) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

  • Reaction Conditions: Heat the mixture at reflux (approx. 70-80 °C) under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.

  • Basification: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 10% NaOH until the pH is ~8. This will precipitate tin salts.

  • Filtration & Extraction: Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude aminophthalate derivative, which can be further purified if necessary.

Saponification (Hydrolysis of Ester Groups)

The hydrolysis of the dimethyl ester groups to the corresponding dicarboxylic acid is a common transformation, typically achieved under basic conditions (saponification).[15][16][17]

Mechanism: The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Reactivity Prediction: The electrophilicity of the carbonyl carbon is modulated by the substituents on the aromatic ring.

  • Dimethyl 4-nitrophthalate: The strong electron-withdrawing nature of the nitro group and the adjacent ester group increases the partial positive charge on the carbonyl carbons, making them highly susceptible to nucleophilic attack. This compound is expected to undergo hydrolysis relatively quickly .

  • This compound: The electron-donating methoxy group, particularly its +R effect, slightly reduces the electron-withdrawing pull on the ester groups. This marginal decrease in the electrophilicity of the carbonyl carbons would suggest that this compound hydrolyzes slightly slower than dimethyl 4-nitrophthalate under identical conditions.

workflow cluster_workflow Ester Saponification Workflow start Dissolve Ester in MeOH/H₂O add_base Add aq. NaOH or KOH start->add_base reflux Heat to Reflux (Monitor by TLC) add_base->reflux cool Cool to RT reflux->cool acidify Acidify with conc. HCl to pH ~1 cool->acidify precipitate Collect Precipitate by Filtration acidify->precipitate wash_dry Wash with Cold H₂O and Dry precipitate->wash_dry end Pure Dicarboxylic Acid wash_dry->end

Caption: A typical experimental workflow for the saponification of phthalate esters.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Reaction Setup: Dissolve the dimethyl nitrophthalate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Saponification: Add an aqueous solution of sodium hydroxide (2.5-3.0 eq) and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until all the starting material has been consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1. A precipitate of the dicarboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water to remove inorganic salts and then dry under vacuum to obtain the pure 4-nitro- or 4-methoxy-5-nitrophthalic acid.

Conclusion

The presence of a methoxy group on the aromatic ring of this compound renders it a more electron-rich system compared to dimethyl 4-nitrophthalate. This fundamental electronic difference leads to predictable variations in their chemical reactivity:

  • Nucleophilic Aromatic Substitution: Dimethyl 4-nitrophthalate is significantly more reactive due to its higher electrophilicity and ability to stabilize the intermediate Meisenheimer complex.

  • Nitro Group Reduction: Both compounds are readily reduced, with the reactivity of this compound potentially being marginally slower due to the electron-donating methoxy group.

  • Ester Hydrolysis: Dimethyl 4-nitrophthalate is expected to hydrolyze faster due to the greater electrophilicity of its ester carbonyl carbons.

By understanding these principles, researchers can make informed decisions when selecting either of these reagents for their synthetic routes, anticipating the required reaction conditions and potential differences in reaction rates and outcomes.

References

A Comparative Guide to HPLC and UPLC for Purity Assessment of Dimethyl 4-methoxy-5-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Dimethyl 4-methoxy-5-nitrophthalate, a key building block in the synthesis of various complex molecules, requires rigorous purity assessment to ensure the absence of process-related impurities and isomers that could impact downstream reactions and the final product's safety profile. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of this compound, offering field-proven insights and detailed experimental protocols.

The Criticality of Purity in Pharmaceutical Intermediates

The presence of impurities, even in trace amounts, can have significant consequences in pharmaceutical manufacturing. For a molecule like this compound, potential impurities could include unreacted starting materials, byproducts from side reactions, and, most critically, positional isomers. For instance, during the nitration of dimethyl 4-methoxyphthalate, the formation of the isomeric Dimethyl 4-methoxy-3-nitrophthalate or other related compounds is a plausible outcome. These isomers often possess similar physical properties, making their separation and quantification a challenging analytical task. An effective analytical method must therefore be highly specific and sensitive to ensure the purity of the intermediate, thereby guaranteeing the integrity of the final API.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

For decades, reversed-phase HPLC has been the gold standard for the purity analysis of non-volatile and thermally stable organic molecules in the pharmaceutical industry.[1] Its robustness, versatility, and wide availability make it an indispensable tool in quality control laboratories.

Causality Behind Experimental Choices for HPLC Analysis

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities. For this compound, a reversed-phase method is the logical choice due to its moderate polarity.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the most common starting point for reversed-phase HPLC due to its broad applicability and hydrophobicity, which provides good retention for moderately polar compounds like our target analyte. The choice of a column with a 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is employed to elute the analyte from the column. Acetonitrile is often preferred for its lower viscosity and UV transparency. The use of a buffer, such as phosphate or acetate, helps to maintain a consistent pH, which is crucial for reproducible retention times of ionizable compounds. For a neutral molecule like this compound, a simple acidified water mobile phase (e.g., with 0.1% formic or phosphoric acid) can improve peak shape by minimizing interactions with residual silanol groups on the stationary phase.

  • Detection: The presence of the aromatic ring and the nitro group in this compound results in strong UV absorbance. A UV detector set at a wavelength where the analyte and its potential impurities have significant absorbance (e.g., around 254 nm) is a suitable and sensitive detection method.

Experimental Protocol: HPLC-UV Method for Purity Assessment

This protocol is a self-validating system, designed to ensure the reliability of the analytical results, in line with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[2][3]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography data software for data acquisition and processing.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.[1]

System Suitability: Before sample analysis, the system suitability must be verified according to ICH Q2(R2) guidelines.[4][5][6][7] This involves injecting the standard solution multiple times (typically five or six) and checking for:

  • Tailing factor: Should be ≤ 2.0 for the main peak.

  • Theoretical plates: Should be ≥ 2000 for the main peak.

  • Relative standard deviation (RSD) of peak area: Should be ≤ 2.0%.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Standard/Sample B Dissolve in Diluent A->B C Filter Solution (0.45 µm) B->C E Inject into HPLC C->E Autosampler D Prepare Mobile Phases (A & B) D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Chromatogram G->H Chromatogram I Calculate Purity (% Area) H->I J Generate Report I->J

Caption: Experimental workflow for HPLC purity assessment.

Ultra-Performance Liquid Chromatography (UPLC): The Modern Alternative

UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster and more efficient separations compared to traditional HPLC.[8][9][10][11][12] This technology operates at much higher pressures, which necessitates specialized instrumentation.

The UPLC Advantage: Speed and Resolution

The primary benefit of UPLC in purity profiling is the substantial improvement in both resolution and analysis time.[4][5][13] The smaller particle size leads to a significant increase in theoretical plates, resulting in sharper peaks and better separation of closely related impurities. This enhanced resolution is particularly advantageous for separating positional isomers, which may co-elute in a standard HPLC run. Furthermore, the shorter analysis times offered by UPLC significantly increase sample throughput, a critical factor in high-demand environments such as drug development and manufacturing.

Experimental Protocol: UPLC-UV Method for Purity Assessment

The principles of method development for UPLC are similar to those for HPLC, with adjustments made to accommodate the different column technology and system capabilities.

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and a tunable UV (TUV) or PDA detector.

  • Chromatography data software.

Chromatographic Conditions:

Parameter Condition
Column Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30-70% B; 5-6 min: 70% B; 6.1-7 min: 30% B
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 254 nm

| Injection Volume | 2 µL |

Comparative Performance: HPLC vs. UPLC

The following table provides a comparative summary of the expected performance of the HPLC and UPLC methods for the purity analysis of this compound, based on hypothetical but realistic data.

Performance ParameterHPLCUPLCRationale for Difference
Analysis Time ~30 min~7 minShorter column and higher flow rates in UPLC lead to faster elution.
Resolution (Main Peak vs. Isomer) 1.8> 3.0Higher efficiency of sub-2 µm particles in UPLC provides superior separation power.
Solvent Consumption per Run ~30 mL~3.5 mLShorter run time and lower flow rate in UPLC significantly reduce solvent usage.
System Backpressure ~1500 psi~9000 psiSmaller particles and higher flow rates in UPLC generate significantly higher backpressure.
Sensitivity (LOD/LOQ) ModerateHighSharper, narrower peaks in UPLC lead to a better signal-to-noise ratio and lower detection limits.[4]

A Note on Gas Chromatography (GC) as an Alternative

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[14] However, for a compound like this compound, GC presents several challenges. Phthalate esters generally have high boiling points, which may require high inlet and oven temperatures, increasing the risk of thermal degradation of the nitro-aromatic structure.[15] While GC-MS could provide valuable information for the identification of volatile impurities, it is not the preferred method for the primary purity assessment of this particular compound due to its potential thermal lability.[16][17]

Conclusion: Selecting the Right Tool for the Job

Both HPLC and UPLC are highly capable techniques for the purity assessment of this compound. The choice between them often depends on the specific needs of the laboratory.

  • HPLC remains a robust and reliable workhorse, perfectly suited for routine quality control where established and validated methods are in place.[13] Its lower operating pressure and wider availability make it a cost-effective choice.

  • UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[3][5] For method development, impurity profiling, and high-throughput screening, UPLC is the superior technology, providing more detailed information in a fraction of the time and with reduced solvent consumption.

Ultimately, the decision to use HPLC or UPLC should be based on a careful consideration of factors such as the required level of analytical detail, sample throughput demands, and available instrumentation. For ensuring the highest quality of pharmaceutical intermediates like this compound, the enhanced separation power of UPLC provides a clear advantage in confidently identifying and quantifying even trace-level impurities.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Nitrophthalate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research.[1][2] Single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute configuration and detailed structural parameters of crystalline compounds.[2][3][4] This guide provides a comparative analysis of the crystallographic structures of nitrophthalate derivatives, supported by experimental data and detailed methodologies, to aid in the structural validation of novel compounds in drug discovery and materials science.

Nitrophthalic acid and its ester derivatives, such as dimethyl 4-methoxy-5-nitrophthalate, are important building blocks in organic synthesis. The introduction of various substituents to the phthalate core can significantly influence the molecule's conformation, crystal packing, and intermolecular interactions.[5][6][7][8][9] These structural nuances, in turn, dictate the physicochemical properties of the material. A thorough structural characterization by X-ray crystallography is therefore paramount for understanding these structure-property relationships.[6]

Comparative Crystallographic Data of Nitrophthalate and Related Derivatives

Parameter3-Nitrophthalic Acid[10]5-Nitro-4-(4-methoxyphenoxy)phthalonitrile[11]N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide[12]
Chemical Formula C₈H₅NO₆C₁₅H₉N₃O₄C₁₀H₁₀N₄O₃
Formula Weight 211.13295.25234.21
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P2₁/nP2₁2₁2₁P2₁2₁2₁
a (Å) -6.66446(13)8.1974(6)
b (Å) -9.38249(18)10.6696(7)
c (Å) -22.3970(6)12.9766(8)
α (°) 909090
β (°) -9090
γ (°) 909090
Volume (ų) -1400.47(5)1133.74(14)
Z -44
Calculated Density (g/cm³) -1.4001.373
R-factor (R₁) -0.0339-
wR₂ -0.0929-

Note: Z represents the number of molecules in the unit cell. Detailed unit cell parameters for 3-Nitrophthalic acid were not available in the provided search results.

Structural Insights from Comparative Analysis

The data reveals how changes in substituents influence the crystal system and packing. For instance, the introduction of a bulky 4-methoxyphenoxy group in 5-nitro-4-(4-methoxyphenoxy)phthalonitrile leads to a non-centrosymmetric orthorhombic space group (P2₁2₁2₁).[11] In this structure, the phthalonitrile and phenoxy rings are significantly twisted with a dihedral angle of 89°. The nitro group is also rotated relative to the plane of the phthalonitrile ring by 27.9°.[11]

Intermolecular interactions play a crucial role in stabilizing the crystal lattice. In nitrophthalate derivatives, hydrogen bonds and π-π stacking interactions are common. For example, in the crystal structure of 3-nitrophthalic acid adducts, O-H⋯O and C-H⋯O hydrogen bonds form zigzag chains.[13] The crystal packing of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile is primarily stabilized by numerous short intermolecular interactions involving the heteroatoms of the nitrile and nitro groups.[11]

Experimental Workflow for X-ray Crystal Structure Analysis

The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction involves a series of well-defined steps.[1][14]

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) purification->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation

References

A Spectroscopic Journey: Unraveling the Molecular Transformations from 4-Methoxyphthalic Acid to Dimethyl 4-methoxy-5-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of Dimethyl 4-methoxy-5-nitrophthalate and its precursors. This guide provides an in-depth analysis of the changes in molecular fingerprints at each synthetic step, supported by experimental data and protocols.

In the intricate world of pharmaceutical synthesis and materials science, a precise understanding of molecular structure is paramount. Spectroscopic techniques serve as our eyes, allowing us to peer into the subtle changes that occur during chemical reactions. This guide offers a detailed comparative analysis of the spectroscopic characteristics of this compound, a valuable building block, and its precursors: 4-Methoxyphthalic Acid and Dimethyl 4-methoxyphthalate. By examining the shifts in Nuclear Magnetic Resonance (NMR), the vibrational changes in Infrared (IR) spectroscopy, and the electronic transitions in Ultraviolet-Visible (UV-Vis) spectroscopy, we can gain a comprehensive understanding of the structural evolution of this important compound.

From Carboxylic Acid to Ester: A Spectroscopic Prelude

The journey begins with 4-Methoxyphthalic Acid, a substituted aromatic dicarboxylic acid. Its conversion to Dimethyl 4-methoxyphthalate via Fischer esterification marks the first key transformation. This seemingly simple addition of two methyl groups to the carboxylic acid functionalities induces significant and predictable changes in the molecule's spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Proton and Carbon Perspective

¹H NMR Spectroscopy: The most apparent change in the ¹H NMR spectrum is the disappearance of the broad singlet corresponding to the acidic protons of the carboxylic acid groups, typically observed far downfield (>10 ppm). In its place, a sharp singlet appears for the newly introduced methyl ester protons (-OCH₃), usually in the range of 3.8-4.0 ppm. The aromatic protons of 4-Methoxyphthalic Acid will show a characteristic splitting pattern, which will be subtly affected by the change from a carboxylic acid to an ester group, primarily due to minor changes in the electronic environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a clear confirmation of the esterification. The carbon signals of the carboxylic acid groups (~168-172 ppm) are replaced by the ester carbonyl carbons, which resonate in a similar region. A new, distinct signal for the methoxy carbons of the ester groups will appear around 52-53 ppm. The chemical shifts of the aromatic carbons will also experience slight adjustments due to the electronic influence of the ester groups compared to the carboxylic acid groups.

Infrared (IR) Spectroscopy: Tracking Vibrational Modes

The IR spectrum offers a powerful tool to monitor the esterification process. In 4-Methoxyphthalic Acid, a broad O-H stretching band from the carboxylic acid is a dominant feature, typically spanning from 2500 to 3300 cm⁻¹. This band will be absent in the spectrum of Dimethyl 4-methoxyphthalate. Concurrently, the sharp and intense C=O stretching vibration of the carboxylic acid dimer (around 1700 cm⁻¹) will be replaced by the C=O stretching vibration of the ester carbonyl group, which typically appears at a slightly higher frequency (around 1720-1730 cm⁻¹). The C-O stretching vibrations associated with the ester functionality will also become apparent in the 1300-1000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Glimpse into Electronic Transitions

The UV-Vis spectra of both 4-Methoxyphthalic Acid and its dimethyl ester are dominated by π→π* transitions within the benzene ring. The esterification is expected to cause a minor shift in the absorption maxima (λ_max), likely a slight bathochromic (red) shift, due to the electronic contribution of the ester groups.

The Introduction of the Nitro Group: A Dramatic Spectroscopic Shift

The subsequent nitration of Dimethyl 4-methoxyphthalate to yield this compound introduces a powerful electron-withdrawing nitro group (-NO₂) onto the aromatic ring. This addition profoundly alters the molecule's electronic and magnetic environment, leading to significant and informative changes across all spectroscopic platforms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Influence of a Strong Electron-Withdrawing Group

¹H NMR Spectroscopy: The introduction of the nitro group causes a significant downfield shift for the adjacent aromatic protons. This is due to the strong deshielding effect of the electron-withdrawing -NO₂ group, which reduces the electron density around the neighboring protons. The once simpler aromatic region of the spectrum will now display a more complex splitting pattern, reflecting the new substitution pattern on the benzene ring. The chemical shifts of the methoxy and methyl ester protons will also be affected, albeit to a lesser extent.

¹³C NMR Spectroscopy: The deshielding effect of the nitro group is also prominent in the ¹³C NMR spectrum. The aromatic carbon directly attached to the nitro group will experience a significant downfield shift. The chemical shifts of the other aromatic carbons will also be altered, providing a clear map of the electronic redistribution within the ring upon nitration.

Infrared (IR) Spectroscopy: The Telltale Vibrations of the Nitro Group

The IR spectrum of this compound will be distinguished by the appearance of two strong and characteristic absorption bands corresponding to the nitro group. The asymmetric stretching vibration of the N-O bond typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration is observed between 1300 and 1370 cm⁻¹. These intense bands serve as a definitive indicator of a successful nitration reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Shift to Longer Wavelengths

The introduction of the nitro group, a strong chromophore, leads to a significant bathochromic (red) shift in the UV-Vis spectrum. This is because the nitro group extends the conjugation of the π-electron system and introduces new n→π* transitions, which occur at longer wavelengths. This pronounced shift in the absorption maximum is a key indicator of the presence of the nitroaromatic system.

Quantitative Spectroscopic Data Comparison

The following table summarizes the expected key spectroscopic features for this compound and its precursors. Note: The exact values can vary depending on the solvent and instrument used.

CompoundSpectroscopic TechniqueKey FeatureExpected Value/Range
4-Methoxyphthalic Acid ¹H NMR-COOH protons>10 ppm (broad s)
¹³C NMR-COOH carbons~168-172 ppm
IRO-H stretch (acid)2500-3300 cm⁻¹ (broad)
IRC=O stretch (acid)~1700 cm⁻¹
Dimethyl 4-methoxyphthalate ¹H NMR-COOCH₃ protons~3.8-4.0 ppm (s)
¹³C NMR-COOCH₃ carbons~52-53 ppm
IRC=O stretch (ester)~1720-1730 cm⁻¹
IRC-O stretch (ester)~1300-1000 cm⁻¹
This compound ¹H NMRAromatic protonsSignificant downfield shift
¹³C NMRC-NO₂ carbonSignificant downfield shift
IR-NO₂ asymm. stretch1500-1560 cm⁻¹ (strong)
IR-NO₂ symm. stretch1300-1370 cm⁻¹ (strong)
UV-Visλ_maxSignificant bathochromic shift

Experimental Protocols

Synthesis of Dimethyl 4-methoxyphthalate from 4-Methoxyphthalic Acid

Methodology:

  • To a solution of 4-Methoxyphthalic acid (1.0 eq) in methanol (10 vol), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Dimethyl 4-methoxyphthalate.

Synthesis_Esterification 4-Methoxyphthalic Acid 4-Methoxyphthalic Acid Reaction Mixture Reaction Mixture 4-Methoxyphthalic Acid->Reaction Mixture MeOH, H₂SO₄ (cat.) Reflux (4-6h) Reflux (4-6h) Reaction Mixture->Reflux (4-6h) Heat Work-up Work-up Reflux (4-6h)->Work-up Quench, Extract Dimethyl 4-methoxyphthalate Dimethyl 4-methoxyphthalate Work-up->Dimethyl 4-methoxyphthalate Purify

Caption: Synthetic workflow for the esterification of 4-Methoxyphthalic Acid.

Synthesis of this compound from Dimethyl 4-methoxyphthalate

Methodology:

  • To a stirred solution of fuming nitric acid (5 vol) at 0 °C, slowly add concentrated sulfuric acid (5 vol).

  • To this nitrating mixture, add Dimethyl 4-methoxyphthalate (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the solid under vacuum to afford this compound.

Synthesis_Nitration Dimethyl 4-methoxyphthalate Dimethyl 4-methoxyphthalate Nitrating Mixture Nitrating Mixture Dimethyl 4-methoxyphthalate->Nitrating Mixture HNO₃, H₂SO₄ Reaction (0-5°C, 1-2h) Reaction (0-5°C, 1-2h) Nitrating Mixture->Reaction (0-5°C, 1-2h) Controlled Temp. Quenching Quenching Reaction (0-5°C, 1-2h)->Quenching Ice water This compound This compound Quenching->this compound Filter & Dry

Caption: Synthetic workflow for the nitration of Dimethyl 4-methoxyphthalate.

Conclusion

The spectroscopic comparison of this compound with its precursors provides a clear and instructive illustration of how functional group transformations are reflected in their respective spectra. The distinct changes observed in NMR, IR, and UV-Vis spectroscopy not only confirm the successful synthesis at each step but also offer deep insights into the altered electronic and structural properties of the molecules. This guide serves as a valuable resource for researchers, enabling them to confidently identify these compounds and understand the fundamental principles of spectroscopic analysis in organic synthesis.

Alternatives to Dimethyl 4-methoxy-5-nitrophthalate in the synthesis of specific target molecules

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Synthetic Alternatives for Dimethyl 4-methoxy-5-nitrophthalate

Introduction and Rationale

This compound is a valuable, functionalized aromatic building block, primarily serving as a precursor to Dimethyl 4-amino-5-methoxyphthalate. The latter is a key intermediate in the synthesis of various heterocyclic compounds, including isoindolines and phthalimides, which are scaffolds of significant interest in medicinal chemistry. The conventional synthetic route involves the direct use of the nitro-substituted phthalate followed by a reduction step.

However, reliance on a single, specialized starting material can introduce logistical, economic, and strategic vulnerabilities into a research or development program. The availability, cost, and safety profile of this compound can fluctuate, prompting the need for robust, alternative synthetic strategies. This guide provides an in-depth comparison of two primary alternative pathways to access the pivotal 4-amino-5-methoxyphthalate core, focusing on strategic differences in the introduction of key functional groups. We will compare the benchmark route against a "late-stage nitration" approach and a strategy involving amination of a halogenated precursor, providing experimental insights and comparative data to inform your synthetic planning.

Target Molecule: Dimethyl 4-amino-5-methoxyphthalate

For the purpose of this guide, our comparative analysis will focus on the synthesis of Dimethyl 4-amino-5-methoxyphthalate. This intermediate is generated from the benchmark starting material via a straightforward nitro group reduction. The efficiency and practicality of alternative routes will be measured against this standard transformation.

Route 1: The Benchmark - Reductive Amination of this compound

This established route is defined by its simplicity at the final stage. The synthesis begins with the commercially available nitro compound, and the key transformation is the reduction of the nitro group to a primary amine.

Experimental Workflow & Causality

The primary advantage of this route is its predictability. The synthesis of the starting material is front-loaded, and the final step is a well-understood and typically high-yielding reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) is the most common and efficient method.[1] The palladium surface catalyzes the reaction between molecular hydrogen and the nitro group, leading to the desired amine with water as the only byproduct, which simplifies purification. Alternative reducing agents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media can also be used, which may be preferable if other reducible functional groups, such as halides, are present in the molecule.[1][2]

Benchmark_Route Start Dimethyl 4-methoxy- 5-nitrophthalate Reagents H₂ (g), Pd/C Ethanol, RT Start->Reagents Intermediate Dimethyl 4-amino- 5-methoxyphthalate Reagents->Intermediate

Caption: Benchmark synthesis via nitro group reduction.

Detailed Experimental Protocol (Catalytic Hydrogenation)
  • Vessel Preparation: To a 250 mL hydrogenation flask, add this compound (5.38 g, 20 mmol) and 10% Palladium on Carbon (Pd/C) (270 mg, 5 mol% Pd).

  • Solvent Addition: Add 100 mL of ethanol.

  • Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield Dimethyl 4-amino-5-methoxyphthalate as a solid.

MetricBenchmark Route
Starting Material This compound
Key Transformation Nitro Group Reduction
Typical Yield >95%
Primary Advantage High-yielding, clean final step.
Primary Disadvantage Reliance on a specialized starting material.

Route 2: Late-Stage Nitration Strategy

This alternative flips the synthetic sequence. It begins with a more common and less expensive starting material, Dimethyl 4-methoxyphthalate, and introduces the key nitro group in a later step, just before the final reduction.

Experimental Workflow & Causality

The core of this strategy lies in the regioselectivity of the electrophilic aromatic substitution (nitration). The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group, while the two ester groups are deactivating, meta-directing groups. The position ortho to the methoxy group and meta to the C1-ester (the C5 position) is sterically and electronically favored for nitration. This high degree of regiocontrol makes the reaction reliable. A standard nitrating mixture of nitric acid and sulfuric acid is typically employed. The subsequent reduction follows the same principles as the benchmark route.

Alternative_Route_1 Start Dimethyl 4-methoxyphthalate Step1_Reagents HNO₃, H₂SO₄ 0 °C to RT Start->Step1_Reagents Intermediate1 Dimethyl 4-methoxy- 5-nitrophthalate Step1_Reagents->Intermediate1 Step2_Reagents H₂, Pd/C Ethanol, RT Intermediate1->Step2_Reagents Final_Product Dimethyl 4-amino- 5-methoxyphthalate Step2_Reagents->Final_Product

Caption: Alternative synthesis via late-stage nitration.

Detailed Experimental Protocol (Nitration)
  • Acid Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0 °C), slowly add concentrated sulfuric acid (30 mL).

  • Substrate Addition: To the cold sulfuric acid, add Dimethyl 4-methoxyphthalate (4.48 g, 20 mmol) portion-wise, ensuring the temperature remains below 10 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.5 mL, ~21 mmol) to concentrated sulfuric acid (5 mL) in a separate flask, pre-cooled to 0 °C. Add this mixture dropwise to the substrate solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield this compound. The crude product can then be used in the reduction step described in Route 1.

MetricLate-Stage Nitration
Starting Material Dimethyl 4-methoxyphthalate
Key Transformation Electrophilic Nitration
Typical Yield 85-90% (for nitration step)
Primary Advantage Utilizes a more accessible starting material.
Primary Disadvantage Requires handling of highly corrosive nitrating acids.

Route 3: Buchwald-Hartwig Amination Strategy

This modern approach avoids nitro intermediates altogether. It starts with a halogenated precursor, Dimethyl 4-bromo-5-methoxyphthalate, and constructs the C-N bond directly using palladium-catalyzed cross-coupling chemistry.

Experimental Workflow & Causality

The Buchwald-Hartwig amination is a powerful tool for forming aryl amine bonds. This route's success depends on the availability of the brominated starting material. The reaction typically uses a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, XPhos), and a base. Ammonia itself can be used as the amine source, often from a surrogate like benzophenone imine followed by hydrolysis, or directly from an ammonia solution or gas. This method offers an orthogonal approach, avoiding the use of strong acids or reducing agents that might be incompatible with other functional groups on a more complex substrate.

Alternative_Route_2 Start Dimethyl 4-bromo- 5-methoxyphthalate Reagents Pd₂(dba)₃, BINAP NaOtBu, NH₃ source Toluene, 100 °C Start->Reagents Final_Product Dimethyl 4-amino- 5-methoxyphthalate Reagents->Final_Product

Caption: Alternative via Pd-catalyzed C-N coupling.

Detailed Experimental Protocol (Buchwald-Hartwig Amination)
  • Vessel Preparation: To an oven-dried Schlenk flask, add Dimethyl 4-bromo-5-methoxyphthalate (6.06 g, 20 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol, 1 mol%), BINAP (374 mg, 0.6 mmol, 3 mol%), and sodium tert-butoxide (NaOtBu) (2.31 g, 24 mmol).

  • Atmosphere Control: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent & Reagent Addition: Add anhydrous toluene (100 mL) via syringe. If using an ammonia surrogate like benzophenone imine, add it at this stage. Alternatively, for direct amination, the reaction can be set up in a sealed pressure vessel with a solution of ammonia in a suitable solvent like dioxane.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and filter through Celite. Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target compound.

MetricBuchwald-Hartwig Amination
Starting Material Dimethyl 4-bromo-5-methoxyphthalate
Key Transformation Pd-catalyzed Cross-Coupling
Typical Yield 70-85%
Primary Advantage High functional group tolerance; avoids harsh reagents.
Primary Disadvantage Higher cost (catalyst, ligand); requires inert atmosphere.

Comparative Summary and Strategic Recommendations

FeatureRoute 1: Benchmark (Reduction)Route 2: Late-Stage NitrationRoute 3: Buchwald-Hartwig
Overall Steps 1 (from nitro-compound)2 (from methoxy-compound)1 (from bromo-compound)
Starting Material Cost HigherLowerModerate to High
Reagent Hazards Flammable gas (H₂)Strong, corrosive acidsAir-sensitive reagents
Process Scalability ExcellentGood (requires thermal control)Moderate (cost can be a factor)
Functional Group Tolerance Moderate (some groups are reduced)Low (sensitive to strong acid)Excellent
Ideal Use Case Rapid, final-step synthesis when starting material is readily available.Cost-effective synthesis from a common precursor for large-scale campaigns.Complex molecule synthesis where mild conditions are paramount.
Conclusion

While the direct reduction of This compound remains a highly efficient and straightforward method for producing the corresponding amine, it is not the only viable path.

  • The Late-Stage Nitration strategy offers a significant economic advantage by starting from a more common chemical, making it highly attractive for process development and scale-up operations where raw material cost is a key driver.

  • The Buchwald-Hartwig Amination represents a state-of-the-art approach that provides unparalleled functional group tolerance. This makes it the superior choice for complex, multi-step syntheses where sensitive moieties must be preserved, justifying the higher upfront cost of the catalytic system.

The optimal synthetic route is contingent upon the specific constraints and goals of the project, including scale, cost, timeline, and the chemical complexity of the target molecule. By understanding the causality and trade-offs inherent in each of these alternatives, researchers can make more informed and strategic decisions in their synthetic endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Dimethyl 4-methoxy-5-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

The central principle of this guide is proactive risk mitigation. We will move beyond a simple checklist of equipment to a holistic operational plan that integrates engineering controls, administrative procedures, and personal protective equipment (PPE) into a self-validating system of safety.

Anticipated Hazard Profile: A Data-Driven Assessment

Based on the toxicological data of its structural analogs, Dimethyl 4-methoxy-5-nitrophthalate is anticipated to be a hazardous substance. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The expected health effects are summarized below.

Hazard ClassificationAnticipated EffectRationale / Analogous Compound DataSource
Skin Irritation (Category 2) Causes skin irritation.4-Nitrophthalic acid is classified as a skin irritant. Direct contact may cause redness, itching, and inflammation.
Serious Eye Irritation (Category 2A) Causes serious eye irritation.Direct contact with the eyes is likely to cause significant irritation, pain, and potential damage. This is a common hazard for acidic and nitrated organic solids.[5]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.Inhalation of fine dust particles may irritate the respiratory tract, leading to coughing and shortness of breath.[5][6]

It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[7] Therefore, it must be handled with the assumption that it may possess other unknown hazards.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is worn, the work environment itself must be engineered for safety. PPE is the last line of defense, not the first.

  • Primary Engineering Control: Chemical Fume Hood. All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particulates and prevents inhalation, which is a primary exposure risk.[4]

  • Administrative Controls:

    • Designated Area: Designate a specific area within the laboratory for handling this compound. This prevents the spread of contamination.

    • Restricted Access: Only trained personnel authorized to work with this compound should be allowed in the designated area.

    • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[2]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific tasks being performed. The following protocol is the minimum standard for handling this compound.

Hand Protection: Preventing Dermal Absorption
  • Glove Type: Nitrile rubber gloves are the recommended initial choice.[3] They provide good resistance to a range of chemicals and are suitable for handling solid powders.

  • Causality: The goal is to prevent skin contact, as the compound is expected to be a skin irritant. Nitrile provides a robust physical barrier. However, always consult the glove manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact with solvents containing the compound is expected.[2][3][5]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.[2]

    • Don double gloves (two pairs of nitrile gloves) when handling the solid compound. This provides an extra layer of protection against contamination during glove removal.

    • Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container immediately after the task is complete.

    • Wash hands thoroughly after removing gloves.

Eye and Face Protection: Shielding from Particulates and Splashes
  • Equipment: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5] A face shield worn over the safety goggles is required when there is a significant risk of splashing (e.g., during bulk transfers or reactions).

  • Causality: This compound is expected to cause serious eye irritation.[5] Standard safety glasses with side shields do not provide adequate protection from fine dust that can become airborne. Goggles create a seal to protect against this hazard.[2]

Body Protection: Minimizing Skin Exposure
  • Equipment: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs is required. Long-sleeved clothing that covers all exposed skin is essential.[2]

  • Causality: This prevents accidental contact of the chemical with the skin on the arms and body. Contaminated clothing must be removed immediately, and the affected skin washed with plenty of water.

Respiratory Protection: For Non-Routine Operations
  • Standard Operations: Under normal laboratory conditions where all work is performed within a certified chemical fume hood, respiratory protection is typically not required.[2][3][5]

  • Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or during maintenance activities where exposure to dust is possible, a NIOSH-approved air-purifying respirator (APR) with particulate filters (N95 or better) should be used.[6]

  • Causality: The primary function of the fume hood is to prevent inhalation. Respiratory protection serves as a critical backup in situations where these primary engineering controls fail or are not available.

Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_decon 3. Decontamination & Cleanup cluster_disposal 4. Waste Disposal A Verify Fume Hood Certification B Don Required PPE (Lab Coat, Goggles, Double Gloves) A->B Pre-Op Checks C Weigh Compound on Tared Weigh Paper B->C Begin Work D Transfer Compound to Reaction Vessel C->D E Add Solvent and Initiate Procedure D->E F Decontaminate Spatula and Glassware E->F Procedure Complete G Wipe Down Fume Hood Surface F->G H Remove Outer Gloves (Dispose as Waste) G->H I Remove Inner Gloves & Wash Hands H->I M Store in Satellite Accumulation Area J Collect Solid Waste (Weigh Paper, Gloves) L Label Waste Containers 'Hazardous Waste' J->L K Collect Liquid Waste (Reaction Quench, Solvents) K->L L->M

Caption: Workflow for handling this compound.

Standard Operating Protocol: Weighing and Dissolution

  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is on and operating correctly. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on your lab coat, chemical safety goggles, and two pairs of nitrile gloves.

  • Chemical Transport: Transport the sealed container of this compound to the fume hood.

  • Weighing: Place a piece of creased weigh paper on the analytical balance inside the fume hood and tare the balance. Carefully transfer the desired amount of the solid onto the weigh paper using a clean spatula. Avoid creating dust.[2]

  • Transfer: Carefully pick up the weigh paper and transfer the solid into the designated glassware (e.g., a round-bottom flask).

  • Dissolution: Slowly add the desired solvent to the glassware. If necessary, gently swirl or stir the mixture to aid dissolution.

  • Cleanup:

    • Dispose of the used weigh paper and any contaminated wipes directly into a designated solid hazardous waste bag inside the fume hood.

    • Clean the spatula thoroughly with an appropriate solvent, collecting the rinsate in a hazardous liquid waste container.

  • Doffing PPE: Once the procedure is complete and the area is clean, remove your outer gloves and dispose of them in the hazardous waste. Step away from the immediate work area, then remove your inner gloves, followed by your goggles and lab coat.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Cradle-to-Grave Responsibility

As the generator of hazardous waste, you are responsible for its proper disposal.[8]

  • Waste Determination: Any material that comes into contact with this compound, including gloves, weigh paper, and contaminated labware, must be considered hazardous waste.[8]

  • Containerization:

    • Solid Waste: Collect all contaminated solid waste (gloves, wipes, weigh paper) in a clearly labeled, sealed plastic bag or container.

    • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a compatible, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date of accumulation.[8]

  • Storage and Disposal: Store waste in a designated satellite accumulation area until it can be collected by your institution's Environmental Health & Safety (EHS) department. Always follow your local, state, and federal regulations for hazardous waste disposal.[8]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]

  • Spill:

    • Small Spill (in fume hood): Absorb with a non-combustible material like sand or vermiculite. Scoop up the material into a container for hazardous waste disposal. Clean the area with a suitable solvent.

    • Large Spill (outside fume hood): Evacuate the immediate area. Alert others and contact your institution's EHS department immediately. Do not attempt to clean it up without appropriate respiratory protection and training.

This guide provides a comprehensive framework for the safe handling of this compound. By understanding the rationale behind each safety measure and adhering to these protocols, you can minimize risk and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 4-methoxy-5-nitrophthalate
Reactant of Route 2
Reactant of Route 2
Dimethyl 4-methoxy-5-nitrophthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.